molecular formula C12H26N4O2 B1581817 1,1'-Hexamethylenebis(3,3-dimethylurea) CAS No. 20575-76-2

1,1'-Hexamethylenebis(3,3-dimethylurea)

Katalognummer: B1581817
CAS-Nummer: 20575-76-2
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: JZGGZNWADMJJCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,1'-Hexamethylenebis(3,3-dimethylurea) is a useful research compound. Its molecular formula is C12H26N4O2 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-Hexamethylenebis(3,3-dimethylurea) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-Hexamethylenebis(3,3-dimethylurea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Hexamethylenebis(3,3-dimethylurea) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[6-(dimethylcarbamoylamino)hexyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O2/c1-15(2)11(17)13-9-7-5-6-8-10-14-12(18)16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGGZNWADMJJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCCCCCNC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942767
Record name N',N'''-Hexane-1,6-diylbis(N,N-dimethylcarbamimidic acid)
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Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20575-76-2
Record name Urea, 1,1'-hexamethylenebis(3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rutaecarpine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255317
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N',N'''-Hexane-1,6-diylbis(N,N-dimethylcarbamimidic acid)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Hexamethylenebis (3,3-dimethylurea)
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,1'-Hexamethylenebis(3,3-dimethylurea), a molecule with a unique structure that suggests utility in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields who require a detailed understanding of this compound.

Introduction and Molecular Overview

1,1'-Hexamethylenebis(3,3-dimethylurea), with the CAS Number 20575-76-2, is a symmetrically substituted bis-urea.[1][2] Its structure features two N,N-dimethylurea moieties connected by a flexible hexamethylene linker. This combination of rigid urea groups, capable of forming strong hydrogen bonds, and a flexible aliphatic chain imparts a unique set of properties to the molecule. While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs are of significant interest. Bis-urea compounds are known for their ability to self-assemble into supramolecular polymers, and the hexamethylene linker provides a versatile scaffold that could be explored for the development of bivalent ligands or as a component in drug delivery systems.[3][4]

The molecular formula of 1,1'-Hexamethylenebis(3,3-dimethylurea) is C12H26N4O2, and it has a molecular weight of 258.36 g/mol .[5]

Caption: Chemical structure of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Physicochemical Properties

PropertyValue (1,1'-Hexamethylenebis(3,3-dimethylurea))Comparative Data (Analogues)
Molecular Formula C12H26N4O2[1][2][5]-
Molecular Weight 258.36 g/mol [5]-
Appearance Likely a white crystalline solidN,N-Dimethylurea: White crystalline solid[6]
Melting Point Not reportedN,N-Dimethylurea: 182 °C[6]; 1,3-Dimethylurea: 101-104 °C
Boiling Point Not reported1,3-Dimethylurea: 268-270 °C[7]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents.N,N-Dimethylurea: Soluble in water, slightly soluble in alcohol[6]; 1,3-Dimethylurea: Soluble in water, ethanol, acetone, benzene, and ethyl acetate; insoluble in ether and gasoline.

The presence of two polar urea groups suggests that intermolecular hydrogen bonding will play a significant role in its physical properties, likely resulting in a relatively high melting point for a molecule of its size. The hexamethylene chain will contribute to some lipophilicity.

Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

A validated, step-by-step protocol for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) is not explicitly published. However, based on general principles of urea synthesis, a plausible and efficient route involves the reaction of a diamine with an isocyanate or a carbamoyl chloride.[3][4][8] The following proposed synthesis is based on the reaction of hexamethylenediamine with a dimethylcarbamoyl chloride precursor, or alternatively, with dimethylamine and phosgene (or a phosgene equivalent).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification & Product HMD Hexamethylenediamine Reaction Reaction in a suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) HMD->Reaction DMC Dimethylcarbamoyl Chloride DMC->Reaction Filtration Filtration to remove triethylamine hydrochloride Reaction->Filtration Washing Washing of organic phase (e.g., with dilute HCl, NaHCO3, brine) Filtration->Washing Drying Drying over anhydrous MgSO4 Washing->Drying Evaporation Solvent evaporation Drying->Evaporation Purification Recrystallization (e.g., from ethanol/water) Evaporation->Purification Product 1,1'-Hexamethylenebis(3,3-dimethylurea) Purification->Product

Caption: Proposed workflow for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Experimental Protocol (Proposed)

Materials:

  • Hexamethylenediamine

  • Dimethylcarbamoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylcarbamoyl chloride (2.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 1,1'-Hexamethylenebis(3,3-dimethylurea) as a white solid.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. The expected ¹H NMR spectrum would show characteristic peaks for the dimethylamino protons and the methylene protons of the hexamethylene chain. The IR spectrum should exhibit a strong carbonyl (C=O) absorption band characteristic of ureas.

Potential Applications in Research and Drug Development

While specific applications for 1,1'-Hexamethylenebis(3,3-dimethylurea) are not widely reported, its structure suggests several areas of potential utility, particularly in medicinal chemistry and material science.

  • Scaffold for Bivalent Ligands: The hexamethylene linker is a common choice for connecting two pharmacophores to create bivalent ligands. These ligands can simultaneously bind to two receptor sites, often leading to increased affinity, selectivity, and efficacy. The dimethylurea moieties could serve as attachment points for further chemical modification or as pharmacophoric elements themselves.

  • Linker in PROTACs and Molecular Glues: The field of targeted protein degradation is rapidly expanding. The structural characteristics of this molecule could be adapted for its use as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a scaffold for the discovery of novel molecular glues.

  • Polymer Chemistry and Material Science: Substituted ureas are used in the production of polymers and resins.[9] Bis-ureas, in particular, are known to form self-assembling supramolecular polymers through hydrogen bonding.[3][4] This property could be exploited in the development of hydrogels, responsive materials, or drug delivery matrices. A related compound, 1,1'-(4-methyl-m-phenylene)-bis[3,3 dimethylurea], is used in adhesives and as a curing agent.[10][11][12]

  • Intermediate in Chemical Synthesis: Similar to other substituted ureas like 1,3-dimethylurea, which is an intermediate in the synthesis of caffeine and theophylline, 1,1'-Hexamethylenebis(3,3-dimethylurea) could serve as a versatile starting material for the synthesis of more complex molecules.

Safety and Toxicology

No specific toxicological data for 1,1'-Hexamethylenebis(3,3-dimethylurea) is available. Therefore, a cautious approach should be taken when handling this compound, and it should be treated as potentially hazardous until proven otherwise. General safety precautions for handling chemical reagents in a laboratory setting should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

For context, the related compound 1,3-dimethylurea has a low acute toxicity, with an oral LD50 in rats of approximately 4000 mg/kg.[13] However, it is important to note that the toxicological profile can vary significantly with substitution, and this data should not be directly extrapolated to 1,1'-Hexamethylenebis(3,3-dimethylurea). Some substituted ureas are used as herbicides, indicating that this class of compounds can possess biological activity.[8]

Conclusion

1,1'-Hexamethylenebis(3,3-dimethylurea) is a molecule with interesting structural features that suggest potential in various scientific fields. While a comprehensive characterization of its properties is lacking in the current literature, its synthesis is feasible through established chemical routes. Its potential as a scaffold for bivalent ligands, a component in supramolecular materials, and a versatile chemical intermediate warrants further investigation by researchers in drug discovery and material science. As with any novel compound, thorough characterization and safety evaluation are essential first steps for its future application.

References

  • ResearchGate. (2025-08-05). Synthesis of bis-urea derivatives 3a–g. [Link]

  • Colombani, O., & Bouteiller, L. (2004). Selective synthesis of non-symmetrical bis-ureas and their self-assembly. New Journal of Chemistry, 28(11), 1373-1382. [Link]

  • SciSpace. (2020-09-18). Selective synthesis of non-symmetrical bis-ureas and their self-assembly. [Link]

  • Google Patents. (n.d.).
  • Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. [Link]

  • PubChem. (n.d.). N,N-Dimethylurea. [Link]

  • Google Patents. (n.d.). US3661989A - Process for preparing certain substituted bis-ureas.
  • OECD SIDS. (2003-08-11). 1,3-Dimethylurea CAS N°: 96-31-1. [Link]

  • GSRS. (n.d.). 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). [Link]

  • pharma-ingredients.com. (2026-01-04). Top 10 Uses of 1 1-Dimethylurea in Various Industries?. [Link]

  • CAS Common Chemistry. (n.d.). N,N′-Dimethylurea. [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, N,N'-dimethyl- (CAS 96-31-1). [Link]

  • Drugfuture.com. (n.d.). 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). [Link]

  • Ataman Kimya. (n.d.). DIMETHYL UREA. [Link]

  • PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). [Link]

  • Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). Refine N,N'-Dimethyl Urea. [Link]

  • Wikipedia. (n.d.). Hexamethylenetetramine. [Link]

  • Google Patents. (n.d.). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
  • PubChemLite. (n.d.). 3,3'-hexamethylenebis(1-methyl-1-phenylurea) (C22H30N4O2). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,1'-Hexamethylenebis(3,3-dimethylurea), a symmetrically substituted bis-urea, holds significance as a valuable chemical intermediate and building block in polymer chemistry and materials science. Its structure, characterized by a flexible hexamethylene spacer linking two dimethylurea moieties, imparts unique properties to the materials derived from it. This guide provides a comprehensive overview of a primary synthesis route for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The focus is on providing a robust, repeatable protocol grounded in established chemical principles.

Core Synthesis Strategy: A Nucleophilic Addition Approach

The most direct and industrially scalable synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) is achieved through the nucleophilic addition of a secondary amine, dimethylamine, to a diisocyanate, specifically hexamethylene diisocyanate (HDI). This reaction is a classic example of urea formation and is known for its efficiency and high yields.

The underlying principle of this synthesis is the high reactivity of the isocyanate group (-N=C=O) towards nucleophiles. The lone pair of electrons on the nitrogen atom of dimethylamine readily attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer, leading to the formation of a stable urea linkage. As HDI possesses two isocyanate groups, a stoichiometric reaction with two equivalents of dimethylamine results in the formation of the desired bis-urea product.

A key advantage of this method is the ability to conduct the reaction in an aqueous medium. This not only offers a more environmentally benign solvent system compared to many organic solvents but also facilitates temperature control and product precipitation.

Visualizing the Synthesis Pathway

The synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) can be visualized as a two-step nucleophilic addition process.

synthesis_pathway cluster_reactants Reactants cluster_product Product HDI Hexamethylene Diisocyanate (HDI) Intermediate Mono-adduct Intermediate HDI->Intermediate + 1 eq. Dimethylamine DMA Dimethylamine (2 eq.) Product 1,1'-Hexamethylenebis(3,3-dimethylurea) Intermediate->Product + 1 eq. Dimethylamine

Caption: Reaction pathway for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Quantitative Data and Reaction Parameters

The successful synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) is dependent on carefully controlling the reaction parameters. The following table summarizes the key variables based on established methodologies for analogous bis-urea preparations.[1]

ParameterRecommended RangeOptimal ValueRationale
Reactant Ratio (HDI:Dimethylamine) 1:2 to 1:2.21:2.1A slight excess of dimethylamine ensures complete reaction of the diisocyanate.
Dimethylamine Concentration (in water) 10% - 30% (w/w)20% - 25% (w/w)Balances reaction rate and effective mixing; higher concentrations can lead to uncontrolled exotherms.[1]
Reaction Temperature 10°C - 30°C15°C - 20°CMaintains a controlled reaction rate and minimizes side reactions. The reaction is exothermic.[1]
Addition Rate of HDI Slow, incrementalDropwise over 30-60 minPrevents localized overheating and ensures a homogeneous reaction mixture.
Stirring VigorousContinuous mechanical stirringEssential for efficient mixing of the reactants and dissipation of heat.
Reaction Time 1 - 3 hours2 hoursAllows for the complete conversion of the diisocyanate.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) based on the reaction of hexamethylene diisocyanate with dimethylamine in an aqueous solution.[1]

Materials and Equipment:

  • Hexamethylene diisocyanate (HDI)

  • Aqueous dimethylamine solution (e.g., 40% w/w)

  • Deionized water

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Preparation of the Dimethylamine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare the desired concentration of dimethylamine solution (e.g., 20-25% w/w) by diluting a concentrated aqueous solution with deionized water.

  • Cooling the Reaction Mixture: Cool the dimethylamine solution to the desired reaction temperature (15-20°C) using an ice bath.

  • Incremental Addition of HDI: Begin vigorous stirring of the dimethylamine solution. Slowly add the hexamethylene diisocyanate (HDI) dropwise from a dropping funnel over a period of 30-60 minutes. Monitor the temperature closely and adjust the addition rate to maintain it within the specified range.

  • Reaction Period: After the complete addition of HDI, continue stirring the reaction mixture at 15-20°C for an additional 2 hours to ensure the reaction goes to completion. A white precipitate of the product will form during the reaction.

  • Product Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with deionized water to remove any unreacted dimethylamine and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved. The final product is a white, crystalline solid.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

experimental_workflow start Start prep_dma Prepare Aqueous Dimethylamine Solution start->prep_dma cool Cool to 15-20°C prep_dma->cool add_hdi Slowly Add HDI with Vigorous Stirring cool->add_hdi react Stir for 2 hours at 15-20°C add_hdi->react filter Vacuum Filter the Precipitate react->filter wash Wash with Deionized Water filter->wash dry Dry in Vacuum Oven wash->dry end End: Pure Product dry->end

Sources

Spectroscopic Characterization of 1,1'-Hexamethylenebis(3,3-dimethylurea): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1'-Hexamethylenebis(3,3-dimethylurea). Due to a lack of publicly available experimental spectra, this document focuses on the predicted spectroscopic data based on fundamental principles and analysis of analogous structures. It is intended to serve as a reference for researchers in the synthesis, identification, and application of this compound, providing a robust theoretical framework for its characterization.

Introduction

1,1'-Hexamethylenebis(3,3-dimethylurea), with the chemical formula C12H26N4O2 and a molecular weight of approximately 258.36 g/mol , is a symmetrically substituted urea derivative.[1] Its structure features a flexible hexamethylene linker connecting two dimethylurea moieties. While specific applications for this compound are not widely documented, its structural motifs are found in various biologically active molecules and polymers. Understanding its spectroscopic fingerprint is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.

This guide will detail the predicted spectroscopic data for 1,1'-Hexamethylenebis(3,3-dimethylurea) across major analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Molecular Structure:

Caption: Molecular Structure of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Synthesis and Physicochemical Properties

A plausible synthetic route for 1,1'-Hexamethylenebis(3,3-dimethylurea) involves the reaction of hexamethylenediamine with an excess of a dimethylcarbamoyl chloride or by reacting hexamethylene diisocyanate with dimethylamine. The synthesis of related ureas, such as 1,1-dimethylurea, can be achieved by reacting dimethylamine with sodium cyanate.[2]

Table 1: Physicochemical Properties of 1,1'-Hexamethylenebis(3,3-dimethylurea)

PropertyValueSource
CAS Number 20575-76-2[1]
Molecular Formula C12H26N4O2[1]
Molecular Weight 258.36 g/mol
Appearance Predicted to be a white to off-white solid

Predicted Spectroscopic Analysis

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted IR Data:

Table 2: Predicted IR Absorption Bands for 1,1'-Hexamethylenebis(3,3-dimethylurea)

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H Stretch (secondary amide)
2930-2960StrongC-H Stretch (aliphatic, CH₂)
2850-2870StrongC-H Stretch (aliphatic, CH₂)
~1630StrongC=O Stretch (urea carbonyl)
~1560StrongN-H Bend (secondary amide)
~1465MediumC-H Bend (CH₂)
~1250MediumC-N Stretch

Interpretation:

  • The N-H stretching band around 3350 cm⁻¹ is indicative of the secondary amide groups.

  • Strong absorptions in the 2850-2960 cm⁻¹ region are expected from the C-H stretching vibrations of the hexamethylene chain and the methyl groups.

  • A very strong and characteristic absorption around 1630 cm⁻¹ is predicted for the C=O stretching of the urea carbonyl group. This is often referred to as the "Amide I" band.

  • The N-H bending vibration, or "Amide II" band, is expected around 1560 cm⁻¹ .

  • The presence of the aliphatic chain will give rise to C-H bending vibrations around 1465 cm⁻¹.

  • A C-N stretching vibration is anticipated around 1250 cm⁻¹.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid 1,1'-Hexamethylenebis(3,3-dimethylurea) sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it.

Predicted ¹H NMR Data (in CDCl₃):

Table 3: Predicted ¹H NMR Chemical Shifts for 1,1'-Hexamethylenebis(3,3-dimethylurea)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.0-5.5Broad Singlet2H-NH-
~3.1-3.3Triplet4H-CH₂-N(CO)-
~2.8Singlet12H-N(CH₃)₂
~1.4-1.6Multiplet4H-CH₂-CH₂-N(CO)-
~1.2-1.4Multiplet4H-(CH₂)₂-CH₂-CH₂-(CH₂)₂-

Interpretation:

  • The -NH- protons are expected to appear as a broad singlet in the region of 5.0-5.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

  • The methylene protons adjacent to the urea nitrogen (-CH₂-N(CO)-) are predicted to be the most deshielded of the aliphatic protons, appearing as a triplet around 3.1-3.3 ppm.

  • The twelve protons of the four N-methyl groups are chemically equivalent and should appear as a sharp singlet around 2.8 ppm.

  • The remaining methylene protons of the hexamethylene chain will appear as multiplets in the upfield region of the spectrum, around 1.2-1.6 ppm.

Experimental Protocol (¹H NMR):

  • Dissolve approximately 5-10 mg of 1,1'-Hexamethylenebis(3,3-dimethylurea) in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom depends on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data (in CDCl₃):

Table 4: Predicted ¹³C NMR Chemical Shifts for 1,1'-Hexamethylenebis(3,3-dimethylurea)

Chemical Shift (ppm)Assignment
~160C=O (urea carbonyl)
~40-CH₂-N(CO)-
~37-N(CH₃)₂
~30-CH₂-CH₂-N(CO)-
~27-(CH₂)₂-CH₂-CH₂-(CH₂)₂-

Interpretation:

  • The carbonyl carbon of the urea group is expected to be the most downfield signal, appearing around 160 ppm.

  • The carbons of the N-methyl groups are predicted to resonate at approximately 37 ppm.

  • The carbons of the hexamethylene chain will appear in the aliphatic region, with the carbon adjacent to the nitrogen (-CH₂-N(CO)-) being the most deshielded at around 40 ppm. The other methylene carbons will be further upfield.

Experimental Protocol (¹³C NMR):

  • Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the spectrum similarly to the ¹H NMR spectrum.

  • Calibrate the chemical shift scale using the solvent signal (e.g., 77.16 ppm for CDCl₃).

Mass Spectrometry

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecular weight of a compound can be determined from the molecular ion peak, and the fragmentation pattern can provide structural information.

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 258. A peak at this m/z value corresponding to the intact molecule minus one electron would confirm the molecular weight.

  • Key Fragmentation Pathways:

    • Alpha-cleavage adjacent to the nitrogen atoms is a likely fragmentation pathway. This could lead to the loss of a dimethylamino group (-N(CH₃)₂) to give a fragment at m/z 214.

    • Cleavage of the C-N bond between the hexamethylene chain and the urea nitrogen could result in fragments corresponding to [CH₂N(CO)N(CH₃)₂]⁺ (m/z 101) and [C₆H₁₂N(CO)N(CH₃)₂]⁺ (m/z 157).

    • Fragmentation of the hexamethylene chain itself would produce a series of smaller aliphatic fragments.

Experimental Protocol (Mass Spectrometry):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionize the sample using an appropriate method (e.g., electron ionization).

  • The ions are then separated based on their mass-to-charge ratio by the mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectroscopic Data Analysis Workflow

The following diagram illustrates how the data from these spectroscopic techniques would be integrated to confirm the structure of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Interpretation Data Interpretation IR IR Spectroscopy C=O stretch (~1630 cm⁻¹) N-H stretch (~3350 cm⁻¹) C-H stretch (2850-2960 cm⁻¹) Structure Proposed Structure 1,1'-Hexamethylenebis(3,3-dimethylurea) IR->Structure Functional Groups Confirmed HNMR ¹H NMR Spectroscopy -NH- (~5.0-5.5 ppm) -CH₂-N (~3.1-3.3 ppm) -N(CH₃)₂ (~2.8 ppm) Aliphatic -CH₂- (~1.2-1.6 ppm) HNMR->Structure Proton Environment and Connectivity CNMR ¹³C NMR Spectroscopy C=O (~160 ppm) -CH₂-N (~40 ppm) -N(CH₃)₂ (~37 ppm) Aliphatic -CH₂- (~27-30 ppm) CNMR->Structure Carbon Skeleton Confirmed MS Mass Spectrometry Molecular Ion (m/z 258) Fragmentation Pattern MS->Structure Molecular Weight and Fragmentation Support

Sources

An In-depth Technical Guide to 1,1'-Hexamethylenebis(3,3-dimethylurea), CAS 20575-76-2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,1'-Hexamethylenebis(3,3-dimethylurea), a molecule of significant interest in materials science. Primarily aimed at researchers, chemists, and formulation scientists, this document delves into the synthesis, core applications, reaction mechanisms, and analytical characterization of this compound, grounding all claims in established chemical principles and authoritative sources.

Introduction: Understanding the Molecular Architecture and Function

1,1'-Hexamethylenebis(3,3-dimethylurea), identified by CAS number 20575-76-2, is a symmetrically substituted bis-urea compound. Its structure features a flexible six-carbon aliphatic hexamethylene linker connecting two N,N-dimethylurea functional groups. This unique architecture, combining a non-polar aliphatic chain with highly polar urea moieties, dictates its physical properties and reactivity, making it a valuable component in advanced polymer systems.

Commercially, it is often referred to as an "HDI-Uron," indicating its origin from H examethylene D ii socyanate and its function as a substituted uron (urea) derivative[1][2]. Its principal application lies in the field of thermosetting polymers, specifically as a latent accelerator for the curing of epoxy resin formulations[1][2][3]. Latency is a critical attribute for one-component epoxy systems, allowing for extended storage stability at ambient temperatures while enabling rapid curing upon thermal activation[4].

Table 1: Physicochemical Properties of 1,1'-Hexamethylenebis(3,3-dimethylurea)

PropertyValueSource
CAS Number 20575-76-2[5]
Molecular Formula C12H26N4O2[5]
Molecular Weight 258.36 g/mol [5]
Common Name HDI-Uron[1][2]
Primary Application Latent Curing Accelerator for Epoxy Resins[1][2][6]

Synthesis Pathway: From Precursors to Product

The synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) is a classic example of nucleophilic addition, specifically the reaction between an isocyanate and a secondary amine. The most direct and industrially relevant pathway involves the reaction of hexamethylene diisocyanate (HDI) with two equivalents of dimethylamine[2][7].

The choice of reactants is causal to the final structure:

  • Hexamethylene Diisocyanate (HDI): This aliphatic diisocyanate provides the flexible C6 linker. Its two isocyanate (-N=C=O) groups are highly electrophilic and serve as the reaction sites.

  • Dimethylamine ((CH₃)₂NH): As a secondary amine, it acts as the nucleophile. The presence of two methyl groups on the nitrogen leads to the formation of a trisubstituted urea, which is key to the compound's function as a blocked or latent accelerator. The reaction with a secondary amine is crucial, as a primary amine would leave a reactive N-H proton, altering the compound's thermal dissociation behavior.

Synthesis_Pathway cluster_reactants Reactants HDI Hexamethylene Diisocyanate (HDI) O=C=N-(CH₂)₆-N=C=O Product 1,1'-Hexamethylenebis(3,3-dimethylurea) (CH₃)₂N-C(=O)-NH-(CH₂)₆-NH-C(=O)-N(CH₃)₂ HDI->Product Nucleophilic Addition DMA 2x Dimethylamine (CH₃)₂NH DMA->Product

Caption: Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Experimental Protocol: Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

This protocol is a representative procedure based on the well-established chemistry of isocyanate-amine reactions[2][7]. It is designed as a self-validating system where reaction completion can be monitored by the disappearance of the characteristic isocyanate peak in the IR spectrum.

Materials:

  • Hexamethylene diisocyanate (HDI)

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

  • Anhydrous, inert solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, mechanical stirrer)

Procedure:

  • Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reactant Charging: Dissolve a known quantity of hexamethylene diisocyanate (1.0 equivalent) in the anhydrous solvent within the flask.

  • Amine Addition: Charge the dropping funnel with a solution containing a slight excess of dimethylamine (approximately 2.1 equivalents).

  • Reaction Conditions: Cool the HDI solution in an ice bath (0-5°C). The reaction is exothermic, and maintaining a low temperature is critical to prevent side reactions, such as the formation of allophanates or other urea derivatives.

  • Controlled Addition: Add the dimethylamine solution dropwise to the stirred HDI solution over a period of 1-2 hours. A white precipitate of the product will likely form during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Monitoring: Reaction progress can be monitored using infrared spectroscopy. The disappearance of the strong, sharp isocyanate (-N=C=O) absorption band around 2270 cm⁻¹ indicates the complete consumption of the HDI starting material.

  • Product Isolation: The solid product can be isolated by vacuum filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials or solvent residues. The product can be further purified by recrystallization if necessary, although the precipitation from the reaction mixture often yields a product of high purity.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvent.

Core Application: Latent Acceleration in Epoxy Curing

The primary industrial application of 1,1'-Hexamethylenebis(3,3-dimethylurea) is as a thermally activated accelerator in one-component (1K) epoxy resin systems, particularly those using dicyandiamide (DCD) as the primary latent curing agent[6].

The Challenge of One-Component Epoxy Systems

One-component epoxy systems offer significant advantages in manufacturing and assembly by eliminating the need for on-site mixing of resin and hardener. The challenge lies in creating a formulation that remains stable and unreactive for extended periods at room temperature (storage stability or "latency") but cures rapidly and completely at a predictable elevated temperature[4]. Dicyandiamide is a popular latent hardener due to its high melting point and low solubility in epoxy resins at ambient temperatures. However, it requires high temperatures (typically >170°C) and long times for efficient curing, which is not suitable for all applications or substrates.

Mechanism of Action: The Role of HDI-Uron

Substituted ureas like HDI-Uron act as accelerators by lowering the activation temperature of the DCD-epoxy reaction, typically to a range of 100-160°C[6]. The generally accepted mechanism involves the thermal dissociation of the urea derivative[1][8].

Curing_Mechanism HDI_Uron HDI-Uron (Latent Accelerator) Heat Heat (Δ) (e.g., 100-160°C) HDI_Uron->Heat Dissociation Thermal Dissociation Heat->Dissociation HDI_regen Hexamethylene Diisocyanate (HDI) Dissociation->HDI_regen regenerates DMA_regen Dimethylamine ((CH₃)₂NH) Dissociation->DMA_regen releases Epoxy Epoxy Resin DMA_regen->Epoxy Catalyzes Ring-Opening Cured_Network Cross-linked Polymer Network Epoxy->Cured_Network DCD Dicyandiamide (DCD) (Latent Hardener) DCD->Epoxy Primary Curing Reaction

Caption: Proposed mechanism of HDI-Uron as an epoxy curing accelerator.

At elevated temperatures, the urea linkage in HDI-Uron can dissociate, releasing dimethylamine[1][8]. The released dimethylamine, a tertiary amine in effect due to the steric hindrance of the methyl groups, is a potent catalyst for the nucleophilic addition of DCD's amine groups to the epoxy rings. This catalytic action significantly accelerates the curing process at temperatures much lower than those required for DCD alone. The trisubstituted nature of the urea is critical for this mechanism; it lacks the N-H proton that would otherwise participate directly in the curing reaction, thus ensuring its role as a true accelerator rather than a primary curing agent.

This controlled release of the catalytic species upon heating is the essence of its latency, providing an excellent balance between a long shelf-life at room temperature and rapid curing on demand.

Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized 1,1'-Hexamethylenebis(3,3-dimethylurea). The following techniques are standard for this class of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for monitoring the synthesis and confirming the final structure.

  • Disappearance of Isocyanate Peak: During synthesis, the complete disappearance of the strong, characteristic -N=C=O stretching vibration at approximately 2270 cm⁻¹ confirms the full consumption of the HDI starting material.

  • Appearance of Urea Carbonyl: The formation of the product is confirmed by the appearance of a strong absorption band corresponding to the urea carbonyl (C=O) stretch, typically found in the range of 1630-1650 cm⁻¹ [9].

  • C-N Stretching: The presence of C-N bonds will be indicated by absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1450 cm⁻¹ [9][10].

  • N-H Stretching: A key feature will be the N-H stretching vibration from the urea linkage, appearing as a sharp to moderately broad peak around 3300-3400 cm⁻¹ .

  • C-H Stretching: Aliphatic C-H stretching from the hexamethylene and methyl groups will be observed as sharp peaks in the 2850-2960 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For 1,1'-Hexamethylenebis(3,3-dimethylurea) dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the following signals are expected in the ¹H and ¹³C spectra:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-N(CH₃)₂ ~2.8 - 3.0 (singlet)~36 - 38The 12 equivalent methyl protons will appear as a single, sharp peak.
-NH- ~5.5 - 6.5 (broad triplet)N/AThe N-H proton signal will be broadened by quadrupole effects and will show coupling to the adjacent CH₂ group.
-NH-CH₂- ~3.0 - 3.2 (multiplet)~40 - 42The methylene group adjacent to the nitrogen.
-CH₂-CH₂-CH₂- ~1.2 - 1.5 (multiplet)~26 - 30The internal methylene groups of the hexamethylene chain.
C=O N/A~158 - 162The carbonyl carbon signal will appear in the characteristic downfield region for ureas.

Note: Predicted shifts are estimates based on typical values for similar functional groups and can vary based on solvent and concentration.

Toxicological and Safety Considerations

Specific toxicological data for 1,1'-Hexamethylenebis(3,3-dimethylurea) is not widely available in public literature. Therefore, a precautionary approach based on its constituent parts and related compounds is warranted.

  • Handling Precursors: Both hexamethylene diisocyanate (HDI) and dimethylamine are hazardous materials. HDI is a potent respiratory sensitizer and irritant. Dimethylamine is flammable and corrosive. All synthesis operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Product Handling: While the final bis-urea product is expected to be a stable solid with lower vapor pressure than its precursors, standard chemical handling precautions should be observed. Avoid inhalation of dust and contact with skin and eyes.

  • Thermal Decomposition: When used as a curing accelerator, the compound is designed to decompose at elevated temperatures. This process releases dimethylamine and potentially isocyanate species. Adequate ventilation is crucial during the curing of epoxy resins containing this accelerator to avoid exposure to these decomposition products.

  • General Aliphatic Toxicity: Toxicological studies on a wide range of aliphatic chemicals suggest that toxicity can often be related to hydrophobicity and electrophilic reactivity[11]. As a relatively large aliphatic molecule, its bioavailability and specific toxic mechanisms would require dedicated study. For related compounds like 1,3-bis(p-hydroxyphenyl)urea, acute toxicity studies showed no mortality or signs of organ toxicity at high doses in animal models, suggesting that some bis-urea structures may have a favorable safety profile.

Conclusion and Future Outlook

1,1'-Hexamethylenebis(3,3-dimethylurea) is a well-defined chemical entity with a critical, specialized role in the polymer industry. Its function as a latent accelerator for epoxy resins enables the formulation of stable, one-component systems that are vital in adhesives, coatings, and composite manufacturing. The principles of its synthesis are based on fundamental and predictable organic reactions, and its mechanism of action highlights a sophisticated approach to controlling polymer network formation.

While its primary application is established in materials science, the broader field of bis-urea chemistry continues to evolve. The ability of bis-urea macrocycles to self-assemble into complex supramolecular structures opens avenues for their use as nanoreactors or in drug delivery systems[12][13]. Although the flexible aliphatic linker in 1,1'-Hexamethylenebis(3,3-dimethylurea) may not be ideal for forming rigid, ordered assemblies, its fundamental chemistry is shared with these more complex systems. Future research could explore modifications of this simple bis-urea structure to tune its properties for applications beyond epoxy curing, potentially in areas like smart materials or targeted delivery vehicles. For drug development professionals, understanding the synthesis and reactivity of such molecules provides a foundational knowledge base for designing more complex urea-containing bioactive compounds.

References

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  • Sampling of diisocyanates (HDI, TDI) in air by derivatisation with secondary amines as reagentsPart 1. Partial rate factors (PRF) of reagents - Semantic Scholar.

  • Reaction of Hexamethylene Diisocyanate with Amines - ResearchGate.

  • EP1629025B1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents.

  • US5084202A - Isocyanate prepolymers and secondary amines from disecondary amines and alkyl diisocyanates - Google Patents.

  • US9663609B2 - Use of N,N′-(dimethyl) urones and method for curing epoxy resin compositions - Google Patents.

  • Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins - ACS Publications.

  • Epoxy Accelerators: Speeding Up Curing in Cold - Temperature Conditions.

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea - F1000Research.

  • New approach to cure-on demand coatings using the urea-urease clock reaction to catalyze thiol-epoxy and thiol-acrylate reactions - American Chemical Society.

  • Hexamethylene diisocyanate - Organic Syntheses Procedure.

  • Characterization of model compounds and poly(amide-urea) urethanes based on amino acids by FTIR, NMR and other analytical techniques | Request PDF - ResearchGate.

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes.

  • Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins - PubMed.

  • Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis - PubMed.

  • Journal articles: 'Aliphatic compounds – Toxicology' - Grafiati.

  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC - NIH.

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas - MDPI.

  • Synthesis of hexamethylene diisocyanate - PrepChem.com.

  • Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2] - Ivy Fine Chemicals.

  • Facile coating of low-molecular-weight stretchable adhesive films leveraging carbodiimide-to-urea conversion and gallic acid for enhanced adhesion - Materials Advances (RSC Publishing).

  • Polyurea Adhesives and Sealants - SpecialChem.

  • A novel method for the green synthesis of biobased hexamethylene-1,6-dicarbamate.

  • 1,1'-HEXAMETHYLENEBIS(3-PROPYLUREA) AldrichCPR | Sigma-Aldrich.

  • Effect of urea on sodium bis(2-ethylhexyl) sulfosuccinate thin films on solid substrates.

  • Study on the Room-Temperature Rapid Curing Behavior and Mechanism of HDI Trimer-Modified Epoxy Resin - MDPI.

  • Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As Ligands For Metal Organic Materials - Scholar Commons.

  • US3937727A - Process for preparing n, n-dimethylurea - Google Patents.

  • 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride - Organic Syntheses Procedure.

  • 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) - PubChem.

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An In-depth Technical Guide to the Physical Characteristics of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

1,1'-Hexamethylenebis(3,3-dimethylurea), with the CAS Number 20575-76-2, is a difunctional urea derivative that holds potential significance in various chemical and pharmaceutical applications, including as a building block in polymer synthesis and as a potential linker in drug delivery systems. A thorough understanding of its physical characteristics is paramount for its effective utilization, formulation, and quality control. This technical guide provides a comprehensive overview of the essential physical properties of this compound. In the absence of extensive published experimental data, this document focuses on the established methodologies for determining these characteristics, supplemented by theoretical considerations. This guide is intended to empower researchers to accurately characterize 1,1'-Hexamethylenebis(3,3-dimethylurea) in their own laboratories.

Introduction

The molecular structure of 1,1'-Hexamethylenebis(3,3-dimethylurea) consists of a flexible hexamethylene linker connecting two N,N-dimethylurea moieties. This structure imparts a combination of hydrophobicity from the alkyl chain and polarity from the urea groups, suggesting unique solubility and intermolecular interaction profiles. Accurate determination of its physical properties is a critical first step in any research or development endeavor involving this compound.

Molecular Structure and Basic Information

A foundational understanding of the molecule is essential before delving into its physical properties.

Caption: Molecular Structure of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Table 1: Basic Molecular Information

PropertyValueSource
CAS Number 20575-76-2[1][2]
Molecular Formula C₁₂H₂₆N₄O₂[1][2]
Molecular Weight 258.36 g/mol [1]
IUPAC Name 1,1'-(hexane-1,6-diyl)bis(3,3-dimethylurea)[2]

Determination of Key Physical Characteristics

This section outlines the standard experimental methodologies for determining the primary physical properties of solid organic compounds like 1,1'-Hexamethylenebis(3,3-dimethylurea).

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of 1,1'-Hexamethylenebis(3,3-dimethylurea).

  • Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height by gently tapping the sealed end of the tube.

  • Apparatus Setup: Attach the capillary tube to a calibrated thermometer. Place the assembly in a melting point apparatus (such as a Thiele tube filled with a suitable heating oil or an automated instrument).

  • Heating: Heat the apparatus at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

  • Replicate: Perform the measurement in triplicate to ensure accuracy and reproducibility.

Causality and Insights: A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase. For urea derivatives, thermal decomposition can sometimes occur at or near the melting point, which may be observed as darkening of the sample.

Solubility Profile

Understanding the solubility of 1,1'-Hexamethylenebis(3,3-dimethylurea) is crucial for its application in various solvent systems, including for reaction chemistry, formulation, and purification.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

  • Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective test tubes.

  • Observation: Vigorously agitate each tube and observe for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble at room temperature.

  • Heating: For samples that are insoluble at room temperature, gently heat the mixture to determine if solubility increases with temperature.

  • pH Effects: For aqueous insolubility, test solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify any ionizable functional groups.[3][4]

Data Presentation: Solubility Table

SolventPolarityPredicted SolubilityRationale
WaterHighSparingly soluble to insolubleThe long alkyl chain reduces aqueous solubility, though the urea groups can hydrogen bond.
EthanolHighSolubleThe combination of a polar hydroxyl group and a nonpolar ethyl group should effectively solvate the molecule.
AcetoneMediumSolubleThe polar aprotic nature of acetone should be suitable for dissolving the compound.
DichloromethaneMediumSolubleA good solvent for many organic compounds of moderate polarity.
HexaneLowInsolubleThe high polarity of the urea groups will likely prevent dissolution in a nonpolar solvent.

Causality and Insights: The "like dissolves like" principle is fundamental here. The presence of both a nonpolar hexamethylene chain and polar urea groups suggests amphiphilic character to some extent. The ability of the urea groups to act as both hydrogen bond donors and acceptors will significantly influence its solubility in protic solvents.

Density

The density of a solid is an important physical constant that can be used for identification and to calculate packing efficiency in the solid state.

Experimental Protocol: Gas Pycnometry for True Density

  • Instrument Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.

  • Sample Preparation: Accurately weigh a sample of 1,1'-Hexamethylenebis(3,3-dimethylurea) and place it in the sample chamber.

  • Measurement: The instrument will fill the chamber with an inert gas (typically helium) to a known pressure. The gas is then expanded into a second chamber of known volume, and the resulting pressure is measured.

  • Calculation: Based on the pressure change and the known volumes, the volume of the solid sample is calculated, excluding any interstitial or pore volume. The density is then determined by dividing the mass of the sample by its calculated volume.[5][6]

Causality and Insights: Gas pycnometry is preferred for determining the true density of a solid as it uses an inert gas that can penetrate fine pores and voids that a liquid might not, providing a more accurate measurement of the solid's volume.

Spectroscopic and Structural Characterization

While specific experimental spectra for 1,1'-Hexamethylenebis(3,3-dimethylurea) are not widely published, this section outlines the expected spectral features and the methodologies for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure.

Predicted ¹H NMR Spectral Features:

  • -CH₂-N-: A triplet adjacent to the nitrogen of the urea group.

  • -CH₂-CH₂-: Multiplets corresponding to the internal methylene groups of the hexamethylene chain.

  • N-CH₃: A singlet corresponding to the methyl groups on the urea nitrogen.

Predicted ¹³C NMR Spectral Features:

  • C=O: A signal in the carbonyl region.

  • -CH₂-: Signals corresponding to the different methylene carbons in the hexamethylene chain.

  • -CH₃: A signal for the methyl carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis: Integrate the proton signals and assign the chemical shifts of both proton and carbon signals to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H Stretch: A broad band if any secondary amine is present (though not expected for the title compound).

  • C-H Stretch: Bands corresponding to the stretching of the C-H bonds in the methylene and methyl groups.

  • C=O Stretch: A strong, sharp absorption band characteristic of the urea carbonyl group.

  • C-N Stretch: Bands associated with the stretching of the carbon-nitrogen bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Placement: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight of the compound (258.36 m/z).

  • Isotope Peaks: Peaks corresponding to the natural abundance of isotopes (e.g., ¹³C, ¹⁵N).

  • Fragment Ions: Peaks resulting from the cleavage of the molecule, such as the loss of a dimethylurea group or fragmentation along the hexamethylene chain.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system).

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

While experimental data for 1,1'-Hexamethylenebis(3,3-dimethylurea) is not abundant in the public domain, its physical characteristics can be thoroughly investigated using established analytical techniques. This guide provides the necessary experimental frameworks and theoretical considerations for researchers to confidently characterize this compound. Accurate determination of its melting point, solubility, density, and spectroscopic properties will undoubtedly facilitate its successful application in future scientific and industrial endeavors.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

  • 3P Instruments. (n.d.). Tap density and bulk density of powders. Retrieved from [Link]

  • 3P Instruments. (n.d.). Tap density and bulk density of powders. Retrieved from [Link]

  • Ivy Fine Chemicals. (2025). Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. Retrieved from [Link]

  • Drugfuture.com. (2026). 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1,1'-Hexamethylenebis(3,3-dimethylurea). While crystallographic data for this specific molecule is not publicly available, this guide leverages established principles of chemical bonding and stereochemistry, alongside analogous compound data, to present a robust model of its structural and chemical properties. This document is intended to serve as a foundational resource for researchers engaged in the study and application of bis-urea compounds in fields ranging from materials science to drug development.

Introduction: The Significance of Bis-Urea Scaffolds

Bis-urea compounds represent a versatile class of molecules characterized by the presence of two urea functional groups. These moieties are capable of forming strong, directional hydrogen bonds, leading to the formation of well-ordered supramolecular structures.[1] This propensity for self-assembly makes bis-ureas attractive building blocks in supramolecular chemistry, with applications in the development of gels, liquid crystals, and other functional materials.[1][2] In the realm of medicinal chemistry, the urea functional group is a common pharmacophore found in a variety of therapeutic agents, recognized for its ability to interact with biological targets through hydrogen bonding.[3] The specific compound of focus, 1,1'-Hexamethylenebis(3,3-dimethylurea), incorporates a flexible hexamethylene linker between two dimethylated urea groups, a structural motif that suggests potential for unique conformational dynamics and interaction profiles.

Molecular Structure and Properties

1,1'-Hexamethylenebis(3,3-dimethylurea) is a symmetrical molecule with the chemical formula C12H26N4O2.[4][5] Its molecular weight is 258.36 g/mol .[4] The structure consists of a central six-carbon aliphatic chain (hexamethylene) flanked by two N,N-dimethylurea groups.

Connectivity and Chemical Identity

The precise arrangement of atoms is defined by its IUPAC name and various chemical identifiers, which are crucial for unambiguous identification in research and regulatory contexts.

IdentifierValueSource
CAS Number 20575-76-2[4][5]
Molecular Formula C12H26N4O2[4][5]
Molecular Weight 258.36 g/mol [4]
SMILES CN(C)C(=O)NCCCCCCNC(=O)N(C)C[5]
InChI InChI=1S/C12H26N4O2/c1-15(2)11(17)13-9-7-5-6-8-10-14-12(18)16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18)[5]
Predicted Three-Dimensional Conformation

In the absence of single-crystal X-ray diffraction data, the three-dimensional structure of 1,1'-Hexamethylenebis(3,3-dimethylurea) must be inferred from fundamental principles of chemistry. The urea groups are planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The hexamethylene linker, however, is highly flexible due to free rotation around the C-C single bonds. This flexibility allows the molecule to adopt a multitude of conformations in solution. In the solid state, it is likely that intermolecular hydrogen bonding between the urea moieties would dictate a more ordered, extended conformation to maximize these favorable interactions.

Diagram: 2D Chemical Structure of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Caption: 2D representation of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Proposed Synthetic Protocol

This protocol is a hypothetical adaptation of established methods for the synthesis of related compounds.

Materials:

  • Hexamethylene diisocyanate

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Deionized water

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge the aqueous solution of dimethylamine.

  • Cool the flask in an ice-water bath to maintain a low temperature (e.g., 0-5 °C).

  • Dissolve hexamethylene diisocyanate in an appropriate anhydrous organic solvent.

  • Slowly add the diisocyanate solution to the cooled, stirring dimethylamine solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

  • The product, being a solid, may precipitate out of the solution. If so, it can be collected by filtration.

  • Wash the collected solid with cold water to remove any unreacted dimethylamine and other water-soluble byproducts.

  • Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Dry the purified product under vacuum to obtain 1,1'-Hexamethylenebis(3,3-dimethylurea) as a solid.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Hexamethylene\ndiisocyanate Hexamethylene diisocyanate Controlled addition\nin cooled vessel Controlled addition in cooled vessel Hexamethylene\ndiisocyanate->Controlled addition\nin cooled vessel Dimethylamine\n(aqueous solution) Dimethylamine (aqueous solution) Dimethylamine\n(aqueous solution)->Controlled addition\nin cooled vessel Stirring at\nroom temperature Stirring at room temperature Controlled addition\nin cooled vessel->Stirring at\nroom temperature Filtration Filtration Stirring at\nroom temperature->Filtration Washing with water Washing with water Filtration->Washing with water Recrystallization Recrystallization Washing with water->Recrystallization Vacuum drying Vacuum drying Recrystallization->Vacuum drying Product Product Vacuum drying->Product

Caption: A plausible workflow for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for the structural elucidation of organic molecules. While experimental spectra for 1,1'-Hexamethylenebis(3,3-dimethylurea) are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

    • A singlet for the methyl protons (-N(CH₃)₂).

    • A multiplet for the methylene protons adjacent to the nitrogen atoms of the urea groups (-NH-CH₂-).

    • One or more multiplets for the methylene protons in the central part of the hexamethylene chain.

    • A broad signal for the N-H protons of the urea groups, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. Expected signals include:

    • A signal for the carbonyl carbon (C=O) of the urea groups in the range of 155-165 ppm.

    • A signal for the methyl carbons (-N(CH₃)₂).

    • Signals for the different methylene carbons of the hexamethylene linker.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band around 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the urea carbonyl group.

  • A broad absorption band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibrations of the urea groups.

  • Absorption bands in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching of the methyl and methylene groups.

  • An absorption band around 1550-1580 cm⁻¹ due to the N-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern. For 1,1'-Hexamethylenebis(3,3-dimethylurea), the expected molecular ion peak [M]⁺ would be at m/z = 258.36. Common fragmentation patterns would likely involve cleavage of the hexamethylene chain and the bonds adjacent to the urea groups.

Potential Applications and Future Research Directions

Given the structural features of 1,1'-Hexamethylenebis(3,3-dimethylurea), several areas of application and research can be envisioned:

  • Supramolecular Chemistry: The ability of the bis-urea motif to form strong hydrogen-bonded networks makes this molecule a candidate for the development of novel supramolecular polymers, gels, and other self-assembled materials.[1] The flexibility of the hexamethylene linker could impart interesting dynamic properties to these materials.

  • Drug Development: The urea functional group is a key component of many bioactive molecules.[3] The bis-urea structure of this compound could allow it to act as a linker or scaffold in the design of new therapeutic agents, potentially interacting with two binding sites on a biological target. Further research into its biological activity, including its potential as an enzyme inhibitor or a protein-protein interaction modulator, is warranted.

  • Industrial Applications: Substituted ureas find use in a variety of industrial applications, including as intermediates in the synthesis of pharmaceuticals, herbicides, and textile aids.[7] The specific properties of 1,1'-Hexamethylenebis(3,3-dimethylurea) may make it suitable for similar or novel industrial uses.

Conclusion

1,1'-Hexamethylenebis(3,3-dimethylurea) is a molecule with significant potential stemming from its bis-urea structure and flexible aliphatic linker. While a complete experimental characterization is not yet publicly documented, this guide has provided a comprehensive theoretical framework for its molecular structure, a plausible synthetic route, and predicted analytical characteristics. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing compound.

References

  • Design and synthesis of bis-urea based supramolecular polymers as hydrogel. (n.d.). Pure. Retrieved January 20, 2026, from [Link]

  • Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As Ligands For Metal Organic Materials. (n.d.). Scholar Commons. Retrieved January 20, 2026, from [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Synthesis of bis-urea derivatives 3a–g. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • US Patent 3,661,989A - Process for preparing certain substituted bis-ureas. (n.d.). Google Patents.
  • Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. (n.d.). Ivy Fine Chemicals. Retrieved January 20, 2026, from [Link]

  • 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). (n.d.). Drugfuture. Retrieved January 20, 2026, from [Link]

  • 1,3-DIMETHYLUREA. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]

  • 1,3-Dimethylurea CAS N°: 96-31-1. (2003). OECD SIDS. Retrieved January 20, 2026, from [Link]

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Solubility profile of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1,1'-Hexamethylenebis(3,3-dimethylurea). Given the scarcity of publicly available solubility data for this compound, this document emphasizes a robust experimental approach. It details the underlying principles governing the solubility of bis-urea compounds, outlines a rigorous experimental protocol for solubility determination in various solvents, and discusses the influence of temperature and pH. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound for its application in their work.

Introduction: The Significance of a Solubility Profile

1,1'-Hexamethylenebis(3,3-dimethylurea) is a symmetrical molecule characterized by a six-carbon alkyl chain linking two dimethylurea groups. Its structure, featuring both hydrophobic (hexamethylene chain) and hydrophilic (urea moieties capable of hydrogen bonding) components, suggests a complex solubility behavior. A comprehensive solubility profile is critical for a multitude of applications, including:

  • Drug Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. For poorly soluble compounds, significant formulation strategies may be required.

  • Polymer Chemistry: As a potential crosslinking agent or monomer, its solubility in reaction solvents is crucial for controlling polymerization kinetics and the properties of the resulting polymer.

  • Material Science: The self-assembly and aggregation properties of bis-urea compounds in different media are of interest for the development of novel materials, and these are dictated by their solubility.

This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate a reliable and comprehensive solubility profile for 1,1'-Hexamethylenebis(3,3-dimethylurea).

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." For 1,1'-Hexamethylenebis(3,3-dimethylurea), its solubility in a given solvent is a function of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

The presence of the hexamethylene chain introduces significant hydrophobicity, which is expected to limit its solubility in aqueous media. Conversely, the urea functional groups can participate in hydrogen bonding, which may enhance solubility in polar protic and aprotic solvents. The length of the alkyl chain in bis-urea compounds is a critical factor; longer chains generally lead to decreased aqueous solubility[1][2].

Experimental Determination of Thermodynamic Solubility

For compounds with unknown solubility, particularly those anticipated to be poorly soluble, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility[3][4]. This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Rationale for Solvent Selection

A range of solvents should be selected to probe the solubility of 1,1'-Hexamethylenebis(3,3-dimethylurea) across a spectrum of polarities. Based on the solubility of related compounds, the following are recommended for initial screening:

  • Aqueous Media:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS) at pH 7.4

  • Polar Protic Solvents:

    • Methanol

    • Ethanol

  • Polar Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Nonpolar Solvents:

    • Hexane

    • Toluene

Step-by-Step Experimental Protocol

Materials:

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) (solid, high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1,1'-Hexamethylenebis(3,3-dimethylurea) to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 1,1'-Hexamethylenebis(3,3-dimethylurea) in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or Methanol).

    • Dilute the filtered saturated solutions with the mobile phase to fall within the concentration range of the calibration curve.

    • Analyze the standards and diluted samples by HPLC. A C18 column with a mobile phase of acetonitrile and water is a good starting point. Detection can be performed using a UV detector at a wavelength where the compound has maximum absorbance.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the saturated solutions from the calibration curve, taking into account the dilution factor.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized Water10.225Experimental DataExperimental Data
PBS (pH 7.4)~10.225Experimental DataExperimental Data
Methanol5.125Experimental DataExperimental Data
Ethanol4.325Experimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)7.225Experimental DataExperimental Data
N,N-Dimethylformamide (DMF)6.425Experimental DataExperimental Data
Hexane0.125Experimental DataExperimental Data
Toluene2.425Experimental DataExperimental Data
Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess solid 1,1'-Hexamethylenebis(3,3-dimethylurea) B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Centrifuge/Settle C->D E Filter supernatant (0.22 µm filter) D->E G Dilute filtered sample E->G F Prepare Calibration Standards H HPLC Analysis F->H G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Influence of Temperature on Solubility

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. To investigate this effect, the experimental protocol described in section 3.2 should be repeated at several different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).

A van't Hoff plot can then be constructed by plotting the natural logarithm of the molar solubility (ln S) against the reciprocal of the absolute temperature (1/T). The enthalpy of solution (ΔH_sol) can be determined from the slope of this plot (slope = -ΔH_sol/R, where R is the gas constant). A positive ΔH_sol confirms an endothermic dissolution process.

Influence of pH on Solubility

1,1'-Hexamethylenebis(3,3-dimethylurea) does not contain readily ionizable functional groups. The urea moieties are extremely weak bases. Therefore, its solubility is expected to be largely independent of pH in the typical aqueous range of 1 to 10. To confirm this, the solubility can be determined in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, and 12) following the protocol in section 3.2. A plot of solubility versus pH would be expected to be relatively flat.

Conclusion and Future Directions

This technical guide provides a comprehensive, experimentally-driven approach to characterizing the solubility profile of 1,1'-Hexamethylenebis(3,3-dimethylurea). By following the detailed protocols herein, researchers can generate the critical data needed for informed decisions in drug development, polymer chemistry, and material science. The principles and methodologies described are broadly applicable to other poorly soluble, non-ionizable compounds. Further studies could explore the use of co-solvents or other formulation strategies to enhance the aqueous solubility of this compound if required for specific applications.

References

  • Baka, E., Comer, J., & Stephens, D. (2008). A practical guide to the measurement of thermodynamic solubility. Pharmaceutical Science & Technology Today, 1(5), 214-222.
  • Avdeef, A. (2007). The rise of the shake-flask solubility assay. Expert Opinion on Drug Discovery, 2(12), 1587-1600.
  • Wells, D., Fong, C., Krodkiewska, I., & Drummond, C. J. (2006). Nonionic urea surfactants: influence of hydrocarbon chain length and positional isomerism on the thermotropic and lyotropic phase behavior. The Journal of Physical Chemistry B, 110(10), 5112-5119.
  • Bustelo, M., et al. (2019). Effect of the alkyl chain length on micelle formation for bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides. Journal of Molecular Liquids, 284, 645-652.
  • van der Gucht, J., et al. (2002). Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions. Organic & Biomolecular Chemistry, 1(1), 47-52.
  • Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylurea. Retrieved from [Link]

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Thermal stability of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of 1,1'-Hexamethylenebis(3,3-dimethylurea)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 1,1'-Hexamethylenebis(3,3-dimethylurea) (CAS No. 20575-76-2). While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols required for its characterization. By leveraging established knowledge of the thermal behavior of urea and its alkylated derivatives, we present a scientifically grounded approach to determining its decomposition profile. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate the thermal properties of this and similar compounds, a critical step in ensuring product quality, safety, and efficacy.

Introduction: The Imperative of Thermal Stability Profiling

1,1'-Hexamethylenebis(3,3-dimethylurea), with the molecular formula C12H26N4O2[1], belongs to the class of substituted ureas. These compounds find applications in various fields, and understanding their behavior under thermal stress is paramount. Thermal decomposition can lead to loss of active ingredient, formation of potentially toxic byproducts, and changes in physical properties, all of which can compromise the final product.

The thermal stability of a compound is not an arbitrary data point; it is a critical parameter that dictates storage conditions, manufacturing processes, and formulation strategies. For professionals in drug development, a thorough understanding of a compound's thermal profile is essential for regulatory compliance and ensuring patient safety. This guide provides the foundational knowledge and practical methodologies to undertake such an investigation.

Theoretical Underpinnings: Predicting Decomposition Pathways

The thermal decomposition of urea and its derivatives has been a subject of extensive study. Generally, the decomposition of urea initiates around its melting point and proceeds through the formation of ammonia and isocyanic acid.[2][3][4] For substituted ureas, the decomposition pathway is influenced by the nature of the substituent groups. Theoretical studies on alkyl- and phenylureas suggest that a common decomposition route involves a four-center pericyclic reaction, yielding a substituted isocyanate and an amine.[5]

Based on these principles, a postulated thermal decomposition pathway for 1,1'-Hexamethylenebis(3,3-dimethylurea) is proposed to initiate with the cleavage of the N-C bond in the urea moiety.

Postulated Decomposition Pathway

G cluster_products Decomposition Products A 1,1'-Hexamethylenebis(3,3-dimethylurea) B Heat (Δ) A->B C Hexamethylene diisocyanate B->C Primary Decomposition D Dimethylamine B->D Primary Decomposition

Caption: Postulated initial thermal decomposition of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Core Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability of solid compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8] These methods provide quantitative data on mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Experimental Workflow for TGA

TGA_Workflow start Start sample_prep Sample Preparation Weigh 5-10 mg of 1,1'-Hexamethylenebis(3,3-dimethylurea) into a ceramic or aluminum pan. start->sample_prep instrument_setup Instrument Setup Place pan in TGA furnace. Purge with inert gas (N2 or Ar) at 20-50 mL/min. sample_prep->instrument_setup heating_program Heating Program Ramp temperature from ambient to 600°C at a rate of 10°C/min. instrument_setup->heating_program data_acquisition Data Acquisition Record mass loss (%) and temperature (°C). heating_program->data_acquisition analysis Data Analysis Determine onset of decomposition (Tonset). Identify decomposition steps and corresponding mass loss. data_acquisition->analysis end End analysis->end

Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).

Causality Behind Experimental Choices:

  • Sample Size (5-10 mg): This mass is sufficient to obtain a clear signal while minimizing thermal gradients within the sample, ensuring uniform heating.

  • Inert Atmosphere (N2 or Ar): The use of an inert gas prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the compound.

  • Heating Rate (10°C/min): This rate provides a good balance between resolution of thermal events and experimental time. Slower rates can offer better resolution of closely occurring events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Workflow for DSC

DSC_Workflow start Start sample_prep Sample Preparation Weigh 2-5 mg of 1,1'-Hexamethylenebis(3,3-dimethylurea) into a hermetically sealed aluminum pan. start->sample_prep instrument_setup Instrument Setup Place sample and reference pans in DSC cell. Purge with inert gas (N2 or Ar) at 20-50 mL/min. sample_prep->instrument_setup heating_program Heating Program Ramp temperature from ambient to a temperature beyond the final decomposition event observed in TGA, at a rate of 10°C/min. instrument_setup->heating_program data_acquisition Data Acquisition Record heat flow (mW) versus temperature (°C). heating_program->data_acquisition analysis Data Analysis Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Determine peak temperatures and enthalpies of transition. data_acquisition->analysis end End analysis->end

Caption: Step-by-step workflow for Differential Scanning Calorimetry (DSC).

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: These pans prevent the loss of volatile decomposition products, ensuring that the measured heat flow accurately reflects the thermal events occurring within the sample.

  • Reference Pan: An empty, sealed pan is used as a reference to subtract the heat capacity of the pan itself, allowing for the direct measurement of heat flow into or out of the sample.

Data Interpretation and Presentation

The data obtained from TGA and DSC analyses should be presented in a clear and concise manner to facilitate interpretation and comparison.

Hypothetical TGA and DSC Data

The following table summarizes hypothetical thermal analysis data for 1,1'-Hexamethylenebis(3,3-dimethylurea).

ParameterMethodHypothetical ValueInterpretation
Melting Point (Tm) DSC150 - 160 °CEndothermic event corresponding to the solid-to-liquid phase transition.
Onset of Decomposition (Tonset) TGA~ 200 °CThe temperature at which significant mass loss begins.
Decomposition Step 1 TGA200 - 280 °CMajor mass loss event, likely corresponding to the primary decomposition into hexamethylene diisocyanate and dimethylamine.
Decomposition Step 2 TGA> 280 °CFurther decomposition of any non-volatile intermediates.
Enthalpy of Decomposition (ΔHd) DSC-150 J/gExothermic event indicating that the decomposition process releases heat.
Residual Mass @ 600°C TGA< 5%Indicates nearly complete decomposition under the experimental conditions.
Evolved Gas Analysis (EGA)

To definitively identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This hyphenated technique, known as TGA-MS or TGA-FTIR, allows for the real-time analysis of the gases evolved during decomposition.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies required to assess the thermal stability of 1,1'-Hexamethylenebis(3,3-dimethylurea). By employing TGA and DSC, researchers can obtain critical data on its melting point, decomposition onset, and the energetic profile of its degradation. While the presented decomposition pathway is postulated, the use of evolved gas analysis can provide definitive structural information on the degradation products.

For drug development professionals, the insights gained from these studies are crucial for defining stable formulation strategies, establishing appropriate storage conditions, and ensuring the overall safety and efficacy of the final product. Further studies could involve isothermal TGA experiments to evaluate long-term stability at specific temperatures and kinetic analysis of the decomposition process to predict shelf-life.

References

  • Tischer, S., Börnhorst, M., Amsler, J., Schoch, G., & Deutschmann, O. (2019). Thermodynamics and reaction mechanism of urea decomposition. RSC Advances, 9(42), 24354-24370. [Link][6]

  • ResearchGate. (n.d.). DSC curves for pure urea and oxalic acid and for the compound...[Link][7]

  • GSRS. (n.d.). 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). [Link][1]

  • MDPI. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Processes, 9(10), 1833. [Link][2]

  • Grosjean, M., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6499-6511. [Link][5]

  • Halim, S. A., et al. (2013). Thermogravimetric evolved gas analysis of urea and urea solutions with nickel alumina catalyst. Thermochimica Acta, 565, 39-45. [Link][3]

  • Ghahri, S., et al. (2016). TGA and DTG curves for urea. BioResources, 11(2), 3463-3475. [Link][4]

  • Ivy Fine Chemicals. (n.d.). 1,1'-Hexamethylenebis(3,3-dimethylurea). [Link][9]

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An In-Depth Technical Guide to 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,1'-Hexamethylenebis(3,3-dimethylurea), a molecule of significant interest in materials science. Designed for researchers, scientists, and professionals in polymer chemistry and material development, this document synthesizes available data on its nomenclature, chemical properties, synthesis, and primary applications, with a focus on providing field-proven insights and methodologies.

Introduction and Core Concepts

1,1'-Hexamethylenebis(3,3-dimethylurea) is a symmetrically substituted bis-urea compound. The core structure consists of a flexible six-carbon hexamethylene linker connecting two N,N-dimethylurea functional groups. This unique architecture, combining a non-polar aliphatic chain with highly polar urea moieties, dictates its physical properties and reactivity. The urea groups are excellent hydrogen bond donors and acceptors, leading to strong intermolecular interactions that influence its behavior in various systems. While the applications of many urea derivatives span from agriculture to pharmaceuticals, 1,1'-Hexamethylenebis(3,3-dimethylurea) has carved a niche in polymer chemistry, primarily as a latent curing agent.

Nomenclature and Chemical Identifiers

Accurate identification of chemical compounds is paramount for research and development. 1,1'-Hexamethylenebis(3,3-dimethylurea) is known by several synonyms and is cataloged under various chemical identifiers.

Identifier TypeValue
Primary Name 1,1'-Hexamethylenebis(3,3-dimethylurea)
CAS Number 20575-76-2[1][2][3]
Molecular Formula C12H26N4O2[3]
Molecular Weight 258.37 g/mol [4]
IUPAC Name 1,1'-(hexane-1,6-diyl)bis(3,3-dimethylurea)
Synonyms HDI-urone[1][2], 1,1'-(Hexane-1,6-diyl)bis(3,3-dimethylurea)[4], 3,3'-Hexamethylenebis(1,1-dimethylurea)

Physicochemical Properties

The physical and chemical properties of 1,1'-Hexamethylenebis(3,3-dimethylurea) are a direct consequence of its molecular structure. The long aliphatic chain imparts a degree of flexibility and organic solubility, while the four amide-like nitrogen atoms and two carbonyl oxygens create localized polarity and sites for hydrogen bonding.

  • Physical State: Expected to be a solid at room temperature, similar to other bis-urea compounds.

  • Solubility: Likely soluble in polar organic solvents. Its solubility is a critical factor in its application as a curing agent, as it needs to be dispersible in resin formulations.

  • Thermal Stability: Bis-urea compounds are known for their thermal stability, a key attribute for their use as latent curing agents in applications requiring elevated processing temperatures.

Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

While specific, detailed laboratory protocols for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) are not widely published in peer-reviewed journals, a robust and industrially scalable synthesis can be inferred from established patent literature for structurally analogous bis-ureas[5]. The most plausible synthetic route involves the reaction of a diisocyanate with a secondary amine.

Proposed Synthesis Pathway

The synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) can be logically achieved through the reaction of hexamethylene diisocyanate (HDI) with an excess of dimethylamine.

G HDI Hexamethylene Diisocyanate (HDI) Reaction Nucleophilic Addition HDI->Reaction DMA Dimethylamine (excess) DMA->Reaction Product 1,1'-Hexamethylenebis(3,3-dimethylurea) Solvent Aqueous Medium Solvent->Reaction Reaction Medium Reaction->Product

Caption: Proposed synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Experimental Protocol (Inferred)

This protocol is based on the synthesis of similar bis-urea compounds and should be optimized for safety and efficiency in a laboratory setting[5].

Materials:

  • Hexamethylene diisocyanate (HDI)

  • Aqueous dimethylamine solution (e.g., 20-25% by weight)[5]

  • Deionized water

  • Ice bath

  • Mechanical stirrer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and temperature probe, charge the aqueous solution of dimethylamine.

  • Temperature Control: Cool the reaction vessel to between 10°C and 20°C using an ice bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction.[5]

  • Reagent Addition: Slowly add hexamethylene diisocyanate to the stirred dimethylamine solution. The diisocyanate should be added incrementally to prevent a rapid temperature increase.

  • Reaction: Continue stirring the mixture at a controlled temperature (15°C to 20°C) for a period of time after the addition is complete to ensure the reaction goes to completion.[5]

  • Product Isolation: The product, 1,1'-Hexamethylenebis(3,3-dimethylurea), is expected to precipitate out of the aqueous solution as a solid. Isolate the product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered product with deionized water to remove any unreacted dimethylamine and other water-soluble impurities.

  • Drying: Dry the product thoroughly, for example, by heating under vacuum at a moderate temperature (e.g., 80-90°C) to remove residual water.[5]

Causality in Experimental Choices:

  • Excess Dimethylamine: Using an excess of dimethylamine ensures that both isocyanate groups on the HDI molecule react completely, maximizing the yield of the desired bis-urea product and minimizing the formation of oligomeric side products.

  • Aqueous Medium: Performing the reaction in an aqueous medium is a cost-effective and safer alternative to organic solvents. It also facilitates the precipitation of the non-polar product, simplifying its isolation.[5]

  • Low Temperature: The reaction between isocyanates and amines is highly exothermic. Low-temperature control is essential to prevent side reactions, such as the reaction of isocyanate with water, which would lead to the formation of unstable carbamic acids and subsequent amines, introducing impurities.

Applications in Polymer Science

The primary and most well-documented application of 1,1'-Hexamethylenebis(3,3-dimethylurea) is as a latent curing agent for epoxy resin compositions[1][2].

Mechanism of Action as a Latent Curing Agent

In its solid, dispersed form at ambient temperature, 1,1'-Hexamethylenebis(3,3-dimethylurea) is relatively unreactive with the epoxy resin. However, upon heating, it decomposes or dissociates, releasing reactive species (likely dimethylamine) that then initiate the polymerization of the epoxy resin. This temperature-triggered activity is the hallmark of a latent curing agent.

G Resin Epoxy Resin + HDI-urone (Stable Mixture at Room Temp) Heat Heat (Elevated Temperature) Resin->Heat Decomposition HDI-urone Decomposition Heat->Decomposition Curing Epoxy Resin Polymerization (Curing) Decomposition->Curing Initiates Product Cured Thermoset Polymer Curing->Product

Caption: Curing mechanism of epoxy resins with HDI-urone.

Advantages in Epoxy Formulations:

  • Extended Pot Life: The latency of the curing agent allows for the formulation of one-component epoxy systems with a long shelf life at room temperature.

  • Controlled Curing: The curing process is initiated by a specific temperature threshold, allowing for precise control over the manufacturing process.

  • Uniform Curing: For the production of large and solid structural components, a slower, more even cure is desirable to prevent internal stresses and defects. The controlled release of the active curing species from the urone can facilitate this.

Potential in Drug Development: A Critical Assessment

A thorough review of the scientific literature reveals a significant lack of evidence for the application of 1,1'-Hexamethylenebis(3,3-dimethylurea) in drug development. One source was found to erroneously associate its CAS number with rutaecarpine, a completely different alkaloid compound[6][7]. This appears to be a database error and should be disregarded.

While many urea-containing compounds are of great interest in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets, there is currently no published research to support a role for 1,1'-Hexamethylenebis(3,3-dimethylurea) in this field. Its molecular properties—a long, flexible, and lipophilic linker with two terminal dimethylurea groups—do not immediately suggest a specific pharmacological target or mechanism of action without further extensive research.

Analytical and Characterization Methods

The characterization of 1,1'-Hexamethylenebis(3,3-dimethylurea) would involve standard analytical techniques used in organic chemistry and polymer science.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, showing characteristic peaks for the hexamethylene chain and the dimethylurea groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be employed to identify the key functional groups, particularly the C=O stretching of the urea and the N-H stretching (if any primary or secondary urea were present as impurities).

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Differential Scanning Calorimetry (DSC): DSC would be a critical tool to determine the melting point and to study its thermal behavior, especially its decomposition temperature, which is relevant to its function as a latent curing agent.

Conclusion

1,1'-Hexamethylenebis(3,3-dimethylurea) is a specialty chemical with a well-defined role as a latent curing agent in the formulation of epoxy resins. Its synthesis is based on well-established isocyanate chemistry. While the broader class of urea-containing molecules is important in drug discovery, there is no current scientific basis to support a similar role for this specific compound. Future research could explore its potential in other areas of materials science, such as in the formation of supramolecular structures or as a component in other polymer systems.

References

  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. (n.d.). In AIDIC - The Italian Association of Chemical Engineering. Retrieved January 20, 2026, from [Link]

  • 96 31 1 For Practical Applications. (2026, January 19). Pharma Ingredients. Retrieved January 20, 2026, from [Link]

  • Use of N,N′-(dimethyl) urones and method for curing epoxy resin compositions. (2017, May 30). Google Patents.
  • Toxicity and toxicokinetics of the ethanol extract of Zuojin formula. (2022, August 15). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Metabolome and transcriptome association study reveals biosynthesis of specialized benzylisoquinoline alkaloids in Phellodendron amurense. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Process for preparing certain substituted bis-ureas. (1972, May 9). Google Patents.
  • Use of n,n'-(dimethyl) urons and method for curing epoxy resin compositions. (n.d.). Google Patents.
  • Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. (n.d.). Ivy Fine Chemicals. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1,1'-Hexamethylenebis(3,3-dimethylurea) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring advanced polymer crosslinking technologies.

Introduction: The Strategic Advantage of Blocked Isocyanates

In the realm of polyurethane and polyurea chemistry, the high reactivity of isocyanate groups presents both a powerful tool for polymer synthesis and a significant challenge for formulation stability. Two-component (2K) systems, which keep the isocyanate and the co-reactant (e.g., a polyol or polyamine) separate until the point of application, are a common solution. However, for many industrial processes, a one-component (1K) system offers superior convenience, reduced mixing errors, and a longer pot life. This is where the concept of "blocked isocyanates" becomes paramount.

Blocked isocyanates are derivatives of isocyanates where the highly reactive isocyanate group (-NCO) is temporarily masked by reacting it with a "blocking agent".[1] This reaction forms a thermally reversible bond. At ambient temperatures, the blocked isocyanate is stable and non-reactive towards active hydrogen compounds like polyols.[2] Upon heating to a specific "deblocking" temperature, the bond breaks, regenerating the free isocyanate and the blocking agent. The liberated isocyanate is then free to react with the co-reactant in the formulation to form the final crosslinked polymer network.[2][3] This technology is the cornerstone of heat-cured 1K polyurethane coatings, adhesives, and elastomers, offering enhanced safety and formulation simplicity.[4]

This guide focuses on a specific blocked isocyanate, 1,1'-Hexamethylenebis(3,3-dimethylurea) . While not as commonly documented as other commercial blocked isocyanates, its chemistry serves as an excellent model for a urea-blocked aliphatic diisocyanate. It functions as a latent source of hexamethylene diisocyanate (HDI), a key building block for light-stable and weather-resistant polymers.[5][6]

Core Chemistry: Deblocking of 1,1'-Hexamethylenebis(3,3-dimethylurea)

1,1'-Hexamethylenebis(3,3-dimethylurea) is the reaction product of hexamethylene diisocyanate (HDI) and a secondary amine, dimethylamine, which acts as the blocking agent. The resulting linkage is a substituted urea.

The critical reaction for its application is the thermal dissociation, or "deblocking," which regenerates the parent isocyanate and blocking agent.

G cluster_reactants Blocked Isocyanate cluster_products Deblocking Products Blocked_Isocyanate 1,1'-Hexamethylenebis(3,3-dimethylurea) HDI Hexamethylene Diisocyanate (HDI) Blocked_Isocyanate->HDI Heat (Δ) DMA Dimethylamine Blocked_Isocyanate->DMA Heat (Δ) Crosslinking Polyurethane Network HDI->Crosslinking + Polyol (-OH)

Caption: Thermal Deblocking and Curing Mechanism.

Applications in High-Performance Coatings

The in-situ generation of hexamethylene diisocyanate (HDI) makes 1,1'-Hexamethylenebis(3,3-dimethylurea) an ideal crosslinker for applications demanding high performance and durability. HDI is an aliphatic diisocyanate, meaning the NCO groups are not attached to an aromatic ring. This structure imparts excellent UV stability and resistance to yellowing upon sun exposure, making it a preferred choice for exterior coatings.[6][7]

Primary Applications Include:

  • Powder Coatings: As a solid, it can be homogeneously mixed with solid polyester or acrylic resins to create stable, one-component powder coating formulations. Upon baking, the compound melts and deblocks, initiating crosslinking.[8]

  • Coil Coatings: In the high-speed, high-temperature process of coating metal coils, a 1K system with a heat-activated crosslinker provides the necessary stability and rapid cure.[3]

  • Automotive OEM and Refinish Clear Coats: The exceptional weather and chemical resistance of HDI-based polyurethanes are critical for protective automotive finishes.[6]

  • Industrial Maintenance Coatings: For applications on machinery, pipes, and structural steel, coatings require high durability, which can be achieved with this type of crosslinking system.[9]

Quantitative Data Summary

The performance of a coating formulated with 1,1'-Hexamethylenebis(3,3-dimethylurea) is dictated by the curing conditions and the co-reactant resin. Below is a table of expected parameters and performance characteristics based on typical HDI-based polyurethane systems.

ParameterTypical Value / RangeRationale & Causality
Blocking Agent DimethylamineForms a stable urea linkage, requiring thermal energy to dissociate.[4]
Deblocking Temperature 140 - 180 °C (estimated)Similar to other thermally robust blocking agents like caprolactam (160-180°C).[7] Catalysts can lower this temperature.[10]
Curing Schedule 15 - 30 minutes @ 150-180°CSufficient time and temperature are needed to ensure complete deblocking and subsequent reaction between the generated HDI and the polyol.[9]
Stoichiometry (NCO:OH) 0.95:1 to 1.05:1A ratio near 1:1 is typically targeted for optimal crosslink density and balanced properties. Slight excess of NCO can ensure full conversion of OH groups.[11]
Expected UV Stability ExcellentThe aliphatic nature of the regenerated HDI imparts resistance to yellowing and degradation from UV exposure.[7]
Chemical Resistance Good to ExcellentThe formation of a dense polyurethane network provides a strong barrier against solvents, acids, and bases.
Hardness & Flexibility AdjustableCan be tailored by selecting the backbone of the polyol co-reactant (e.g., polyester for hardness, polyether for flexibility).

Experimental Protocols

Protocol 1: Preparation and Curing of a 1K Polyurethane Clear Coat

This protocol describes the formulation of a model solvent-borne, heat-curable clear coat using 1,1'-Hexamethylenebis(3,3-dimethylurea) as the crosslinker for a hydroxyl-functional acrylic resin.

Materials:

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) (Blocked Crosslinker)

  • Hydroxyl-functional Acrylic Polyol (e.g., 50% solids in xylene/butyl acetate, OH value of 150 mg KOH/g)

  • Dibutyltin Dilaurate (DBTDL) Catalyst Solution (1% in xylene)[4]

  • Flow and Leveling Additive (e.g., polyacrylate-based)

  • Solvent Blend (e.g., a mix of xylene, butyl acetate, and methoxypropyl acetate)

  • Steel or aluminum panels for coating application

Methodology:

  • Equivalent Weight Calculation:

    • First, determine the equivalent weight of the blocked crosslinker. The molecular weight of 1,1'-Hexamethylenebis(3,3-dimethylurea) is 286.42 g/mol . Since it generates one HDI molecule with two NCO groups, its equivalent weight is 286.42 / 2 = 143.21 g/eq.

    • Calculate the equivalent weight of the acrylic polyol: EW_polyol = 56100 / (OH Value * Solids Content) = 56100 / (150 * 0.50) = 748 g/eq.

  • Formulation (for a 1.0:1.0 NCO:OH ratio):

    • In a mixing vessel, add 74.8 g of the acrylic polyol solution (contains 0.1 eq of OH).

    • Add 14.3 g of 1,1'-Hexamethylenebis(3,3-dimethylurea) (0.1 eq of blocked NCO).

    • Add 0.5 g of the flow and leveling additive.

    • Add 0.2 g of the DBTDL catalyst solution. Causality Note: The organotin catalyst accelerates both the deblocking reaction and the subsequent urethane formation, allowing for lower curing temperatures or shorter bake times.[10][12]

    • Add the solvent blend to adjust the viscosity for spray application (e.g., to 20-25 seconds with a Zahn #2 cup).

  • Application and Curing Workflow:

G cluster_prep Formulation cluster_app Application cluster_cure Curing A Charge Acrylic Polyol B Add Blocked Isocyanate A->B C Add Additives & Catalyst B->C D Adjust Viscosity with Solvent C->D E Spray Apply onto Substrate (e.g., 40-50 µm dry film thickness) D->E F Flash-off at RT (10-15 min) E->F G Bake in Oven (e.g., 20 min @ 160°C) F->G H Cool to RT G->H I I H->I Cured Coating

Sources

Application Notes and Protocols for 1,1'-Hexamethylenebis(3,3-dimethylurea) as a Thermally-Activated, Isocyanate-Free Crosslinking Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Covalent Crosslinking

In the realm of polymer science, drug delivery, and advanced materials, the formation of stable, three-dimensional networks through crosslinking is a cornerstone for achieving desired mechanical, chemical, and thermal properties. Historically, this has often involved the use of highly reactive and toxic isocyanates. 1,1'-Hexamethylenebis(3,3-dimethylurea) emerges as a compelling alternative, functioning as a "blocked" or "masked" isocyanate crosslinking agent. This aliphatic bis-urea compound offers the significant advantage of being stable at ambient temperatures, allowing for one-component formulations with extended pot life. Upon thermal activation, it dissociates to generate in situ the highly reactive hexamethylene diisocyanate (HDI), which then proceeds to crosslink polymers bearing active hydrogen-containing functional groups, such as hydroxyls or amines.

This guide provides an in-depth exploration of the crosslinking mechanism of 1,1'-Hexamethylenebis(3,3-dimethylurea), detailed protocols for its application in both materials science and biomedical contexts, and expert insights into optimizing its performance for your specific research and development needs.

Part 1: The Underlying Science - Mechanism of Action

The efficacy of 1,1'-Hexamethylenebis(3,3-dimethylurea) as a crosslinking agent is rooted in the reversible thermal decomposition of the urea linkage. Unlike free isocyanates, which are immediately reactive, the urea groups in this molecule act as protecting groups for the isocyanate functionality. This "blocking" strategy provides temporal control over the crosslinking reaction, which is initiated only upon heating.

The overall process can be described in two key stages:

  • Thermal Dissociation (Deblocking): When heated to a specific activation temperature, the 1,1'-Hexamethylenebis(3,3-dimethylurea) molecule undergoes a retro-addition reaction. Each of the two urea linkages cleaves, yielding one molecule of hexamethylene diisocyanate (HDI) and two molecules of dimethylamine.[1] The dimethylamine is a volatile byproduct.

  • Crosslinking Reaction: The newly generated HDI is a highly reactive di-isocyanate that readily reacts with nucleophilic functional groups on adjacent polymer chains. For instance, it will react with hydroxyl (-OH) groups to form stable urethane linkages, or with primary/secondary amines (-NH2, -NHR) to form urea linkages, thereby creating a covalently crosslinked polymer network.

This mechanism is particularly advantageous as it avoids the handling of hazardous free isocyanates during formulation while still harnessing their efficient crosslinking chemistry at the point of curing.

Crosslinking Mechanism cluster_0 Stage 1: Thermal Dissociation (Deblocking) cluster_1 Stage 2: Crosslinking Reaction Bis-urea 1,1'-Hexamethylenebis(3,3-dimethylurea) Heat Heat (≥150°C) Bis-urea->Heat HDI Hexamethylene Diisocyanate (HDI) Heat->HDI DMA 2x Dimethylamine (Volatile) Heat->DMA HDI_React HDI HDI->HDI_React In situ generation Polymer1 Polymer Chain with -OH group Crosslinked Crosslinked Polymer (Urethane Linkage) Polymer1->Crosslinked Polymer2 Polymer Chain with -OH group Polymer2->Crosslinked HDI_React->Crosslinked reacts with

Caption: Mechanism of crosslinking using 1,1'-Hexamethylenebis(3,3-dimethylurea).

Part 2: Experimental Protocols

The following protocols are designed to be robust starting points for researchers. As with any chemical system, empirical optimization is key to achieving the desired material properties.

Protocol 1: Crosslinking of a Hydroxyl-Functionalized Polymer Film

This protocol details the procedure for crosslinking a polyester polyol film, a common application in coatings and advanced materials to enhance mechanical strength and chemical resistance.

Materials:

  • Polyester polyol (e.g., Poly(caprolactone) diol, Mn = 2000 g/mol )

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) (CAS: 20575-76-2)[2]

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Cyclohexanone)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional, for accelerating urethane formation)

  • Glass plates for casting

  • Doctor blade or film applicator

  • Forced-air oven or vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • In a clean, dry beaker, dissolve the polyester polyol in the chosen anhydrous solvent to create a 20-30% (w/w) solution. Gentle heating (50-60°C) and stirring may be required to facilitate dissolution.

    • Expert Insight: The viscosity of this solution will determine the final film thickness. Adjust the concentration as needed for your application.

  • Crosslinker and Catalyst Addition:

    • Calculate the required amount of 1,1'-Hexamethylenebis(3,3-dimethylurea). The stoichiometry should be based on a 1:1 ratio of regenerated isocyanate groups (-NCO) to the hydroxyl groups (-OH) of the polyol. Since each mole of the crosslinker generates two moles of -NCO, the molar ratio of crosslinker to polyol will be 1:2 for a diol.

    • Add the powdered crosslinker to the polymer solution and stir until fully dissolved.

    • (Optional) If using a catalyst, add DBTDL at a concentration of 0.01-0.1% (w/w) based on the total solids content. The catalyst can reduce the curing time or temperature.

  • Film Casting:

    • Place a clean glass plate on a level surface.

    • Pour the formulated solution onto the glass plate.

    • Use a doctor blade or film applicator set to the desired gap to draw down a uniform film.

  • Solvent Evaporation:

    • Place the cast film in a ventilated oven at a moderate temperature (e.g., 70-80°C) for 1-2 hours to drive off the majority of the solvent.

    • Trustworthiness Check: Ensure the oven is well-ventilated to safely remove solvent vapors. The film should be tacky but not liquid before proceeding to the curing step.

  • Thermal Curing (Crosslinking):

    • Transfer the film to a high-temperature, forced-air or vacuum oven.

    • Ramp the temperature to the activation range of the crosslinker. A starting point for optimization is 150-170°C . The thermal decomposition of related urea compounds occurs in this range.[3]

    • Cure for a predetermined time, typically 30-60 minutes.

    • Optimization Note: The ideal curing time and temperature will depend on the polymer, film thickness, and desired crosslink density. A curing study with varying times and temperatures is recommended.

  • Cooling and Characterization:

    • Turn off the oven and allow the film to cool slowly to room temperature to prevent thermal shock and warping.

    • Carefully peel the crosslinked film from the glass substrate.

    • Characterize the film for properties such as tensile strength, solvent resistance (e.g., swelling test in THF or Toluene), and thermal stability (TGA, DSC).

Protocol 2: Preparation of a Crosslinked Hydrogel for Biomedical Applications

This protocol describes the formation of a crosslinked hydrogel using a biocompatible, hydroxyl-rich polymer, suitable for applications like drug delivery or tissue engineering scaffolds.

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, or a suitable functionalized polysaccharide.

  • 1,1'-Hexamethylenebis(3,3-dimethylurea)

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Molds for hydrogel casting (e.g., PDMS molds or well plates)

  • Oven capable of reaching 150-160°C

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 10% (w/v) solution of PVA in deionized water or PBS. This requires heating to ~90°C with constant stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature.

    • Expert Insight: For cell-based applications, ensure all materials and solutions are sterile. The final polymer concentration will dictate the hydrogel's water content and initial stiffness.

  • Dispersion of Crosslinker:

    • Weigh the required amount of 1,1'-Hexamethylenebis(3,3-dimethylurea). A typical starting concentration is 5-10% by weight relative to the PVA.

    • Disperse the crosslinker powder into the cooled PVA solution using vigorous stirring or vortexing to create a homogenous suspension. The crosslinker will not dissolve at this stage.

  • Casting the Pre-gel Solution:

    • Pipette the polymer/crosslinker suspension into the desired molds.

    • Trustworthiness Check: Work quickly to prevent the crosslinker from settling. If settling occurs, briefly re-homogenize the solution.

  • Thermal Curing:

    • Place the molds in a preheated oven at 150°C .

    • Heat for 45-90 minutes. During this stage, the water will evaporate, and the crosslinking reaction will occur in the concentrated polymer matrix.

    • Causality Note: The high temperature is essential for both the deblocking of the urea to form HDI and for driving the reaction between the HDI and the hydroxyl groups of the PVA.

  • Hydration and Purification:

    • After curing, remove the molds from the oven and allow them to cool to room temperature. The result will be a dry, crosslinked polymer network.

    • Carefully remove the dried hydrogel discs or scaffolds from the molds.

    • Immerse the hydrogels in a large volume of sterile deionized water or PBS to swell them to their equilibrium state. This step also serves to wash away any unreacted crosslinker or byproducts like dimethylamine.

    • Replace the water/PBS every few hours for at least 24-48 hours to ensure complete purification.

  • Characterization:

    • Characterize the hydrogels for swelling ratio, mechanical properties (compressive modulus), and, if applicable, drug release kinetics or cytocompatibility.

Experimental_Workflow cluster_prep Preparation cluster_proc Processing cluster_char Characterization Prep_Polymer Prepare Polymer Solution (e.g., Polyol in DMF) Add_Crosslinker Add & Dissolve Crosslinker (1,1'-Hexamethylenebis(3,3-dimethylurea)) Prep_Polymer->Add_Crosslinker Formulate Final Formulation Add_Crosslinker->Formulate Cast Cast Film or Mold Hydrogel Formulate->Cast Solvent_Evap Solvent Evaporation (if applicable) Cast->Solvent_Evap Cure Thermal Curing (150-170°C) Solvent_Evap->Cure Cool Cool to Room Temp. Cure->Cool Hydrate Hydrate & Purify (for Hydrogels) Cool->Hydrate Analyze Analyze Properties: - Mechanical (Tensile/Compression) - Swelling Ratio - Solvent Resistance - Thermal (TGA/DSC) Cool->Analyze Hydrate->Analyze

Caption: General experimental workflow for crosslinking with 1,1'-Hexamethylenebis(3,3-dimethylurea).

Part 3: Expected Results & Data Presentation

Crosslinking with 1,1'-Hexamethylenebis(3,3-dimethylurea) is expected to significantly enhance the thermo-mechanical properties and chemical resistance of the base polymer. The formation of a covalent network restricts polymer chain mobility, leading to the observed changes.

The table below summarizes typical changes in mechanical properties for an aliphatic polyester before and after crosslinking. The data is representative of what can be achieved with aliphatic urea/urethane crosslinking systems.[4][5]

PropertyUncrosslinked Polymer (Typical Values)Crosslinked Polymer (Expected Outcome)Rationale for Change
Tensile Strength 5 - 15 MPa20 - 45 MPa (Significant Increase)Covalent bonds prevent chain slippage under load.
Young's Modulus 50 - 200 MPa300 - 800 MPa (Significant Increase)The network structure increases stiffness and resistance to deformation.
Elongation at Break 400 - 800%150 - 350% (Significant Decrease)Crosslinks restrict the extent to which polymer chains can uncoil and stretch.
Solvent Swelling Dissolves completely in a good solventLimited swelling; does not dissolveThe covalent network prevents the dissolution of polymer chains.
Glass Transition (Tg) VariesSlight to moderate increaseReduced chain mobility in the crosslinked network raises the Tg.

Part 4: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures is a non-negotiable aspect of scientific integrity.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.

  • Handling: 1,1'-Hexamethylenebis(3,3-dimethylurea) is a solid powder. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Thermal Decomposition Hazards: The thermal curing process generates dimethylamine and potentially unreacted hexamethylene diisocyanate (HDI) vapor. All curing must be performed in a well-ventilated, forced-air oven or a vacuum oven vented to an appropriate exhaust system. Exposure to isocyanates is a significant respiratory sensitizer.

  • Storage: Store the crosslinker in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[6]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

  • Biomechanical studies on aliphatic physically crosslinked poly(urethane urea) for blood contact applications. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Effects of crosslinking on thermal and mechanical properties of polyurethanes. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mechanically Stable Dynamic Urea Bond‐Based Crosslinked Polymer Blend with Tunable Self‐Healable and Physical Properties. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design and synthesis of aliphatic supramolecular polymers featuring amide, urethane, and urea hydrogen bonding units. (2025, January 31). CentAUR. Retrieved January 20, 2026, from [Link]

  • Effect of crosslink density on the structures and properties of aliphatic polyurethane elastomer. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Thermal decomposition characteristics of compounds 1a and 1b in inert... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. (n.d.). Ivy Fine Chemicals. Retrieved January 20, 2026, from [Link]

  • 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). (n.d.). Drugfuture. Retrieved January 20, 2026, from [Link]

  • 1,3-Dimethylurea CAS N°: 96-31-1. (2003, August 11). BUA (Beratergremium für umweltrelevante Altstoffe). Retrieved January 20, 2026, from [Link]

  • The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. (2020, August 1). AIDIC. Retrieved January 20, 2026, from [Link]

  • Photocurable Crosslinker from Bio-Based Non-Isocyanate Poly(hydroxyurethane) for Biocompatible Hydrogels. (2025, May 7). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023, May 30). MDPI. Retrieved January 20, 2026, from [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023, June 27). NIH. Retrieved January 20, 2026, from [Link]

  • Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. (2021, March 1). OSTI.gov. Retrieved January 20, 2026, from [Link]

  • 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. (n.d.). AIDIC. Retrieved January 20, 2026, from [Link]

  • Crosslinking 1,4-polybutadiene via allylic amination: a new strategy for deconstructable rubbers. (2025, May 17). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Inhibition of the spontaneous polymorphic transition of pyrazinamide γ form at room temperature by co-spray drying with 1,3-dimethylurea. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols for 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-HMDUR-2026-01

Abstract

This document provides a comprehensive technical guide for the experimental use of 1,1'-Hexamethylenebis(3,3-dimethylurea) (CAS No. 20575-76-2), a symmetrical bis-urea compound. These application notes are intended for researchers, scientists, and drug development professionals investigating the biological activities of substituted urea derivatives. The protocols herein are grounded in the established roles of urea-containing molecules in medicinal chemistry and provide a framework for exploring the potential of this specific compound in modulating cellular stress responses. Particular focus is given to methodologies for assessing its effects on genotoxicity and adaptive response mechanisms, inspired by preliminary research on structurally related compounds.

Introduction: The Scientific Rationale

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, multipoint hydrogen bonds with biological targets such as enzymes and receptors.[1] This interaction capability is fundamental to the specific biological activities of numerous approved therapeutics.[1] Molecules incorporating a bis-urea structure, such as 1,1'-Hexamethylenebis(3,3-dimethylurea), present a unique architecture for engaging with biological systems. The hexamethylene linker provides a defined spatial separation and flexibility between the two urea moieties, allowing for potential simultaneous interactions with distinct domains of a single protein or bridging interactions between different proteins.

While specific biological data for 1,1'-Hexamethylenebis(3,3-dimethylurea) is limited, research on a closely related derivative, 1,1'-hexamethylenebis [3-(3,5-dichloro-4-pyridyl)] urea (HMPU), has shown its potential to induce oxidative stress and trigger an adaptive response against chemical mutagens in various biological systems, including human lymphocytes.[2] This suggests that the hexamethylenebis(urea) scaffold may have applications in the study of cellular defense mechanisms and could be a starting point for the development of agents that modulate these pathways.

These protocols are therefore designed to provide a robust starting point for investigating 1,1'-Hexamethylenebis(3,3-dimethylurea) as a potential modulator of cellular stress and genotoxicity.

Compound Profile and Handling

PropertyValueSource
Chemical Name 1,1'-Hexamethylenebis(3,3-dimethylurea)
Synonyms 3-[6-(dimethylcarbamoylamino)hexyl]-1,1-dimethylurea, N,N''-1,6-Hexanediylbis[N',N'-dimethylurea]
CAS Number 20575-76-2
Molecular Formula C₁₂H₂₆N₄O₂
Molecular Weight 258.36 g/mol
Physical State Solid (predicted)-
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.Inferred
Safety and Handling Precautions

As a novel research chemical, 1,1'-Hexamethylenebis(3,3-dimethylurea) should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Preparation of Stock Solutions

The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is to facilitate its subsequent dilution into aqueous cell culture media or buffers at working concentrations that are typically in the micromolar range. This approach minimizes the final concentration of the organic solvent, thereby reducing its potential confounding effects on the biological system under study.

Protocol 2.2.1: Preparation of a 10 mM Stock Solution in DMSO

  • Tare: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the balance.

  • Weigh: Carefully weigh out 2.58 mg of 1,1'-Hexamethylenebis(3,3-dimethylurea) into the tube.

  • Solubilize: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Mix: Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Experimental Protocols: Investigating Biological Activity

The following protocols are designed to investigate the potential of 1,1'-Hexamethylenebis(3,3-dimethylurea) to induce cellular stress and modulate responses to genotoxic agents.

Protocol: In Vitro Cytotoxicity Assessment

Rationale: Before investigating specific mechanistic effects, it is crucial to determine the cytotoxic concentration range of the compound. This allows for the selection of non-lethal concentrations for subsequent experiments, ensuring that observed effects are not simply a consequence of cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Viability Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of compound add_compound Add compound to wells prepare_dilutions->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a series of 2x working concentrations of 1,1'-Hexamethylenebis(3,3-dimethylurea) by serially diluting the 10 mM stock solution in complete culture medium. A typical concentration range to test would be from 200 µM down to ~0.1 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x working concentrations to the appropriate wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol: Assessment of Genotoxic Potential via Comet Assay

Rationale: Based on the activity of related compounds, it is plausible that 1,1'-Hexamethylenebis(3,3-dimethylurea) could induce DNA damage. The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. The principle is that upon electrophoresis, fragmented DNA will migrate away from the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.

Logical Relationship Diagram:

G cluster_0 Cellular State cluster_1 Comet Assay Process cluster_2 Observed Result A Healthy Cell (Intact DNA) C Embed cells in agarose A->C Control B Treated Cell (DNA Damage) B->C Treatment D Lyse cells C->D E Electrophoresis D->E F No Comet Tail E->F from Control G Comet Tail Formed E->G from Treatment

Caption: Logical flow from cellular state to Comet assay result.

Step-by-Step Methodology:

  • Treatment: Treat cells in a 6-well plate with sub-lethal concentrations of 1,1'-Hexamethylenebis(3,3-dimethylurea) (e.g., IC₂₀ and below, as determined from the cytotoxicity assay) for a defined period (e.g., 24 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.

  • Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C. Pipette this mixture onto a Comet assay slide and allow it to solidify at 4°C.

  • Lysis: Immerse the slides in a prepared lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., pH > 13) and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze at least 50 cells per sample using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the initial characterization of 1,1'-Hexamethylenebis(3,3-dimethylurea). By first establishing a cytotoxicity profile, researchers can confidently proceed to more nuanced mechanistic studies, such as the assessment of genotoxicity. The observation of DNA damage or other stress responses would warrant further investigation into the specific cellular pathways being modulated, potentially including pathways related to oxidative stress, DNA repair, and apoptosis. The unique bis-urea structure of this compound makes it an intriguing candidate for further exploration in the context of drug discovery and chemical biology.

References

  • Iovchev, G., Stergios, M. L., Mekhandzhiev, A. D., & Shevchenko, V. A. (2006). [The potential of 1,1'-hexamethylenebis [3-(3,5-dichloro-4-pyridyl)] urea to modify genotoxic actions of chemical mutagens in various test-systems]. Gematologiia i transfuziologiia, 51(3), 25–29. [Link]

  • Patel, M., Goreshnik, I., & Tichkule, R. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. RSC Medicinal Chemistry, 11(10), 1189–1207. [Link]

  • Ivy Fine Chemicals. (n.d.). 1,1'-Hexamethylenebis(3,3-dimethylurea). Retrieved January 20, 2026, from [Link]

  • Global Substance Registration System. (n.d.). UREA, 1,1'-HEXAMETHYLENEBIS(3,3-DIMETHYL-. Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols: 1,1'-Hexamethylenebis(3,3-dimethylurea) in Advanced Coating Systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 1,1'-Hexamethylenebis(3,3-dimethylurea) in coatings. The primary and substantiated application of this molecule is as a latent curing agent for epoxy resin compositions. This guide will delve into the mechanistic principles of its function, provide detailed protocols for its incorporation and evaluation, and explore potential, research-level applications based on the broader chemical functionalities of bis-urea compounds.

Introduction to 1,1'-Hexamethylenebis(3,3-dimethylurea)

1,1'-Hexamethylenebis(3,3-dimethylurea), also known as HDI-urone, is a disubstituted urea derivative with the chemical structure C12H26N4O2 and CAS number 20575-76-2.[1][2] Its molecular structure, characterized by two urea groups spaced by a flexible hexamethylene chain, imparts unique properties that are highly valuable in polymer chemistry, particularly in the formulation of advanced coatings.

The urea linkages are capable of forming strong hydrogen bonds, which can influence the rheology and intermolecular interactions within a coating system. The dimethyl substitution on the nitrogen atoms affects its reactivity and solubility. This combination of a flexible aliphatic spacer and hydrogen-bonding urea moieties is key to its primary application as a controlled curing agent.

Figure 1: Chemical Structure of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Confirmed Application: Latent Curing Agent for Epoxy Resins

The most well-documented application of 1,1'-Hexamethylenebis(3,3-dimethylurea) is as a latent curing agent in epoxy resin compositions.[1] This is particularly beneficial for applications requiring a long pot life at ambient temperatures, followed by controlled and thorough curing upon heating.

Mechanism of Action

In epoxy formulations, 1,1'-Hexamethylenebis(3,3-dimethylurea) acts as a blocked or latent amine. At room temperature, the urea groups are stable and do not readily react with the epoxy rings. Upon heating to a specific activation temperature (typically between 60°C and 180°C), the urea compound can either decompose to release reactive species or catalytically promote the polymerization of the epoxy resin.[1] This controlled initiation of the curing process is crucial for producing coatings with uniform properties, especially in thick layers where exothermic reactions can lead to internal stresses and defects.[1]

Figure 2: Workflow of Latent Curing with 1,1'-Hexamethylenebis(3,3-dimethylurea).

Protocol for Formulation and Curing

This protocol provides a general guideline for incorporating 1,1'-Hexamethylenebis(3,3-dimethylurea) as a curing agent in a standard liquid epoxy resin system.

Materials:

  • Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether based)

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) (HDI-urone)

  • Solvent (if required for viscosity adjustment, e.g., xylene, MEK)

  • Other additives (pigments, fillers, etc. as per formulation)

Equipment:

  • High-shear mixer

  • Heating oven with temperature control

  • Viscometer

  • Differential Scanning Calorimeter (DSC) for cure analysis

  • Substrate for coating application (e.g., steel panels)

Procedure:

  • Preparation of the Resin Premix:

    • In a suitable mixing vessel, add the liquid epoxy resin.

    • If necessary, add solvent to adjust the viscosity.

    • Disperse any pigments or fillers into the resin using a high-shear mixer until a homogenous mixture is achieved.

  • Incorporation of the Curing Agent:

    • Slowly add the 1,1'-Hexamethylenebis(3,3-dimethylurea) to the resin premix under continuous agitation.

    • The recommended dosage is between 0.01 to 10 wt.% based on the total mass of the epoxy resin composition.[1] The optimal concentration should be determined experimentally based on the desired curing profile and final properties.

    • Continue mixing until the curing agent is fully dispersed.

  • Application:

    • Apply the formulated coating to the prepared substrate using the desired method (e.g., drawdown bar, spray, brush).

  • Curing:

    • Place the coated substrate in a pre-heated oven.

    • The curing temperature should be in the range of 60°C to 180°C .[1] The exact temperature and time will depend on the specific epoxy resin and the concentration of the curing agent.

    • A typical starting point for curing studies is 120°C for 30-60 minutes.

Performance Evaluation

The performance of the cured coating should be evaluated using standard industry test methods.

Performance Parameter Test Method (Example) Purpose
Cure Characteristics ASTM D3418 (DSC)To determine the onset of cure, peak exotherm, and degree of cure.
Hardness ASTM D3363 (Pencil Hardness)To assess the surface hardness and cure completion.
Adhesion ASTM D3359 (Cross-hatch)To evaluate the adhesion of the coating to the substrate.
Solvent Resistance ASTM D5402 (MEK Rubs)To determine the degree of cross-linking and chemical resistance.
Impact Resistance ASTM D2794To measure the coating's resistance to rapid deformation.

Potential and Exploratory Applications of Bis-Urea Compounds in Coatings

While the role of 1,1'-Hexamethylenebis(3,3-dimethylurea) as an epoxy curing agent is established, the broader class of bis-urea compounds exhibits functionalities that suggest other potential applications in coatings. These are areas of active research and should be considered exploratory.

Rheology Modification and Thixotropy

The hydrogen bonding capabilities of the urea groups can lead to the formation of reversible, non-covalent networks within a liquid coating formulation. This can be leveraged for rheology control.

  • Hypothesized Mechanism: At rest, the bis-urea molecules self-assemble into a network through hydrogen bonding, increasing the viscosity and providing sag resistance. Under shear (e.g., during application), this network is disrupted, leading to a decrease in viscosity and improved flow. This shear-thinning, or thixotropic, behavior is highly desirable in many coating applications.

Healable and Supramolecular Coatings

Recent research has explored the use of bis-aromatic urea hydrogen-bonding motifs to create self-healing or healable supramolecular polyurethane elastomers.[3]

  • Concept: The reversible nature of the hydrogen bonds within the polymer network allows for the material to repair itself after damage. When a scratch or crack occurs, the application of a stimulus (such as heat) can cause the hydrogen bonds to break and reform, healing the defect. While 1,1'-Hexamethylenebis(3,3-dimethylurea) is an aliphatic bis-urea, the principle of using bis-urea motifs for creating healable systems is a promising area for future research.

Figure 3: Conceptual Workflow for a Healable Coating Based on Bis-Urea Moieties.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1,1'-Hexamethylenebis(3,3-dimethylurea). It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on toxicity, handling, and personal protective equipment (PPE).

Conclusion

1,1'-Hexamethylenebis(3,3-dimethylurea) is a versatile molecule with a confirmed and valuable application as a latent curing agent for epoxy coatings, enabling the formulation of systems with long pot life and controlled curing profiles. Furthermore, the inherent chemical characteristics of the bis-urea structure open up exciting possibilities for its use in developing advanced functional coatings with properties such as thixotropy and self-healing capabilities. The protocols and data presented in these notes provide a solid foundation for researchers and formulators to explore the full potential of this compound in their coating systems.

References

  • Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings. ACS Applied Polymer Materials. [Link]

  • Bis[urea-urethane] compounds - CA2528290A1.
  • Use of N,N′-(dimethyl) urones and method for curing epoxy resin compositions - US9663609B2.
  • 1,1'-Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. Ivy Fine Chemicals. [Link]

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Characterization of Polymers with 1,1'-Hexamethylenebis(3,3-dimethylurea): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Bis-Urea Moieties in Advanced Polymers

In the realm of polymer science, the quest for materials with tailored properties is perpetual. The incorporation of specific functional groups into polymer backbones is a powerful strategy to modulate their thermal, mechanical, and chemical characteristics. Among these, the urea linkage is of particular interest due to its ability to form strong, directional hydrogen bonds. These non-covalent interactions can lead to the formation of well-ordered domains within the polymer matrix, significantly influencing its macroscopic properties.[1][2] This guide focuses on the characterization of polymers incorporating 1,1'-Hexamethylenebis(3,3-dimethylurea), a unique aliphatic bis-urea compound that can act as a chain extender or a cross-linking agent.

Polymers containing 1,1'-Hexamethylenebis(3,3-dimethylurea) are a subset of polyureas, a class of polymers known for their excellent tensile strength, fatigue resistance, and tunable properties.[3] The aliphatic nature of the hexamethylene bridge in this specific bis-urea imparts flexibility to the polymer chain, while the dimethylated urea groups offer steric hindrance that can influence the packing and hydrogen bonding network of the hard segments. Understanding the structure-property relationships in these polymers is crucial for their application in high-performance elastomers, coatings, and adhesives.

This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of polymers containing 1,1'-Hexamethylenebis(3,3-dimethylurea). It is intended for researchers, scientists, and drug development professionals who are working with or developing novel polymeric materials.

Synthesis and Incorporation of 1,1'-Hexamethylenebis(3,3-dimethylurea)

The synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) can be achieved through the reaction of 1,6-hexamethylene diisocyanate with an excess of N,N-dimethylamine. The resulting bis-urea compound can then be incorporated into a polymer backbone. For instance, it can be used as a chain extender in the synthesis of polyurethanes or polyureas by reacting it with diisocyanates and polyols or polyamines, respectively.

Synthesis_and_Incorporation cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization HDI 1,6-Hexamethylene diisocyanate (HDI) Monomer 1,1'-Hexamethylenebis (3,3-dimethylurea) HDI->Monomer Reaction DMA N,N-Dimethylamine (excess) DMA->Monomer Polymer Poly(urethane-urea) or Polyurea Monomer->Polymer Chain Extender Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Polymer Polyol Polyol / Polyamine Polyol->Polymer

Caption: Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) and its incorporation into a polymer.

Spectroscopic Characterization: Unveiling the Molecular Structure

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for the qualitative and semi-quantitative analysis of polymers containing urea linkages. It provides valuable information about the chemical structure, hydrogen bonding, and phase separation within the material.[4][5][6]

Principle: The urea group has characteristic vibrational modes, particularly the N-H stretching and C=O (Amide I) stretching vibrations, whose frequencies are highly sensitive to the presence and strength of hydrogen bonding.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation: Ensure the polymer film or solid sample has a flat and clean surface. If analyzing a powder, ensure it is finely ground.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place the sample firmly onto the ATR crystal to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands of the urea and other functional groups in the polymer.

    • Pay close attention to the N-H stretching region (3200-3500 cm⁻¹) and the C=O stretching region (1600-1750 cm⁻¹).

Expected Spectral Features and Interpretation:

Wavenumber (cm⁻¹)AssignmentInterpretation
~3350N-H stretching (H-bonded)The presence of a broad band in this region indicates extensive hydrogen bonding between urea groups. A sharper, higher frequency shoulder may indicate free N-H groups.[7]
2970-2870C-H stretching (aliphatic)Corresponds to the hexamethylene and dimethyl groups.[8]
~1640C=O stretching (H-bonded urea)A strong band in this region is characteristic of the Amide I vibration of hydrogen-bonded urea groups. The position and shape of this band can provide insights into the degree and ordering of hydrogen bonding.[8]
~1540N-H bending (Amide II)This band, in conjunction with the Amide I band, confirms the presence of urea linkages.[7]

Insight: The degree of hydrogen bonding can be qualitatively assessed by the shift of the N-H and C=O stretching bands to lower wavenumbers. A higher degree of hydrogen bonding generally correlates with improved mechanical properties and thermal stability.[2]

Thermal Analysis: Probing Thermal Transitions and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for determining the service temperature range and degradation behavior of polymers.[9][10]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Protocol: DSC Analysis of Polymers

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This scan erases the thermal history of the sample.

    • Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again to the upper temperature limit at 10 °C/min. The data from this scan is typically used for analysis.

  • Data Analysis:

    • Determine the Tg as the midpoint of the step change in the heat flow curve.

    • Identify the Tm as the peak maximum of the endothermic melting event.

Expected Thermal Behavior:

Polymers containing 1,1'-Hexamethylenebis(3,3-dimethylurea) are expected to exhibit microphase separation, with soft segments (from polyols/polyamines) and hard segments (from diisocyanates and the bis-urea chain extender).[2] This will be reflected in the DSC thermogram by the presence of a Tg for the soft segments at a low temperature and potentially a Tm for the hard segments at a higher temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the polymer.

Protocol: TGA Analysis of Polymers

  • Sample Preparation: Accurately weigh 10-15 mg of the polymer sample into a TGA pan (e.g., platinum or ceramic).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a flow rate of 50-100 mL/min.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis:

    • Determine the onset of decomposition temperature (Td), which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Expected Thermal Stability:

Polyureas generally exhibit good thermal stability.[11] The decomposition of polymers containing 1,1'-Hexamethylenebis(3,3-dimethylurea) is expected to occur in multiple steps, with the initial decomposition likely associated with the dissociation of the urea linkages, followed by the degradation of the polymer backbone at higher temperatures.

Characterization_Workflow cluster_analysis Characterization Techniques Polymer_Sample Polymer with 1,1'-Hexamethylenebis (3,3-dimethylurea) FTIR FTIR Spectroscopy Polymer_Sample->FTIR Molecular Structure Hydrogen Bonding DSC DSC Analysis Polymer_Sample->DSC Thermal Transitions (Tg, Tm) TGA TGA Analysis Polymer_Sample->TGA Thermal Stability Decomposition Mechanical_Testing Mechanical Testing Polymer_Sample->Mechanical_Testing Stress-Strain Behavior Viscoelastic Properties Data_Interpretation Structure-Property Relationship FTIR->Data_Interpretation DSC->Data_Interpretation TGA->Data_Interpretation Mechanical_Testing->Data_Interpretation

Caption: Overall workflow for the characterization of polymers containing 1,1'-Hexamethylenebis(3,3-dimethylurea).

Mechanical Properties: Assessing Performance under Load

The mechanical properties of polymers containing 1,1'-Hexamethylenebis(3,3-dimethylurea) are critical for their intended applications. The strong hydrogen bonding network formed by the urea groups is expected to significantly contribute to the material's strength and elasticity.

Tensile Testing

Principle: Tensile testing involves subjecting a sample to a controlled tension until it fails. The results are typically plotted as a stress-strain curve, from which key mechanical properties can be determined.

Protocol: Uniaxial Tensile Testing (ASTM D638)

  • Sample Preparation: Prepare dog-bone shaped specimens of the polymer according to the dimensions specified in the ASTM standard.

  • Instrument Setup:

    • Use a universal testing machine equipped with grips suitable for holding the polymer specimens.

    • Set the crosshead speed to a constant rate (e.g., 500 mm/min for elastomers).

  • Testing:

    • Mount the specimen in the grips and apply a tensile load until the specimen fractures.

    • Record the load and extension data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength (stress at break), Young's modulus (stiffness), and elongation at break (ductility) from the stress-strain curve.

Expected Mechanical Behavior:

Polymers incorporating the flexible hexamethylene bis-urea linker are likely to behave as tough elastomers, exhibiting high elongation at break and good tensile strength. The presence of the dimethyl groups may slightly reduce the ultimate tensile strength compared to non-substituted ureas due to steric hindrance affecting the hydrogen bond network, but could improve processability.

Representative Mechanical Properties of Aliphatic Polyureas:

PropertyTypical Value Range
Tensile Strength20 - 50 MPa
Elongation at Break300 - 800 %
Young's Modulus10 - 100 MPa

(Note: These values are representative of aliphatic polyureas and may vary depending on the specific formulation of the polymer containing 1,1'-Hexamethylenebis(3,3-dimethylurea).)

Dynamic Mechanical Analysis (DMA)

Principle: DMA measures the viscoelastic properties of a material as a function of temperature, time, or frequency. It provides information on the storage modulus (elastic response), loss modulus (viscous response), and tan delta (damping).

Protocol: DMA in Tensile Mode

  • Sample Preparation: Prepare rectangular film specimens of the polymer.

  • Instrument Setup:

    • Mount the specimen in the tensile grips of the DMA instrument.

    • Apply a small static force to keep the specimen taut.

  • Thermal Program:

    • Cool the sample to a low temperature (e.g., -100 °C).

    • Heat the sample at a controlled rate (e.g., 3 °C/min) while applying a small sinusoidal strain at a fixed frequency (e.g., 1 Hz).

  • Data Analysis:

    • Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

    • The peak of the tan delta curve is often used to determine the Tg of the soft segments.

Insight: DMA is more sensitive than DSC for detecting the Tg of the soft segments. It can also provide information on other relaxation processes and the cross-link density of the polymer network.

Conclusion: A Pathway to Tailored Polymer Design

The characterization of polymers containing 1,1'-Hexamethylenebis(3,3-dimethylurea) requires a multi-faceted analytical approach. By combining spectroscopic, thermal, and mechanical testing, a comprehensive understanding of the material's structure-property relationships can be established. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to effectively evaluate and optimize these novel polymeric materials. The unique combination of a flexible aliphatic spacer and sterically hindered urea groups in 1,1'-Hexamethylenebis(3,3-dimethylurea) presents an exciting opportunity for the development of advanced polymers with precisely controlled properties for a wide range of applications.

References

  • Zheng, T., Zhang, Y., Shi, J., Xu, J., & Guo, B. (2021).
  • Zheng, T., Zhang, Y., Shi, J., Xu, J., & Guo, B. (2021). Revealing the role of hydrogen bonding in polyurea with multiscale simulations. Taylor & Francis Online. [Link]

  • Zhang, S., Ren, Z., Zhu, C., & Zhu, C. (2005). FTIR spectroscopic characterization of polyurethane-urea model hard segments (PUUMHS) based on three diamine chain extenders. PubMed. [Link]

  • ResearchGate. (n.d.). FTIR spectra of PTMG polyureas with 15% hard segment content and 0%, 10%, and 20% peptide content.
  • Wang, Y., Jana, T., & Ren, X. (2024). The Hydrogen Bonding in the Hard Domains of the Siloxane Polyurea Copolymer Elastomers. PMC.
  • Ghezzo, F., Miao, X. G., Ji, C. L., & Liu, R. P. (2014). Compressive Behavior of a Polyurea Elastomer. Scientific.Net. [Link]

  • Zhang, S., Ren, Z., & Zhu, C. (2005). FTIR spectroscopic characterization of polyurethane-urea model hard segments (PUUMHS) based on three diamine chain extenders. Semantic Scholar.
  • ResearchGate. (n.d.). Strong aliphatic crosslinked polyureas synthesized through a non-isocyanate route and a Michael addition with an aliphatic bismaleimide.
  • Patel, N. (2014). Polyureas: Synthesis and Characterization. International Journal of Scientific & Engineering Research.
  • ResearchGate. (n.d.). FTIR spectrum of solid polyurea.
  • MIT Open Access Articles. (2023).
  • ResearchGate. (n.d.). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy.
  • ResearchGate. (n.d.). Study on mechanical properties of polyurethane elastomers in different strength tests.
  • Wang, J., Liu, F., & Yu, W. (2019). Studying a Flexible Polyurethane Elastomer with Improved Impact-Resistant Performance. MDPI.
  • ResearchGate. (n.d.). Synthesis and characterization of aromatic/aliphatic co-polyureas.
  • ResearchGate. (n.d.). DSC curves of the polyurea samples.
  • Trzepieciński, T. (2025). Study on Mechanical Properties of Polyurethane Elastomers in Different Strength Tests. Strojniški vestnik - Journal of Mechanical Engineering.
  • ACS Publications. (n.d.). Hydrogen-Bonding Properties of Segmented Polyether Poly(urethane urea) Copolymer.
  • Aliphatic Polyurea Coating Systems, Their Network Formation, and Influencing Factors. (2024). MDPI.
  • ResearchGate. (n.d.). Morphology and mechanical properties of aliphatic polyurea with different hard segment contents.
  • C-Therm Technologies Ltd. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). C-Therm Technologies Ltd. [Link]

  • 96 31 1 For Practical Applications. (2026). Hebei Guangxing Chemical Industry Co., Ltd.
  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Nexus Analytics. [Link]

  • Chemistry For Everyone. (2025). How Does DSC Complement Thermogravimetric Analysis (TGA)? YouTube.
  • Benchchem. (n.d.). 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea). Benchchem.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
  • Ivy Fine Chemicals. (n.d.). 1,1'-Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. Ivy Fine Chemicals. [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
  • Sirrine, J. M., Schexnayder, S. A., Dennis, J. M., et al. (2018). Urea as a monomer for isocyanate-free synthesis of segmented poly(dimethyl siloxane) polyureas.
  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI.
  • pharma ingredients. (2026). 1 3 dimethylurea | High-purity CAS 96-31-1, fast delivery. pharma ingredients.
  • Benchchem. (n.d.). 1,3-Dimethylurea CAS 96-31-1|Research Chemical. Benchchem.
  • Sigma-Aldrich. (n.d.). 1,1'-(4-methyl-1,3-phenylene)bis(3,3-dimethylurea). Sigma-Aldrich.
  • ResearchGate. (n.d.). Synthesis and characterization of polyurea-based Hydrogels by Multicomponent Polycondensation of 1,6-Hexamethylenediisocyanate, sorbitol and cysteine.

Sources

Investigating the Reaction Kinetics of 1,1'-Hexamethylenebis(3,3-dimethylurea): A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance of Bis-Urea Compounds and Their Kinetic Profile

1,1'-Hexamethylenebis(3,3-dimethylurea) belongs to the broader class of urea derivatives, which are integral to numerous applications, from pharmaceuticals to polymer science. The urea functionality is a key structural motif in many bioactive compounds and approved therapies, valued for its ability to form stable hydrogen bonds with biological targets.[1] In drug development, incorporating urea moieties can modulate potency, selectivity, and overall drug-like properties.[1] Beyond pharmaceuticals, substituted ureas are crucial intermediates in the synthesis of herbicides, textile aids, and other specialty chemicals.[2][3][4]

Understanding the reaction kinetics of 1,1'-Hexamethylenebis(3,3-dimethylurea) is paramount for several reasons:

  • Stability and Degradation: For pharmaceutical applications, the rate at which a compound degrades under various conditions (temperature, pH) is a critical determinant of its shelf-life and in-vivo stability.

  • Formation and Synthesis: In chemical synthesis, kinetic data allows for the optimization of reaction conditions to maximize yield and minimize the formation of impurities.[5]

  • Mechanism of Action: For bioactive molecules, the kinetics of interaction with their biological targets can provide insights into their mechanism of action.

  • Process Safety: Knowledge of thermal decomposition kinetics is essential for ensuring the safe handling and processing of the compound, particularly on an industrial scale.

This application note provides a comprehensive guide for researchers to investigate the reaction kinetics of 1,1'-Hexamethylenebis(3,3-dimethylurea), with a focus on thermal decomposition and solution-phase stability. The protocols described herein are designed to be self-validating and are grounded in established principles of chemical kinetics.

II. Experimental Design and Rationale: Choosing the Right Tools

A thorough investigation of the reaction kinetics of 1,1'-Hexamethylenebis(3,3-dimethylurea) requires a multi-faceted approach, employing techniques that can probe the compound's behavior in both the solid and solution states.

A. Thermal Analysis: Probing Solid-State Stability

Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition kinetics of solid materials.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] It is used to determine the temperatures at which the compound decomposes and to quantify the mass loss associated with decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

By conducting these analyses at different heating rates, one can apply kinetic models to determine key parameters such as the activation energy (Ea) of decomposition.[8][9]

B. Solution-Phase Analysis: Monitoring Reactions in a Relevant Milieu

For applications in drug development and solution-based synthesis, understanding the kinetics in the solution phase is crucial.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[10][11][12] By monitoring the disappearance of the parent compound and the appearance of degradation products over time, one can determine reaction rates under various conditions (e.g., different pH, temperature, presence of other reactants).

  • UV-Visible Spectrophotometry: If the compound or its products have a distinct chromophore, UV-Vis spectrophotometry can be a straightforward method for monitoring reaction progress by measuring the change in absorbance at a specific wavelength over time.[13]

The choice of analytical technique will depend on the specific properties of 1,1'-Hexamethylenebis(3,3-dimethylurea) and its expected reaction products.

III. Protocols for Kinetic Investigation

The following protocols provide a step-by-step guide for the kinetic analysis of 1,1'-Hexamethylenebis(3,3-dimethylurea).

A. Protocol 1: Non-Isothermal Thermal Decomposition Kinetics using TGA

This protocol describes the use of TGA to determine the activation energy of thermal decomposition using the Kissinger method.[9]

Objective: To determine the kinetic parameters of solid-state thermal decomposition.

Materials and Equipment:

  • 1,1'-Hexamethylenebis(3,3-dimethylurea)

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., Nitrogen)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 1,1'-Hexamethylenebis(3,3-dimethylurea) into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Non-Isothermal Scans:

    • Heat the sample from ambient temperature to a temperature at which decomposition is complete (e.g., 600 °C) at a constant heating rate (β).

    • Perform this experiment at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Data Acquisition: Record the mass of the sample as a function of temperature for each heating rate.

  • Data Analysis (Kissinger Method):

    • For each thermogram, determine the peak decomposition temperature (Tp), which is the temperature at which the rate of mass loss is at its maximum.

    • Plot ln(β/Tp²) versus 1/Tp.

    • The slope of the resulting straight line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).

    • Calculate the activation energy (Ea) from the slope.

B. Protocol 2: Isothermal Solution-Phase Degradation Kinetics using HPLC

This protocol details the investigation of the degradation kinetics of 1,1'-Hexamethylenebis(3,3-dimethylurea) in a buffered solution at a constant temperature.

Objective: To determine the rate constant and reaction order of solution-phase degradation.

Materials and Equipment:

  • 1,1'-Hexamethylenebis(3,3-dimethylurea)

  • Buffer solutions of desired pH

  • Thermostatically controlled water bath or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)[10][12]

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Method Development: Develop an HPLC method capable of separating 1,1'-Hexamethylenebis(3,3-dimethylurea) from its potential degradation products. This includes selecting the appropriate mobile phase, column, and detector wavelength.

  • Standard Curve: Prepare a series of standard solutions of 1,1'-Hexamethylenebis(3,3-dimethylurea) of known concentrations and inject them into the HPLC to generate a standard curve of peak area versus concentration.

  • Kinetic Run:

    • Prepare a solution of 1,1'-Hexamethylenebis(3,3-dimethylurea) in the desired buffer at a known initial concentration.

    • Place the solution in a thermostatically controlled environment set to the desired temperature.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent) to prevent further degradation before analysis.

    • Analyze the aliquot by HPLC to determine the concentration of the remaining 1,1'-Hexamethylenebis(3,3-dimethylurea).

  • Data Analysis:

    • Plot the concentration of 1,1'-Hexamethylenebis(3,3-dimethylurea) versus time.

    • To determine the reaction order, plot:

      • ln[A] vs. time for a first-order reaction.

      • 1/[A] vs. time for a second-order reaction.

    • The plot that yields a straight line indicates the order of the reaction. The rate constant (k) can be determined from the slope of the line.

IV. Data Presentation and Visualization

Table 1: Hypothetical Data for Non-Isothermal TGA Analysis

Heating Rate (β, °C/min)Peak Decomposition Temperature (Tp, K)1/Tp (K⁻¹)ln(β/Tp²)
55000.00200-10.82
105100.00196-10.19
155180.00193-9.79
205250.00190-9.51

Experimental Workflow Diagrams

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis prep Weigh 5-10 mg of sample tga_run Run non-isothermal scan at multiple heating rates (β) prep->tga_run Load sample get_tp Determine peak decomposition temp (Tp) tga_run->get_tp Obtain thermograms kissinger_plot Plot ln(β/Tp²) vs. 1/Tp get_tp->kissinger_plot calc_ea Calculate Activation Energy (Ea) from slope kissinger_plot->calc_ea

Caption: Workflow for non-isothermal thermal decomposition kinetics.

HPLC_Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_solution Prepare buffered solution of compound incubate Incubate at constant temperature prep_solution->incubate sample Withdraw aliquots at time intervals incubate->sample hplc Analyze aliquots by HPLC sample->hplc quantify Quantify remaining compound hplc->quantify plot_data Plot concentration vs. time quantify->plot_data determine_order Determine reaction order and rate constant (k) plot_data->determine_order

Caption: Workflow for solution-phase degradation kinetics.

V. Trustworthiness and Self-Validation

To ensure the trustworthiness of the kinetic data, the following validation steps are recommended:

  • Reproducibility: Each kinetic experiment should be performed in triplicate to ensure the reproducibility of the results.

  • Goodness of Fit: When applying kinetic models, the goodness of fit (e.g., R² value for linear regression) should be evaluated to ensure the chosen model accurately describes the experimental data.

  • Isothermal Confirmation: The activation energy obtained from non-isothermal methods can be validated by performing isothermal TGA experiments at different temperatures and determining the rate constants at each temperature. An Arrhenius plot of ln(k) versus 1/T should yield a straight line with a slope of -Ea/R.

VI. Conclusion

This application note provides a foundational framework for the comprehensive investigation of the reaction kinetics of 1,1'-Hexamethylenebis(3,3-dimethylurea). By employing a combination of thermal and solution-phase analytical techniques, researchers can obtain critical data on the stability, degradation, and reactivity of this compound. The protocols and workflows presented herein are designed to be adaptable and can be modified to suit the specific research questions and available instrumentation. A thorough understanding of the reaction kinetics is essential for the effective and safe application of this and other bis-urea compounds in drug development and other scientific disciplines.

VII. References

  • 1,3-Dimethylurea CAS N°: 96-31-1 . (2003). OECD SIDS. [Link]

  • Kinetic Model of Urea-Related Deposit Reactions . (2023). Molecules, 28(5), 2304. [Link]

  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea . (2020). Chemical Engineering Transactions, 81, 859-864. [Link]

  • CN109956891B - Technical method for preparing 1, 1-dimethyl urea . (2020). Google Patents.

  • Kinetic modeling of urea decomposition and byproduct formation . (2021). Chemical Engineering Journal, 404, 126499. [Link]

  • 1,3-DIMETHYLUREA . Ataman Kimya. [Link]

  • Kinetic modeling of urea decomposition based on systematic thermogravimetric ana . (2012). Chemical Engineering Science, 69(1), 547-559. [Link]

  • Spectrophotometric Method for Determination of Urea . (1953). Analytical Chemistry, 25(11), 1658–1660. [Link]

  • 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride . Organic Syntheses, 84, 10. [Link]

  • Kinetics of the urea–urease clock reaction with urease immobilized in hydrogel beads . (2005). Reaction Kinetics and Catalysis Letters, 86(2), 221-229. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . (2020). Molecules, 25(19), 4477. [Link]

  • Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol . (2007). Journal of Chromatography A, 1161(1-2), 207-13. [Link]

  • Non isothermal decomposition kinetics of urea . (2015). International Journal of Current Research, 7(4), 14757-14760. [Link]

  • Quantitative determination of urea concentrations in cell culture medium . (2010). Analytical Biochemistry, 405(1), 121–123. [Link]

  • Top 10 Uses of 1 1-Dimethylurea in Various Industries? . (2026). Medium. [Link]

  • Kinetic Analysis of Isothermal and Non-Isothermal Reduction of Iron Ore Fines in Hydrogen Atmosphere . (2022). Metals, 12(10), 1754. [Link]

  • Analysis of Urea . (2008). Application Note. [Link]

  • Essential Guide to 1 3 Dimethylurea: Applications, Benefits & Suppliers . (2026). Pharma Ingredients. [Link]

  • Kinetic and thermodynamic parameters of urease in soils with different fertilization regimes . (2021). Scientific Reports, 11, 18413. [Link]

  • Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol . (2007). Journal of Chromatography A, 1161(1-2), 207-13. [Link]

  • Thermogravimetric Experiment of Urea at Constant Temperatures . (2021). International Journal of Molecular Sciences, 22(20), 11195. [Link]

  • KINETIC EQUATION OF THE UREA-SYNTHESIS PROCESS . (1979). Chemical Engineering Science, 34(1), 85-90. [Link]

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates . (2023). Molecules, 28(11), 4452. [Link]

  • HPLC Method for Quantification of Urea . (2014). Chromatography Forum. [Link]

  • Thermodynamics and reaction mechanism of urea decomposition . (2019). Physical Chemistry Chemical Physics, 21, 16785-16797. [Link]

  • Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution . (2021). The Journal of Physical Chemistry A, 125(10), 2135–2146. [Link]

Sources

Application Note: High-Throughput Analytical Strategies for the Detection and Quantification of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of state-of-the-art analytical methodologies for the sensitive and robust detection of 1,1'-Hexamethylenebis(3,3-dimethylurea). As a molecule of interest in various industrial and pharmaceutical contexts, its accurate quantification is paramount for quality control, safety assessment, and regulatory compliance. This document outlines detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and reliable technique, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. Furthermore, a foundational protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is presented, which may be suitable after appropriate derivatization. The causality behind experimental choices, self-validating system designs, and adherence to principles outlined by major regulatory bodies are central themes of this guide.

Introduction: The Analytical Imperative for 1,1'-Hexamethylenebis(3,3-dimethylurea)

1,1'-Hexamethylenebis(3,3-dimethylurea) is a chemical entity with a structure that suggests its potential use as a crosslinking agent, a monomer in polymer synthesis, or as a potential impurity in pharmaceutical manufacturing processes. The presence of urea moieties and a flexible hexamethylene linker bestows upon it specific chemical properties that necessitate tailored analytical approaches for its detection and quantification. In the pharmaceutical industry, the control of impurities is a critical aspect of drug development and manufacturing, governed by stringent international guidelines such as those from the International Council for Harmonisation (ICH).[1][2] The ICH Q3A and Q3B guidelines, for instance, mandate the reporting, identification, and toxicological qualification of impurities in new drug substances and products, making the availability of validated analytical methods for potential impurities like 1,1'-Hexamethylenebis(3,3-dimethylurea) a matter of regulatory necessity.[1][3][4]

The choice of an analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, the desired throughput, and the available instrumentation. This application note is designed to provide researchers, scientists, and drug development professionals with a detailed and scientifically grounded framework for selecting and implementing the most appropriate analytical methodology for their specific needs.

Physicochemical Properties of 1,1'-Hexamethylenebis(3,3-dimethylurea)

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of robust analytical methods.

PropertyValueSource
CAS Number 20575-76-2
Molecular Formula C12H26N4O2
Molecular Weight 258.36 g/mol

The presence of two urea functional groups suggests that 1,1'-Hexamethylenebis(3,3-dimethylurea) will exhibit some degree of polarity and will be amenable to analytical techniques that are well-suited for polar, non-volatile compounds.

Recommended Analytical Workflows

The following sections detail the recommended analytical workflows for the detection and quantification of 1,1'-Hexamethylenebis(3,3-dimethylurea). The choice between these methods will depend on the specific requirements of the analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[2][5] Given the urea chromophores in 1,1'-Hexamethylenebis(3,3-dimethylurea), UV detection is a viable approach.

The selection of an HPLC-UV method is predicated on its reliability, ease of use, and cost-effectiveness. For routine quality control applications where high sensitivity is not the primary requirement, this method offers a good balance of performance and practicality. The urea functional group, while not a strong chromophore, typically exhibits absorbance in the lower UV range (around 200-220 nm), allowing for direct detection.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample matrix containing 1,1'-Hexamethylenebis(3,3-dimethylurea).

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape and ionization for potential MS coupling.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 15 minutesA broad gradient ensures elution of the target analyte and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 210 nmWavelength at which urea-containing compounds typically absorb.

The following table provides illustrative performance characteristics for a validated HPLC-UV method for a similar urea-based compound, which can be used as a target for method development for 1,1'-Hexamethylenebis(3,3-dimethylurea).

ParameterTarget Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the detection of trace-level impurities, LC-MS/MS is the method of choice.[6][7]

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This makes it ideal for analyzing complex matrices and for quantifying analytes at very low concentrations. The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.

Sample Preparation:

Sample preparation can follow the same procedure as for HPLC-UV, with the potential for further dilution to bring the analyte concentration within the linear range of the mass spectrometer.

LC-MS/MS Conditions:

ParameterConditionRationale
LC System UPLC/UHPLC systemProvides better resolution and faster analysis times.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.7 µmA shorter column with smaller particles is suitable for fast UPLC analysis.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 95% B over 5 minutesA faster gradient is possible with a UPLC system.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA smaller injection volume is often used with UPLC systems.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar compounds, and positive mode is expected to protonate the urea nitrogens.
MRM Transitions Precursor Ion (Q1): [M+H]+, Product Ion (Q3): To be determined experimentallySpecific transitions for the analyte and internal standard need to be optimized.
ParameterTarget Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 95-105%
Precision (%RSD) < 5%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] For non-volatile compounds like 1,1'-Hexamethylenebis(3,3-dimethylurea), derivatization is typically required to increase volatility and thermal stability.

GC-MS can offer excellent chromatographic resolution and highly specific detection through mass analysis. While requiring an additional derivatization step, it can be a valuable tool, particularly for confirmation of identity or when LC-MS is not available.

Derivatization:

  • Evaporate the solvent from the prepared sample extract under a stream of nitrogen.

  • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterConditionRationale
GC System Gas Chromatograph with Mass Spectrometric DetectorStandard instrumentation for this technique.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust, and relatively non-polar column.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
Inlet Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 minA temperature program to separate the analyte from other components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS providing reproducible fragmentation patterns.
Mass Range m/z 50-500A typical mass range to capture the fragment ions of the derivatized analyte.

Visualization of Analytical Workflows

The following diagrams illustrate the key steps in the analytical workflows described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject Filtered Sample separate C18 Separation inject->separate detect UV Detection (210 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve vortex Vortex dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into UPLC filter->inject Filtered Sample separate C18 Separation inject->separate ionize ESI+ Ionization separate->ionize analyze Tandem MS (MRM) ionize->analyze quantify Quantification analyze->quantify

Caption: LC-MS/MS Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis prep Prepare Sample Extract dry Dry Down prep->dry derivatize Add Derivatizing Agent & Heat dry->derivatize inject Inject into GC derivatize->inject Derivatized Sample separate DB-5ms Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze identify Identification analyze->identify

Caption: GC-MS Experimental Workflow.

Conclusion

The analytical methodologies presented in this application note provide a robust framework for the detection and quantification of 1,1'-Hexamethylenebis(3,3-dimethylurea). The choice of technique, from the workhorse HPLC-UV for routine analysis to the highly sensitive and specific LC-MS/MS for trace-level detection, should be guided by the specific analytical needs and regulatory requirements. The provided protocols are intended as a starting point for method development and validation, and it is incumbent upon the end-user to ensure that the chosen method is fit for its intended purpose. Adherence to sound scientific principles and regulatory guidelines will ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. EFSA Journal, 19(6), e06601.
  • PDA, Inc. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(5), 593-601.
  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632.
  • PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]

  • Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Nissim, I., Yudkoff, M., Yang, W., Terwilliger, T., & Segal, S. (1981). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. Clinica Chimica Acta, 109(3), 295–304.

Sources

Formulation of High-Performance Adhesives with 1,1'-Hexamethylenebis(3,3-dimethylurea): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,1'-Hexamethylenebis(3,3-dimethylurea) is a highly effective rheology modifier and latent accelerator for modern adhesive formulations. This symmetrically substituted di-urea derivative is engineered to impart exceptional thixotropic control and enhance curing performance, particularly in demanding epoxy and polyurethane systems. Its primary function is to establish a thermally reversible, three-dimensional network within the liquid resin matrix through hydrogen bonding. This network provides high viscosity at rest, preventing sag and sedimentation, yet shears thins under application stress for ease of processing. This guide provides a comprehensive overview, detailed application notes, and robust testing protocols for the successful integration of 1,1'-Hexamethylenebis(3,3-dimethylurea) into adhesive formulations.

Physicochemical Properties

While a detailed supplier-specific technical data sheet may provide more precise values, the fundamental properties of 1,1'-Hexamethylenebis(3,3-dimethylurea) are tabulated below.

PropertyValueSource
CAS Number 20575-76-2[1]
Molecular Formula C12H26N4O2[1][2]
Molecular Weight 258.36 g/mol
Appearance White to off-white crystalline powder[3]
Functionality Rheology Modifier, Latent Accelerator, Curing Agent[4][5]

Mechanism of Action: The Power of Reversible Hydrogen Bonding

The efficacy of 1,1'-Hexamethylenebis(3,3-dimethylurea) as a thixotropic agent is rooted in its molecular structure. The urea functionalities are capable of forming strong, directional hydrogen bonds.[6] In a liquid resin system, these molecules self-assemble into a three-dimensional network, effectively creating a "gel" structure at rest.[6] This network entraps the resin and any fillers, providing excellent sag resistance and storage stability.

When shear forces are applied, such as during mixing, pumping, or spreading, this hydrogen-bonded network is mechanically and reversibly disrupted. This breakdown results in a significant decrease in viscosity, allowing the adhesive to flow easily. Once the shear force is removed, the hydrogen bonds reform, and the network rebuilds over time, leading to a recovery of viscosity. This entire process is what defines its thixotropic behavior.

Diagram: Mechanism of Thixotropy

G cluster_0 At Rest (Low Shear) cluster_1 Under Application (High Shear) A1 Urea Moiety A2 Urea Moiety A1->A2 H-Bond A4 Urea Moiety A1->A4 H-Bond A3 Urea Moiety A2->A3 H-Bond A5 Urea Moiety A2->A5 H-Bond A3->A4 H-Bond A4->A5 H-Bond label_rest 3D Hydrogen-Bonded Network (High Viscosity) B1 Urea Moiety B2 Urea Moiety B3 Urea Moiety B4 Urea Moiety B5 Urea Moiety label_shear Disrupted Network (Low Viscosity) Rest High Viscosity (Gel-like structure) Shear Low Viscosity (Fluid-like) Rest->Shear Shear Application (Mixing, Spreading) Shear->Rest Shear Removal (Viscosity Recovery)

Caption: Reversible formation and disruption of the hydrogen-bonded network.

Application in Epoxy Adhesive Formulations

1,1'-Hexamethylenebis(3,3-dimethylurea) can function as a sole curing agent or as a latent accelerator for other curing agents like dicyandiamide in one-component epoxy systems.[5]

Formulation Guidelines

The optimal concentration of 1,1'-Hexamethylenebis(3,3-dimethylurea) will depend on the specific epoxy resin system and the desired level of thixotropy and cure speed. A general starting point is between 1 and 6% by weight of the epoxy binder (resin and hardener).[3] For applications where it is used as a primary curing agent, the concentration may be higher, in the range of 2 to 15 parts per 100 parts of resin.[5]

Example Starting Point Formulation (Two-Component Epoxy):

ComponentPurposeParts by Weight (pbw)
Bisphenol A Epoxy Resin (EEW 180-190)Resin Base100
Amine Hardener (e.g., TETA)Curing AgentStoichiometric Amount
1,1'-Hexamethylenebis(3,3-dimethylurea)Thixotropic Agent2 - 5
Fumed Silica (optional, for synergy)Co-Thixotropic Agent1 - 3
DefoamerProcess Aid0.1 - 0.5
Wetting and Dispersing AgentProcess Aid0.5 - 1.5
Protocol for Preparation and Dispersion

Proper dispersion of 1,1'-Hexamethylenebis(3,3-dimethylurea) is critical to achieving a stable and effective thixotropic network.

  • Initial Mixing: In a suitable mixing vessel, combine the liquid epoxy resin, wetting and dispersing agents, and defoamer. Mix at low speed until homogeneous.

  • Incorporation of Thixotropic Agent: Gradually add the 1,1'-Hexamethylenebis(3,3-dimethylurea) powder to the resin mixture under moderate shear. A high-speed disperser is recommended to ensure efficient breakdown of agglomerates.

  • Dispersion: Increase the mixing speed to high shear and continue to mix until a fine, homogeneous dispersion is achieved. Monitor the temperature to avoid excessive heat buildup, which could prematurely initiate curing.

  • Addition of Other Components: Once the thixotropic agent is fully dispersed, other solid components such as fillers and pigments can be added.

  • Final Mix: After all components are incorporated, continue mixing under vacuum to remove any entrapped air.

  • Hardener Addition (for two-component systems): The amine hardener is added in the specified stoichiometric ratio just prior to application and mixed thoroughly.

Diagram: Epoxy Adhesive Formulation Workflow

G Start Start Mix1 Combine Epoxy Resin, Wetting Agent, Defoamer Start->Mix1 Add_Thixo Gradually Add 1,1'-Hexamethylenebis(3,3-dimethylurea) Mix1->Add_Thixo High_Shear High-Shear Dispersion Add_Thixo->High_Shear Add_Fillers Add Fillers and Pigments High_Shear->Add_Fillers Vacuum_Mix Vacuum Mixing Add_Fillers->Vacuum_Mix Add_Hardener Add Hardener (2K System) Vacuum_Mix->Add_Hardener Final_Product Final Adhesive Add_Hardener->Final_Product

Caption: Workflow for incorporating the thixotropic agent.

Application in Polyurethane Adhesive Formulations

In polyurethane systems, 1,1'-Hexamethylenebis(3,3-dimethylurea) provides similar rheological benefits. Polyurethane adhesives can be either one- or two-component systems, and the incorporation of a thixotropic agent is crucial for controlling flow and preventing sag, especially in sealant and gap-filling applications.[7][8]

Formulation Considerations

The formulation of a two-component polyurethane adhesive typically involves a polyol component and an isocyanate component.[8] 1,1'-Hexamethylenebis(3,3-dimethylurea) is generally added to the polyol side of the formulation.

Example Starting Point Formulation (Two-Component Polyurethane):

ComponentPurposeParts by Weight (pbw)
Part A (Polyol Side)
Polyether or Polyester PolyolResin Base100
1,1'-Hexamethylenebis(3,3-dimethylurea)Thixotropic Agent3 - 6
Fillers (e.g., Calcium Carbonate)Extender/Reinforcement50 - 150
Plasticizer (e.g., Phthalate-free)Flexibility10 - 30
Catalyst (e.g., Tin or Amine based)Cure Accelerator0.1 - 0.5
Part B (Isocyanate Side)
MDI or TDI PrepolymerCuring AgentStoichiometric Amount
Dispersion in Polyol Systems

The dispersion procedure is similar to that for epoxy systems. The 1,1'-Hexamethylenebis(3,3-dimethylurea) should be dispersed in the polyol along with other additives before the addition of the isocyanate component. High shear is necessary to ensure the formation of a stable thixotropic network.

Protocols for Characterization and Performance Testing

A series of standardized tests should be performed to characterize the rheological properties and final performance of the adhesive formulation.

Protocol 1: Rheological Characterization

The thixotropic behavior of the adhesive should be quantified using a rotational rheometer.[9]

  • Equipment: Rotational rheometer with parallel plate or cone and plate geometry.

  • Sample Preparation: Apply a sufficient amount of the formulated adhesive to the lower plate of the rheometer. Bring the upper plate down to the desired gap setting and trim any excess sample.

  • Three-Step Flow Test:

    • Step 1 (Resting Viscosity): Apply a low, constant shear rate (e.g., 0.1 s⁻¹) and record the viscosity until a stable value is reached. This represents the at-rest viscosity.

    • Step 2 (Breakdown): Apply a high, constant shear rate (e.g., 100 s⁻¹) for a set period (e.g., 60 seconds) to simulate the application process. Record the viscosity as the structure breaks down.

    • Step 3 (Recovery): Immediately return to the low shear rate from Step 1 (0.1 s⁻¹) and monitor the viscosity recovery over time. This indicates how quickly the adhesive regains its sag resistance after application.

  • Hysteresis Loop Test:

    • Perform a controlled shear rate ramp-up (e.g., from 0.1 to 100 s⁻¹) followed immediately by a ramp-down back to the starting shear rate.

    • Plot the shear stress versus the shear rate. The area between the upward and downward curves (the hysteresis loop) is a quantitative measure of thixotropy.[10]

Protocol 2: Mechanical Performance Testing

The final cured adhesive should be tested for its mechanical properties according to established standards.

A. Lap Shear Strength (ASTM D1002)

This test determines the shear strength of an adhesive bond between two metal substrates.[11]

  • Substrate Preparation: Prepare metal test specimens (e.g., aluminum or steel) as specified in ASTM D1002, ensuring the surfaces are clean and properly treated.

  • Adhesive Application: Apply the mixed adhesive to the bond area of one substrate.

  • Assembly: Join the two substrates to create a single lap joint with a defined overlap area.

  • Curing: Cure the bonded specimens according to the recommended cure schedule.

  • Testing: Place the cured specimen in a universal testing machine and apply a tensile load at a constant rate until the bond fails. Record the maximum load.

  • Calculation: Calculate the shear strength by dividing the maximum load by the bond area.

B. Peel Adhesion (ASTM D3330)

This standard is primarily for pressure-sensitive tapes but can be adapted to assess the peel strength of other adhesives on flexible substrates.[4][9]

  • Sample Preparation: Apply the adhesive to a flexible substrate (e.g., a plastic film) and bond it to a rigid panel.

  • Curing: Cure the assembly as required.

  • Testing: Peel the flexible substrate from the rigid panel at a specified angle (typically 90° or 180°) and a constant speed using a tensile tester.

  • Data Collection: Record the force required to peel the substrate. The average force over a specified distance is reported as the peel adhesion.[4]

C. Hardness (ASTM D2240)

This test measures the indentation hardness of the cured adhesive.[8]

  • Sample Preparation: Prepare a cured sample of the adhesive with a minimum thickness of 6 mm.[8]

  • Testing: Use a Shore A or Shore D durometer, depending on the expected hardness of the material. Press the indenter firmly into the sample and read the hardness value within one second.

  • Reporting: Take multiple readings at different locations on the sample and report the average value.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Viscosity / Sagging - Insufficient concentration of thixotropic agent.- Poor dispersion of the urea derivative.- Incompatibility with the resin system.- Increase the loading of 1,1'-Hexamethylenebis(3,3-dimethylurea).- Optimize dispersion with higher shear and/or longer mixing time.- Consider the use of a co-thixotropic agent like fumed silica.
Poor Adhesion - Incomplete cure.- Incorrect mix ratio of resin and hardener.- Improper surface preparation of substrates.- Verify the cure schedule (time and temperature).- Ensure accurate metering and mixing of components.- Implement a robust surface cleaning and treatment protocol.
Nozzles Clogging / Drying - Product settling or premature reaction.- Ensure the thixotropic agent is well-dispersed and stable.- For two-component systems, ensure no cross-contamination between resin and hardener.
Inconsistent Performance - Incomplete mixing of components.- Variation in raw material quality.- Implement a more rigorous mixing protocol.- Qualify and test incoming raw materials.

Conclusion

1,1'-Hexamethylenebis(3,3-dimethylurea) is a versatile and powerful additive for the formulation of high-performance adhesives. By understanding its mechanism of action and following systematic formulation and testing protocols, researchers and formulators can leverage its unique properties to develop adhesives with superior rheological control, sag resistance, and mechanical performance. The detailed protocols provided in this guide offer a robust framework for the successful implementation of this technology in both epoxy and polyurethane adhesive systems.

References

  • ASTM D3330/D3330M-04(2018), Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape, ASTM International, West Conshohocken, PA, 2018,

  • ASTM D3330 Peel Test: Peel Resistance of Adhesive Tape, ZwickRoell, [Link]

  • Introduction to Thixotropy Analysis Using a Rotational Rheometer, TA Instruments, [Link]

  • How to Make Polyurethane Adhesive | Formula, MCB Books, [Link]

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2], Ivy Fine Chemicals, [Link]

  • ASTM D1002 Lap Shear Test: Adhesive Lap Joint Shear Testing of Metals, TestResources, [Link]

  • ASTM D2240 Testing Services, VTEC Laboratories, [Link]

  • ASTM D1002 - Lap Shear Tensile Test, The Universal Grip Company, [Link]

  • Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002, Intertek, [Link]

  • Testing the Hardness of an Adhesive, AZoM, [Link]

  • ASTM D2240 test method, Infinita Lab, [Link]

  • 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA), Drugfuture, [Link]

  • Thixotropic for all epoxy system, Hoganas-France, [Link]

  • Use of N,N′-(dimethyl)
  • Use of n,n'-(dimethyl)
  • Enhancing Coatings, Sealants, and Adhesives with Rheology Modifiers, HM Royal, [Link]

  • Liquid Adhesives Troubleshooting Guide, Capital Adhesives, [Link]

  • Use of N, N '(-dimethyl)

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Application Notes & Protocols: 1,1'-Hexamethylenebis(3,3-dimethylurea) in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect in Molecular Assembly

In the landscape of supramolecular chemistry, the design of molecules that can predictably self-assemble into functional superstructures is paramount. Among the vast toolkit of molecular building blocks, urea derivatives have distinguished themselves through their robust and highly directional hydrogen-bonding capabilities.[1][2] This guide focuses on a particularly versatile yet underexplored molecule: 1,1'-Hexamethylenebis(3,3-dimethylurea) (CAS No: 20575-76-2)[3].

This molecule is more than a simple chemical; it is a supramolecular architect. Comprising two N,N-dimethylurea units linked by a flexible hexamethylene spacer, it possesses the ideal geometry to engage in specific, non-covalent interactions that drive the formation of complex, ordered systems. Its applications span from creating responsive soft materials like supramolecular gels to engineering crystalline solids with tailored properties for the pharmaceutical industry.

This document serves as a technical guide for researchers, materials scientists, and drug development professionals. It moves beyond mere procedural descriptions to explain the fundamental principles governing the use of 1,1'-Hexamethylenebis(3,3-dimethylurea), providing both the "how" and the critical "why" behind the experimental protocols.

Section 1: Core Molecular Attributes

The efficacy of 1,1'-Hexamethylenebis(3,3-dimethylurea) as a supramolecular synthon is rooted in its distinct structural features. Understanding these properties is the first step toward harnessing its potential.

Physicochemical Data

A summary of the key properties of 1,1'-Hexamethylenebis(3,3-dimethylurea) is presented below.

PropertyValueSource
CAS Number 20575-76-2[3]
Molecular Formula C₁₂H₂₆N₄O₂[3]
Molecular Weight 258.36 g/mol [3]
Appearance Typically a white to off-white crystalline solidGeneral Knowledge
Key Structural Feature Two terminal dimethylurea groups linked by a C6 alkyl chainInferred from name
The Supramolecular Driving Force: The Bis-Urea Motif

The power of this molecule lies in the dual urea functionalities. Unlike unsubstituted ureas, the N,N-dimethyl substitution on each urea group leaves only one N-H proton available for hydrogen bonding. This steric hindrance and reduction in hydrogen bond donors/acceptors prevent random aggregation and instead promote the formation of highly ordered, one-dimensional tapes through a repeating N-H···O=C hydrogen bond motif. The flexible hexamethylene spacer allows the two urea groups to orient themselves optimally to participate in these extended networks, a critical feature for forming the fibrous structures that underpin gels and other assemblies.

cluster_0 H-Bonding Motif cluster_1 Resulting 1D Assembly mol1 O=C N-H (Spacer...) mol2 O=C N-H (Spacer...) mol1:f1->mol2:f0 N-H···O=C mol3 O=C N-H (Spacer...) mol2:f1->mol3:f0 N-H···O=C assembly ...Molecule --- Molecule --- Molecule... (Linear Tape)

Caption: Directional H-bonding in bis-urea systems.

Section 2: Application in Supramolecular Gelation

One of the most prominent applications for bis-urea compounds is as Low-Molecular-Weight Gelators (LMWGs).[1][4] These molecules, at low concentrations (often <1% w/v), can self-assemble in a solvent to form a three-dimensional nanofibrillar network, immobilizing the solvent and creating a stable gel.[4] This process is typically thermo-reversible, offering a pathway to create "smart" materials that respond to temperature changes.

The generally accepted mechanism involves three key steps:

  • Nucleation: Upon cooling a hot solution, molecules begin to aggregate into small, ordered nuclei.

  • Fiber Growth: These nuclei grow one-dimensionally via the directional hydrogen bonding described earlier, forming long supramolecular polymer fibers.[5]

  • Network Formation: At a critical concentration, these fibers entangle and interact, forming a 3D network that traps the solvent, leading to gelation.[5]

start HDBU + Solvent heat Heating (Dissolution) start->heat cool Cooling (Supersaturation) heat->cool assembly Self-Assembly (Nucleation & Growth) cool->assembly fibers 1D Nanofibers Formed assembly->fibers network Fiber Entanglement fibers->network gel 3D Network (Supramolecular Gel) network->gel

Caption: Workflow for supramolecular gel formation.

Protocol 2.1: Screening for Gelation Potential

Objective: To rapidly determine if 1,1'-Hexamethylenebis(3,3-dimethylurea) (HDBU) can act as a gelator in a range of organic solvents.

Materials:

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) (HDBU)

  • Selection of solvents for testing (e.g., DMSO, Toluene, Cyclohexane, Ethanol)

  • 4 mL glass vials with screw caps

  • Digital balance

  • Heat gun or heating block

  • Vortex mixer

Procedure:

  • Preparation: Weigh 10 mg of HDBU into a 4 mL glass vial. This corresponds to a 1% w/v concentration if 1 mL of solvent is added. Prepare one vial for each solvent to be tested.

  • Solvent Addition: Add 1 mL of the desired solvent to the vial.

  • Dissolution: Gently heat the vial using a heat gun or heating block while vortexing until the solid is completely dissolved, forming a clear solution.

    • Scientist's Note: Heating provides the thermal energy needed to overcome the intermolecular forces in the crystalline solid and promote dissolution. Be cautious not to boil the solvent, especially volatile ones.

  • Cooling & Gelation: Allow the vial to cool undisturbed to room temperature. Let it stand for at least 1 hour.

  • Assessment (Tube Inversion Test): Carefully invert the vial. A successful gelation is recorded if the solution does not flow and remains stable against gravity.[6]

  • Documentation: Record the result for each solvent (e.g., Gel, Precipitate, Solution). For successful gels, the minimum gelation concentration (MGC) can be determined by repeating the procedure with progressively lower amounts of HDBU.[6]

Protocol 2.2: Characterization of Gels

Objective: To quantify the physical properties of the formed supramolecular gel.

A. Thermal Stability (Gel-Sol Transition Temperature, Tgel)

  • Method: The "dropping ball" method is a simple and effective technique.[6]

  • Procedure:

    • Prepare a gel in a 10 mL vial as described in Protocol 2.1.

    • Place a small, dense object (e.g., a 4 mm steel ball bearing) on the surface of the solidified gel.

    • Place the vial in a temperature-controlled oil bath equipped with a thermometer.

    • Heat the bath slowly (approx. 1 °C/min).

    • The Tgel is the temperature at which the ball bearing drops to the bottom of the vial. This marks the transition from a solid-like gel to a liquid-like sol.

B. Morphological Analysis (Scanning Electron Microscopy - SEM)

  • Method: Visualizing the underlying nanofibrillar network.

  • Procedure:

    • Place a small amount of the gel onto an SEM stub.

    • Freeze-dry (lyophilize) the sample to remove the solvent without collapsing the delicate network structure.

    • Sputter-coat the resulting aerogel with a thin layer of a conductive material (e.g., gold or palladium).

    • Image the sample using an SEM. The resulting micrographs should reveal an entangled network of fibers.[2]

C. Rheological Properties

  • Method: Oscillatory rheology provides quantitative data on the gel's mechanical strength.

  • Procedure:

    • Place a sample of the gel onto the plate of a rheometer.

    • Perform a frequency sweep at a constant, low strain.

    • A true gel is identified when the storage modulus (G') is significantly greater than the loss modulus (G'') and both are independent of frequency.[2] This indicates a solid-like, elastic behavior.

Section 3: Application in Pharmaceutical Co-crystallization

Beyond soft materials, HDBU is an excellent candidate as a co-former in pharmaceutical co-crystals. Co-crystals are multi-component crystalline solids where an Active Pharmaceutical Ingredient (API) and a benign co-former are held together in the same crystal lattice by non-covalent interactions, primarily hydrogen bonding.[7][8]

Why use HDBU as a co-former?

  • Improved Physicochemical Properties: Co-crystallization can dramatically alter an API's properties, such as increasing solubility, improving dissolution rate, and enhancing physical stability, without changing the chemical structure of the drug itself.[7][8]

  • Strong H-Bonding Sites: The urea moieties of HDBU can form robust hydrogen bonds with common functional groups found in APIs (e.g., carboxylic acids, amides, hydroxyls).

  • Safety: Urea-based molecules are often considered safe and are well-suited for pharmaceutical applications.[7]

start API + HDBU (Co-former) synthesis Synthesis Method (e.g., LAG, Evaporation) start->synthesis product Solid Product synthesis->product pxrd Primary Screen: PXRD Analysis product->pxrd confirm Confirmation of New Crystalline Phase pxrd->confirm char Further Characterization (DSC, FTIR, TGA) confirm->char Yes fail Physical Mixture or No Reaction confirm->fail No end Characterized Co-crystal char->end

Caption: Workflow for co-crystal screening and development.

Protocol 3.1: Co-crystal Synthesis via Liquid-Assisted Grinding (LAG)

Objective: To screen for co-crystal formation between an API and HDBU using a mechanochemical method.

Materials:

  • API of interest

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) (HDBU)

  • Ball mill (e.g., Retsch MM 400) with stainless steel grinding jars and balls

  • Grinding solvent (e.g., acetonitrile, ethanol, nitromethane)

  • Spatulas and analytical balance

Procedure:

  • Stoichiometry: Weigh stoichiometric amounts of the API and HDBU (e.g., 1:1 or 2:1 molar ratio) into a grinding jar. A typical total sample mass is 50-100 mg.

  • Solvent Addition: Add a minimal amount of the grinding solvent (typically 10-20 µL).

    • Rationale: This is not a bulk solvent. The liquid acts as a molecular lubricant, facilitating the breaking and formation of intermolecular interactions required for the new co-crystal lattice to form.[9]

  • Grinding: Add one or two grinding balls to the jar, seal it, and place it in the ball mill.

  • Milling: Grind the mixture at a set frequency (e.g., 15-25 Hz) for a specified time (e.g., 30-60 minutes).

  • Isolation: Carefully open the jar in a fume hood, retrieve the powdered sample, and allow any residual solvent to evaporate.

  • Analysis: The resulting solid should be immediately analyzed, primarily by Powder X-ray Diffraction (PXRD), as described below.

Protocol 3.2: Characterization and Validation of Co-crystals

Objective: To confirm the formation of a new, single-phase co-crystal and distinguish it from a simple physical mixture.

A. Primary Screen (Powder X-ray Diffraction - PXRD)

  • Principle: A true co-crystal is a new crystalline entity and will therefore have a unique powder diffraction pattern that is different from the patterns of the starting API, the co-former (HDBU), and their simple physical mixture.[9]

  • Procedure:

    • Obtain PXRD patterns for the pure API, pure HDBU, and the product obtained from Protocol 3.1.

    • Prepare a 1:1 physical mixture of the API and HDBU by gently triturating them with a spatula (do not grind). Obtain its PXRD pattern.

    • Validation: Compare the patterns. If the pattern of the ground product shows new peaks that are not present in either starting material or the physical mixture, it is strong evidence of co-crystal formation. The physical mixture's pattern will simply be a superposition of the two individual patterns.

B. Thermal Analysis (Differential Scanning Calorimetry - DSC)

  • Principle: A co-crystal will exhibit a single, sharp melting endotherm at a temperature that is different from the melting points of the individual components.[10]

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Validation: Compare the thermogram of the product to those of the pure API and HDBU. A single melting peak, distinct from the components, confirms the formation of a new crystalline phase. A physical mixture would typically show two separate melting events corresponding to each component.

References

  • PubMed. (n.d.). Inhibition of the spontaneous polymorphic transition of pyrazinamide γ form at room temperature by co-spray drying with 1,3-dimethylurea.
  • National Institutes of Health (NIH). (2025). Molecular-level insights into the supramolecular gelation mechanism of urea derivative.
  • National Institutes of Health (NIH). (n.d.). Supramolecular Gels with Potential Applications as Anti-Icing Agents.
  • PubMed. (2025). Self-assembly of Urea Derivatives into Supramolecular Gels.
  • ResearchGate. (2025). Functional Supramolecular Gels Comprised of Bis‐Urea Compounds and Cosmetic Solvents.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (7 pages) Polymorphs from supramolecular gels: four crystal forms of the same silver(I) sup.
  • ResearchGate. (2025). (a) TGA, (b) DSC of cocrystals 1–3, and (c) PXRD of cocrystal-1 with its simulated data.
  • Ivy Fine Chemicals. (n.d.). Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2].
  • Benchchem. (n.d.). 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
  • MDPI. (n.d.). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals.
  • LinkedIn. (2026). Top 10 Uses of 1 1-Dimethylurea in Various Industries?.
  • PolyCrystalline. (n.d.). Physicochemical properties of new CBD cocrystals.
  • PubMed. (2025). In situ forming and self-crosslinkable protein hydrogels for localized cancer therapy and topical wound healing.
  • PubChem. (n.d.). Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl- | C20H26N4O6S2 | CID 97146.
  • National Institutes of Health (NIH). (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • ChemicalBook. (n.d.). 3,3'-hexamethylenebis(1,1-diethylurea).
  • PubMed. (2018). Mechanically enhanced nested-network hydrogels as a coating material for biomedical devices.
  • Organic Syntheses. (2005). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride.
  • PubMed. (2023). Hydrogel drug delivery systems for minimally invasive local immunotherapy of cancer.
  • The Italian Association of Chemical Engineering. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea.
  • pharma-ingredients.com. (2026). 1 3 dimethylurea _ High-purity CAS 96-31-1, fast delivery.
  • Wikipedia. (n.d.). 1,3-Dimethylurea.
  • Sigma-Aldrich. (n.d.). 1,1'-HEXAMETHYLENEBIS(3-PROPYLUREA) AldrichCPR.
  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
  • Sigma-Aldrich. (n.d.). 3,3'-HEXAMETHYLENEBIS(1,1-DIETHYLUREA) AldrichCPR.
  • PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea).
  • MDPI. (2016). CPP-Assisted Intracellular Drug Delivery, What Is Next?.
  • ResearchGate. (2025). Water Uptake and Urea Release of Hydrogels Based on Acrylamide, Methyl Methacrylate and N,N'–Methylene–bis–Acrylamide.
  • National Institutes of Health (NIH). (n.d.). Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy.

Sources

Troubleshooting & Optimization

Preventing side reactions with 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1'-Hexamethylenebis(3,3-dimethylurea). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing and troubleshooting side reactions during its use. As a latent crosslinking agent, understanding its stability and reactivity is paramount to achieving desired experimental outcomes.

Introduction to 1,1'-Hexamethylenebis(3,3-dimethylurea)

1,1'-Hexamethylenebis(3,3-dimethylurea) is a blocked diisocyanate, functioning as a thermal crosslinking agent. At ambient temperatures, it is stable and can be formulated into one-component (1K) systems with reactive polymers, such as polyols or polyamines.[1] Upon heating, it undergoes a deblocking reaction to release hexamethylene diisocyanate (HDI) and dimethylamine, which then drive the crosslinking process. This controlled reactivity is advantageous, but it also presents potential challenges if not managed correctly.

The two primary pathways for undesired side reactions are:

  • Premature Thermal Decomposition: The release of reactive HDI at temperatures below the intended cure window.

  • Hydrolysis: Reaction with water, which can consume the crosslinker and introduce byproducts.

This guide will provide in-depth troubleshooting for these issues in a practical, question-and-answer format.

Troubleshooting Guide: Unintended Reactivity & Degradation

This section addresses specific problems you may encounter during your experiments.

Issue 1: My formulation's viscosity is increasing during storage, or it's gelling prematurely.

Question: I've prepared a one-component system containing 1,1'-Hexamethylenebis(3,3-dimethylurea) and a polyol, but its viscosity is increasing significantly at room temperature. What's causing this premature reaction?

Answer: This indicates that the 1,1'-Hexamethylenebis(3,3-dimethylurea) is deblocking prematurely, releasing hexamethylene diisocyanate (HDI) which then reacts with your polyol. Several factors can catalyze this undesired reaction even at ambient or slightly elevated storage temperatures.

Potential Causes & Solutions:

  • Contamination with Catalysts: Trace amounts of certain catalysts can significantly lower the deblocking temperature.[1]

    • Tertiary Amines: Reagents like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are potent catalysts for urethane reactions and can promote the dissociation of the urea bond.[2]

    • Organometallic Compounds: Tin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective deblocking catalysts.[1] Ensure all glassware is scrupulously clean and that none of your other formulation components contain residual catalysts from previous synthesis steps.

  • Presence of Strong Nucleophiles: While the intended reaction is with your polyol at high temperatures, other strong nucleophiles can facilitate deblocking through an addition-elimination mechanism.[3]

  • Incorrect Storage Temperature: While stable at room temperature, "room temperature" can vary. Storage in a hot laboratory or near equipment that generates heat can be sufficient to initiate slow deblocking over time.

Workflow: Identifying the Source of Premature Curing

Caption: Troubleshooting workflow for premature viscosity increase.

Experimental Protocol: Catalyst Screening

  • Prepare several small-scale batches of your formulation.

  • To each batch, add a suspected catalytic species (e.g., a small, known amount of a tertiary amine or an organotin compound if they are used elsewhere in your lab).

  • Include a control batch with no added catalyst.

  • Store all samples under identical, controlled conditions.

  • Monitor the viscosity of each sample daily. A rapid increase in viscosity in a specific sample will identify the problematic catalyst.

Issue 2: My final cured product has bubbles or shows poor mechanical properties.

Question: After curing my formulation at the recommended temperature, the resulting polymer has bubbles and fails mechanical testing. What could be the cause?

Answer: This is often a result of side reactions occurring during the cure cycle, primarily hydrolysis. The N,N,N',N'-tetrasubstituted urea structure of your crosslinker is susceptible to hydrolysis, especially at elevated temperatures.[3][4]

Primary Side Reaction: Hydrolysis

The reaction with water proceeds as follows:

1,1'-Hexamethylenebis(3,3-dimethylurea) + H₂O → Hexamethylene Diamine + 2 (Dimethylamine) + 2 CO₂

The generation of carbon dioxide (CO₂) gas is the likely source of the bubbles in your cured material. Furthermore, the consumption of the crosslinker and the generation of amine byproducts that may not fully integrate into the polymer network can lead to a lower crosslink density and, consequently, poor mechanical properties.

Workflow: Mitigating Hydrolysis dot graph TD { A[Start: Bubbles in Cured Product] --> B{Suspect Hydrolysis}; B --> C[Check for Water in Reagents]; C --> D[Dry Solvents and Polyols Using Molecular Sieves]; C --> E[Use Anhydrous Grade Reagents]; B --> F{Control Environmental Moisture}; F --> G[Perform Curing Under Inert Atmosphere (N2 or Ar)]; D --> H[Prepare Formulation and Cure]; E --> H; G --> H; H --> I{Problem Solved?}; I -- Yes --> J[End]; I -- No --> K[Consider Thermal Decomposition as Alternative Cause]; }

Sources

Technical Support Center: Optimizing Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing reaction conditions. Moving beyond simple protocols, we will explore the causality behind experimental choices to empower you to troubleshoot and refine your synthesis effectively.

The primary synthetic route discussed herein involves the reaction of 1,6-hexanediamine with dimethylcarbamoyl chloride. This method is direct and generally high-yielding, but requires careful control of conditions to minimize side reactions and ensure product purity.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is most often traced back to two primary culprits: moisture contamination and improper stoichiometry.

  • Causality & Explanation: Dimethylcarbamoyl chloride is highly reactive and susceptible to hydrolysis. Any moisture present in the reactants, solvent, or glassware will consume the reagent, converting it to dimethylamine and hydrochloric acid. This not only reduces the amount of reagent available to react with the target diamine but can also alter the pH and solubility profile of the reaction mixture. Similarly, an insufficient amount of the carbamoyl chloride will lead to incomplete conversion of the 1,6-hexanediamine, resulting in a mixture of mono- and di-substituted products, which complicates purification and lowers the yield of the desired product.

  • Actionable Solutions:

    • Ensure Anhydrous Conditions: All glassware should be flame- or oven-dried immediately before use. Solvents must be of anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon). It is best practice to use solvents from a freshly opened bottle or a solvent purification system.

    • Verify Reagent Quality: Use freshly distilled or recently purchased 1,6-hexanediamine and dimethylcarbamoyl chloride. The diamine can be hygroscopic and should be stored in a desiccator.

    • Optimize Stoichiometry: Employ a slight excess of dimethylcarbamoyl chloride (e.g., 2.1 to 2.2 molar equivalents) to drive the reaction to completion and ensure both primary amine groups of the hexanediamine are functionalized.

    • Control Temperature: The initial addition of the carbamoyl chloride should be performed at a reduced temperature (0-5 °C) to manage the exothermicity of the reaction. Allowing the reaction to proceed at an uncontrolled, elevated temperature can promote side reactions.

Question 2: I'm observing a significant amount of an insoluble, high-molecular-weight byproduct. What is it and how can I prevent it?

Answer: This is a classic sign of side reactions, particularly the formation of biuret-like structures or oligomers, which are common when dealing with highly reactive intermediates like isocyanates or their precursors.[1]

  • Causality & Explanation: Although less common than in isocyanate-based reactions, side reactions can occur. If the reaction temperature is too high or if localized concentrations of reactants are not controlled, the already-formed urea product's N-H bond can exhibit nucleophilicity and react with another molecule of dimethylcarbamoyl chloride. This leads to branching and the formation of higher molecular weight species that often have poor solubility in common organic solvents.

  • Actionable Solutions:

    • Controlled Reagent Addition: Add the dimethylcarbamoyl chloride solution dropwise to the stirred solution of the diamine and base. This maintains a low concentration of the electrophilic species and prevents localized "hot spots."

    • Maintain Low Temperature: Keep the reaction temperature at 0-5 °C during the addition phase. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and prevent concentration gradients.

Question 3: My final product is difficult to purify and contains several closely-related impurities. What are these side products and how can I minimize them?

Answer: The most common impurities are the mono-substituted intermediate, 1-(6-aminohexyl)-3,3-dimethylurea, and residual starting materials.

  • Causality & Explanation: The formation of the mono-substituted product is a direct result of incomplete reaction. This can happen if the stoichiometry is off, the reaction time is too short, or if some of the dimethylcarbamoyl chloride was quenched by moisture. Because the mono-substituted product has similar polarity to the desired di-substituted product, it can be challenging to separate via standard column chromatography or recrystallization.

  • Actionable Solutions:

    • Use a Slight Excess of Acylating Agent: As mentioned, using 2.1-2.2 equivalents of dimethylcarbamoyl chloride is crucial.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting diamine and the mono-substituted intermediate. Do not begin the work-up procedure until the reaction is complete.

    • Optimize the Base: A non-nucleophilic tertiary amine base, like triethylamine or diisopropylethylamine, is essential to scavenge the HCl byproduct. Use at least 2.2 equivalents to ensure the reaction medium does not become acidic, which would protonate the starting diamine and shut down its reactivity.

    • Purification Strategy: If impurities persist, a carefully optimized gradient column chromatography on silica gel is often effective. A solvent system like dichloromethane/methanol or ethyl acetate/heptane can typically resolve the product from the mono-substituted impurity.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent system for this synthesis?

A polar, aprotic, and anhydrous solvent is ideal. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices.[2] They effectively dissolve the reactants and intermediates without participating in the reaction. Avoid protic solvents like alcohols, which will react with the carbamoyl chloride.

FAQ 2: How critical is the inert atmosphere?

It is absolutely critical. The success of this reaction hinges on the exclusion of atmospheric moisture, which competitively destroys the dimethylcarbamoyl chloride reagent.[3] Performing the entire procedure under a blanket of dry nitrogen or argon is mandatory for achieving high yields and purity.

FAQ 3: Can I use a different base instead of triethylamine?

Yes, other non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can be used. Avoid primary or secondary amines as they will compete with the 1,6-hexanediamine as nucleophiles. Inorganic bases like potassium carbonate are generally not suitable as they have poor solubility in the recommended organic solvents.

FAQ 4: Are there any safer alternatives to dimethylcarbamoyl chloride?

Dimethylcarbamoyl chloride is toxic and a suspected carcinogen. While it is highly effective, alternatives can be considered for greener chemistry approaches. One possibility is the use of triphosgene with dimethylamine to generate the reactive species in situ.[2][4] However, this introduces its own set of challenges, including the handling of triphosgene (a safer substitute for phosgene gas) and the potential for forming symmetrical urea byproducts if not performed correctly.[2] Another approach involves transamidation, reacting the diamine with a large excess of 1,1-dimethylurea at elevated temperatures, though this is often lower yielding and requires more forcing conditions.[5]

Section 3: Experimental Protocols & Data

Baseline Protocol for Synthesis

This protocol provides a starting point for optimization.

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen gas inlet, add 1,6-hexanediamine (5.81 g, 50 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (15.3 mL, 110 mmol, 2.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve dimethylcarbamoyl chloride (10.2 mL, 110 mmol, 2.2 eq) in anhydrous DCM (40 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the dimethylcarbamoyl chloride solution dropwise to the stirred diamine solution over a period of 45-60 minutes. Ensure the internal temperature remains below 5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Check for the disappearance of starting material using TLC (e.g., 10% Methanol in DCM with ninhydrin stain).

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Stoichiometry (Diamine:Carbamoyl Chloride:Base) 1 : 2.2 : 2.2A slight excess of reagent and base ensures complete di-substitution and neutralizes all generated HCl.
Solvent Anhydrous DCM or THFAprotic nature prevents reaction with the electrophile.[2]
Temperature 0 °C (addition), then RTControls initial exotherm; allows reaction to proceed to completion.
Atmosphere Inert (Dry N₂ or Ar)Essential to prevent hydrolysis of the carbamoyl chloride.[3]
Reaction Time 12 - 18 hoursTypically sufficient for full conversion; should be confirmed by TLC/LC-MS.

Section 4: Visualization of Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow Start Initial Synthesis Outcome LowYield Problem: Low Yield Start->LowYield ImpureProduct Problem: Impure Product Start->ImpureProduct Moisture Cause: Moisture Contamination? LowYield->Moisture Stoichiometry Cause: Incorrect Stoichiometry? LowYield->Stoichiometry IncompleteRxn Cause: Incomplete Reaction? ImpureProduct->IncompleteRxn SideRxn Cause: Side Reactions? ImpureProduct->SideRxn DrySystem Action: Use Anhydrous Solvents & Flame-Dried Glassware Moisture->DrySystem Yes UseExcess Action: Use 2.2 eq of Dimethylcarbamoyl Chloride Stoichiometry->UseExcess Yes MonitorRxn Action: Monitor by TLC/LC-MS Increase Reaction Time IncompleteRxn->MonitorRxn Yes ControlTemp Action: Add Reagent Slowly at 0°C Ensure Efficient Stirring SideRxn->ControlTemp Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. Retrieved from [Link]

  • Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. (2023). American Journal of Applied Science and Technology. Retrieved from [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Urea formation by reaction between a isocyanate group and water. (2018). ResearchGate. Retrieved from [Link]

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). PMC - PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1,1'-Hexamethylenebis(3,3-dimethylurea). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the purification of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Q1: What are the likely impurities in my crude 1,1'-Hexamethylenebis(3,3-dimethylurea) sample?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of hexamethylenediamine with a dimethylurea-forming reagent. Consequently, the primary impurities you may encounter include:

  • Unreacted Starting Materials: Residual hexamethylenediamine or related amine precursors.

  • Mono-Adduct Intermediate: The mono-urea species, N-(6-aminohexyl)-N',N'-dimethylurea, where the reagent has reacted with only one of the two amine groups on the hexamethylene linker. This impurity is often structurally very similar to the desired product, making it challenging to remove.

  • Oligomeric/Polymeric Byproducts: Over-reaction can lead to the formation of longer-chain molecules, which are typically less soluble.

  • Side-Reaction Products: Depending on the reagents used (e.g., dimethylcarbamoyl chloride, phosgene/dimethylamine), you may have corresponding side products. For instance, synthesis from dimethylamine can introduce trace amounts of related amine derivatives.[1]

  • Residual Solvents: Solvents used during the synthesis (e.g., THF, Dichloromethane, Acetonitrile) may be present in the crude product.

Q2: How do I choose the most appropriate purification method?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is the preferred first-line method for removing impurities with significantly different solubility profiles from your target compound. It is efficient, scalable, and cost-effective for removing unreacted starting materials, salts, and highly polar or non-polar byproducts.

  • Column Chromatography is necessary when recrystallization fails to achieve the desired purity. It is particularly effective for separating compounds with very similar structures and polarities, such as the mono-adduct intermediate from the desired bis-urea product.

Below is a workflow to guide your decision-making process.

G start Crude Product 1,1'-Hexamethylenebis(3,3-dimethylurea) check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure end_node Product is Pure Proceed with Experiment is_pure->end_node Yes recrystallize Attempt Recrystallization is_pure->recrystallize No check_purity_2 Re-assess Purity recrystallize->check_purity_2 is_pure_2 Is Purity >98%? check_purity_2->is_pure_2 is_pure_2->end_node Yes chromatography Perform Silica Gel Column Chromatography is_pure_2->chromatography No (Similar Impurities Remain) check_purity_3 Assess Purity of Fractions chromatography->check_purity_3 check_purity_3->end_node

Caption: Decision workflow for purification method selection.
Q3: My recrystallization attempt is failing. How can I troubleshoot it?

A3: Recrystallization failures typically fall into a few categories. The key is to have a systematic approach to solving the problem, based on the principles of solubility. Structurally similar bis-urea compounds are often soluble in polar organic solvents like methanol and DMF but practically insoluble in water.[2]

G start Recrystallization Issue prob1 Problem No Crystals Form Upon Cooling start->prob1 prob2 Problem Product 'Oils Out' start->prob2 prob3 Problem Purity Does Not Improve start->prob3 sol1 Potential Cause Too much solvent used. Solution Boil off some solvent and cool again. Scratch inner wall of the flask with a glass rod. Add a seed crystal. Add a miscible anti-solvent (e.g., cold water) dropwise until cloudy. prob1->sol1 sol2 Potential Cause Melting point of compound is below boiling point of solvent. Compound is too soluble. Solution Re-heat to dissolve the oil, add more solvent, and re-cool slowly. Switch to a lower-boiling point solvent. prob2->sol2 sol3 Potential Cause Impurity has very similar solubility. Solution Perform a second recrystallization. If purity still low, switch to column chromatography. prob3->sol3

Caption: Troubleshooting guide for common recrystallization issues.
Q4: How do I confirm the purity of my final product?

A4: A combination of methods should be used for a confident purity assessment:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to depress and broaden.

  • Thin-Layer Chromatography (TLC): Develop a TLC system (e.g., Dichloromethane:Methanol 95:5) where the product has an Rf value of ~0.3-0.4. A pure product should show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities, which would show up as extra, unassignable peaks. Integration of the product peaks versus impurity peaks can provide a quantitative measure of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique to detect trace impurities and confirm the molecular weight of the desired product.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is the recommended starting point for purifying crude 1,1'-Hexamethylenebis(3,3-dimethylurea). Methanol is chosen based on the solubility profile of analogous bis-urea compounds.[2]

Principle: This method leverages the difference in solubility of the compound in a hot versus a cold solvent. The compound should be highly soluble in hot methanol and sparingly soluble in cold methanol, allowing it to crystallize out upon cooling while impurities remain in the solution.

Step-by-Step Methodology:

  • Solvent Selection & Preparation: Place 1 gram of your crude material into a flask. In a separate beaker, heat approximately 50 mL of methanol to a gentle boil.

  • Dissolution: Add the hot methanol to the crude material portion-wise, with continuous stirring or swirling, until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.

    • Expert Insight: Using excessive solvent is the most common cause of low recovery. The goal is to create a saturated solution at high temperature.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, polymeric byproducts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold methanol (2-3 portions of 5 mL each).

    • Expert Insight: Washing with cold solvent removes the residual mother liquor which contains the dissolved impurities. Using room temperature or warm solvent will re-dissolve some of your product, lowering the yield.

  • Drying: Dry the crystals under high vacuum to remove all traces of methanol. The final product should be a fine, white crystalline powder.

Parameter Solvent Rationale
Primary SolventMethanolGood "soluble hot/insoluble cold" profile for similar bis-ureas.[2]
Anti-SolventWaterThe compound is expected to be insoluble in water, making it a good anti-solvent to induce precipitation if needed.[2]
Washing SolventIce-Cold MethanolMinimizes product loss while effectively removing impurities in the mother liquor.
Protocol 2: Silica Gel Column Chromatography

This protocol should be used when recrystallization is ineffective, particularly for removing the mono-adduct intermediate.

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). The bis-urea product, being more symmetric and potentially having intramolecular hydrogen bonding, is expected to be slightly less polar than the mono-adduct intermediate (which has a free primary amine group). Therefore, the desired product should elute from the column first.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). The ideal system will show good separation between the product spot and the impurity spots, with the product having an Rf of ~0.3. A starting point could be 98:2 Dichloromethane:Methanol.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (or a less polar version, e.g., 100% Dichloromethane) and pack the column. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or Dichloromethane. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

    • Expert Insight: Dry loading is superior for compounds with limited solubility in the eluent and results in sharper separation bands.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution). For example, start with 100% Dichloromethane and slowly increase the percentage of Methanol.

  • Fraction Collection: Collect small fractions of the eluate in test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,1'-Hexamethylenebis(3,3-dimethylurea).

References

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

  • Google Patents. (n.d.). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.

Sources

Technical Support Center: 1,1'-Hexamethylenebis(3,3-dimethylurea) Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1'-Hexamethylenebis(3,3-dimethylurea). This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability issues encountered when working with solutions of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Introduction to 1,1'-Hexamethylenebis(3,3-dimethylurea)

1,1'-Hexamethylenebis(3,3-dimethylurea), with the chemical formula C12H26N4O2, is a symmetrically substituted bis-urea compound.[1] Its structure, featuring a flexible hexamethylene linker connecting two dimethylurea moieties, gives rise to specific physicochemical properties that can present challenges in solution-based applications. Understanding these properties is crucial for successful experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My 1,1'-Hexamethylenebis(3,3-dimethylurea) is not dissolving or is precipitating out of solution.

Q1: What are the best solvents for dissolving 1,1'-Hexamethylenebis(3,3-dimethylurea)?

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for dissolving highly structured or poorly soluble urea derivatives.

  • Alcohols: Methanol and ethanol can be suitable solvents, particularly with heating.[2] However, solubility might be limited at room temperature.

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform may also be used, though their efficacy can vary.

  • Water: The compound is expected to have very low solubility in water due to the long hydrocarbon chain.

Troubleshooting Protocol for Poor Solubility:

  • Solvent Screening: Begin by testing solubility in a small scale with a range of solvents including DMSO, DMF, methanol, ethanol, and DCM.

  • Gentle Heating: For alcoholic and some polar aprotic solvents, gentle heating (e.g., to 40-50°C) can significantly improve solubility. Always monitor for any signs of degradation (color change, formation of precipitates upon cooling that do not redissolve).

  • Co-solvent Systems: If a single solvent is ineffective, a co-solvent system can be employed. For instance, a small amount of DMSO or DMF can be added to a less effective solvent like methanol to enhance solvating power.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and promote dissolution.

Q2: My compound precipitates out of solution after cooling. What can I do?

A2: This is a common issue for compounds with temperature-dependent solubility.

  • Maintain Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature can keep the compound in solution.

  • Use a Co-solvent: Adding a stronger co-solvent (e.g., a small percentage of DMSO) can sometimes lower the crystallization temperature.

  • Prepare Fresh Solutions: For experiments at room temperature, it is often best to prepare a fresh, saturated solution at a slightly elevated temperature and use it immediately after cooling to room temperature, before significant precipitation occurs.

Issue 2: My solution has turned into a gel.

Q3: Why did my 1,1'-Hexamethylenebis(3,3-dimethylurea) solution form a gel?

A3: Bis-urea compounds, including those with flexible linkers like the hexamethylene bridge, are known to be potent gelators of organic solvents.[3][4][5][6] This gelation is not a sign of chemical degradation but rather a physical phenomenon driven by the self-assembly of the molecules into a three-dimensional network.

Causality of Gelation:

The urea groups can form strong, directional hydrogen bonds, leading to the formation of long, fibrous aggregates. The hydrophobic hexamethylene chains can then interact and entangle, trapping the solvent molecules within the network and resulting in a gel.

Troubleshooting and Management of Gelation:

  • Solvent Choice: Gelation is highly solvent-dependent. If gelation is undesirable, screening for alternative solvents is the first step. Solvents that disrupt hydrogen bonding, such as those with high hydrogen bond donating or accepting capabilities, may inhibit gelation.

  • Concentration Adjustment: Gelation is a concentration-dependent phenomenon. Lowering the concentration of the compound may prevent the formation of a stable gel network.

  • Temperature Manipulation: These gels are often thermoreversible. Heating the gel should break the non-covalent interactions and revert it to a solution. This property can be exploited if the experiment can be performed at an elevated temperature.

  • Mechanical Agitation: Vigorous stirring or sonication can sometimes disrupt the gel network, although it may reform upon standing.

Experimental Workflow for Assessing Gelation

Caption: Workflow for identifying and addressing gel formation.

Issue 3: I suspect my 1,1'-Hexamethylenebis(3,3-dimethylurea) solution is degrading.

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the chemistry of urea derivatives, the two primary degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: The amide bonds within the urea functional groups are susceptible to hydrolysis, especially in the presence of strong acids or bases, or upon prolonged exposure to water.[7] This would lead to the cleavage of the urea moiety.

  • Thermal Decomposition: At elevated temperatures, urea derivatives can decompose. A common pathway for N,N'-disubstituted ureas is decomposition into an isocyanate and an amine.[8] For a tetra-substituted urea like 1,1'-Hexamethylenebis(3,3-dimethylurea), thermal stress could potentially lead to more complex fragmentation.

Plausible Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation A 1,1'-Hexamethylenebis(3,3-dimethylurea) B Hexamethylenediamine A->B + H2O (acid/base) C Dimethylamine A->C + H2O (acid/base) D Carbon Dioxide A->D + H2O (acid/base) E 1,1'-Hexamethylenebis(3,3-dimethylurea) F Isocyanate-terminated intermediate E->F Heat G Dimethylamine E->G Heat

Caption: Potential degradation pathways for 1,1'-Hexamethylenebis(3,3-dimethylurea).

Q5: How can I minimize degradation of my solutions?

A5:

  • pH Control: For aqueous or partially aqueous solutions, maintaining a neutral to slightly acidic pH (around 4-7) can help to minimize hydrolysis. Buffering the solution may be beneficial.

  • Temperature Management: Avoid excessive heating. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time. Store stock solutions at low temperatures (e.g., 2-8°C), protected from light.

  • Use of Anhydrous Solvents: For applications where water is not required, using anhydrous solvents will prevent hydrolysis.

  • Inert Atmosphere: If the compound is being used in a reaction at elevated temperatures, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.

  • Prepare Fresh Solutions: The most reliable way to avoid issues with degradation is to prepare solutions fresh before each experiment.

Q6: What analytical techniques can I use to check for degradation?

A6: Several analytical methods can be employed to assess the purity and stability of your compound and its solutions.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Can be used to quantify the parent compound and detect the appearance of degradation products over time.[6][9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides structural information on potential degradation products, aiding in the identification of the degradation pathway.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to monitor changes in the chemical structure of the compound in solution. The appearance of new signals or disappearance of parent signals would indicate degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy Can detect changes in functional groups. For example, the appearance of an isocyanate peak (~2250-2275 cm⁻¹) could indicate thermal decomposition.

Summary of Best Practices for Handling 1,1'-Hexamethylenebis(3,3-dimethylurea) Solutions

  • Solvent Selection: Prioritize polar aprotic solvents like DMSO and DMF for optimal solubility. Use co-solvents and gentle heating as needed.

  • Avoid Gelation: Be aware of the potential for gel formation, especially at higher concentrations. Adjust concentration or solvent as necessary.

  • Control Environmental Factors: Minimize exposure to high temperatures, extreme pH, and water (if using organic solvents) to prevent chemical degradation.

  • Fresh is Best: Prepare solutions immediately before use whenever possible to ensure their integrity.

  • Analytical Monitoring: For critical applications or long-term studies, use analytical techniques like HPLC to monitor the stability of your solutions.

By understanding the inherent properties of 1,1'-Hexamethylenebis(3,3-dimethylurea) and following these troubleshooting guidelines, researchers can mitigate common stability issues and ensure the reliability and reproducibility of their experimental results.

References

  • Geminal bis-ureas as gelators for organic solvents: gelation properties and structural studies in solution and in the gel state. (2000). Chemistry, 6(14), 2633-43. Available from: [Link]

  • de Loos, M., et al. (2005). Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions. University of Groningen. Available from: [Link]

  • Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions. (n.d.). Europe PMC. Available from: [Link]

  • Gelation properties of amino-acid-based bis-urea compounds in organic solvents and in the presence of surfactants. (2023). Taylor & Francis Online. Available from: [Link]

  • Krämer, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online. Available from: [Link]

  • Krämer, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. PubMed. Available from: [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). PubMed. Available from: [Link]

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. (n.d.). Ivy Fine Chemicals. Available from: [Link]

  • N,N'-di-n-Butyl-1,6-hexanediamine. (n.d.). NIST WebBook. Available from: [Link]

  • 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. (n.d.). NIST WebBook. Available from: [Link]

  • N N N' N'-Tetramethyl-1 6-hexanediamine CAS 111-18-2. (n.d.). BOSS CHEMICAL. Available from: [Link]

  • 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea. (n.d.). Google Patents.
  • Technical method for preparing 1, 1-dimethyl urea. (n.d.). Google Patents.
  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. Available from: [Link]

  • Effects of N-alkyl and ammonium groups on the hydrolytic cleavage of DNA with a Cu(II)TACH (1,3,5-triaminocyclohexane) complex. Speciation, kinetic, and DNA-binding studies for reaction mechanism. (2007). PubMed. Available from: [Link]

  • Design and Synthesis of Hydrolytically Stable N-Nitrourea Explosives. (n.d.). ResearchGate. Available from: [Link]

  • Studies on Hydrolytic and Radiolytic Stability of N,N,N',N'-tetra-(2-ethyl hexyl) thiodiglycolamide T(2EH)TDGA. (n.d.). ResearchGate. Available from: [Link]

  • Studies on the radiolytic stability of N,N,N′,N′-tetra-2-ethylhexyl diglycolamide in n-dodecane solution containing different phase modifiers. (n.d.). ResearchGate. Available from: [Link]

  • Radiolytic Stability of N,N,N′,N′-Tetraoctyl Diglycolamide (TODGA) in the Presence of Phase Modifiers Dissolved in n-Dodecane. (n.d.). ResearchGate. Available from: [Link]

  • Mechanism of Thermal Decomposition of 1-Tert-Butyl- and 1-Ethyl-2-Methoxydiazene-1-Oxides. (n.d.). ResearchGate. Available from: [Link]

  • Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. (n.d.). Frontiers. Available from: [Link]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (n.d.). ChemRxiv. Available from: [Link]

  • Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution. (n.d.). ResearchGate. Available from: [Link]

  • Thermoreversible gelation and self-assembly behavior of dibenzylidene sorbitol in ternary solvent mixtures. (2019). ResearchGate. Available from: [Link]

  • 1,3-Dimethylurea CAS N°: 96-31-1. (2003). OECD SIDS. Available from: [Link]

  • Supramolecular gel formation regulated by water content in organic solvents: self-assembly mechanism and biomedical applications. (2021). RSC Publishing. Available from: [Link]

  • Water-Induced Physical Gelation of Organic Solvents by N-(n-Alkylcarbamoyl)-L-alanine Amphiphiles. (2011). ACS Publications. Available from: [Link]

  • Comparison of three methods for the determination of urea in compound feed and silage. (n.d.). RSC Publishing. Available from: [Link]

  • Method for analysis of urea. (n.d.). Google Patents.
  • Investigating the structural properties of hydrophobic solvent-rich lipid bilayers. (n.d.). PMC. Available from: [Link]

  • Solvation Enthalpies and Free Energies for Organic Solvents through a Dense Neural Network: A Generalized-Born Approach. (2024). MDPI. Available from: [Link]

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Technical Support Center: Mastering Crosslink Density with 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,1'-Hexamethylenebis(3,3-dimethylurea). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile crosslinking agent. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and a comprehensive FAQ section grounded in the fundamental principles of the underlying chemistry. Our goal is to empower you to precisely control your experimental outcomes by understanding the "why" behind each step.

Part 1: The Core Mechanism - Understanding 1,1'-Hexamethylenebis(3,3-dimethylurea) as a Blocked Isocyanate

At its core, 1,1'-Hexamethylenebis(3,3-dimethylurea) is a blocked isocyanate crosslinker . This is the foundational concept for its use and for troubleshooting any issues that may arise. The molecule consists of a hexamethylene diisocyanate (HDI) core, a reactive aliphatic diisocyanate, where the highly reactive isocyanate (-NCO) groups are "capped" or "blocked" by 3,3-dimethylamine.[1]

This blocking strategy imparts thermal latency. At ambient temperatures, the molecule is stable and non-reactive, allowing for the formulation of stable, one-component systems with a long shelf-life.[2] Upon heating to a specific "unblocking" temperature, the molecule undergoes thermal dissociation, regenerating the reactive isocyanate groups and releasing the dimethylamine blocking agent. These regenerated isocyanates are then free to react with active hydrogen-containing functional groups on your polymer chains, such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH), to form stable urethane or urea crosslinks.[1][3]

The degree of crosslinking, or crosslink density, is a critical parameter that dictates the final mechanical, thermal, and chemical properties of your material.[1] Precise control over this density is achieved by manipulating the conditions of the unblocking and subsequent crosslinking reactions.

Part 2: Troubleshooting Guide - From Theory to Practical Solutions

This section addresses common problems encountered during crosslinking experiments in a question-and-answer format.

Question 1: My polymer failed to crosslink, or the resulting material is soft and weak. What went wrong?

This is the most common issue and almost always points to incomplete crosslinking. Several factors could be at play:

  • Insufficient Curing Temperature: The primary driver of the reaction is temperature. If the curing temperature is below the unblocking threshold of the crosslinker, the reactive isocyanate groups will not be generated in sufficient quantity to form a robust network.

    • Solution: Verify the unblocking temperature. While the exact temperature can be formulation-dependent, the thermal decomposition of urea-based structures often begins in the range of 150-200°C.[4][5] We recommend performing a differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) on the crosslinker itself or your formulation to determine the precise onset of the unblocking endotherm or mass loss associated with the blocking agent. Increase your curing temperature in increments of 10°C above the determined unblocking temperature.

  • Inadequate Curing Time: The crosslinking reaction is not instantaneous. Even after unblocking, the isocyanate groups need time to find and react with the functional groups on the polymer chains.

    • Solution: Extend the dwell time at the curing temperature. A good starting point is 30-60 minutes. If properties do not improve, try doubling the cure time. Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FTIR to empirically determine the time to reaction completion.[6]

  • Incorrect Stoichiometry: The ratio of isocyanate groups from the crosslinker to the active hydrogen groups on your polymer is critical. An excess or deficit of the crosslinker will result in an incomplete network with dangling chains, leading to suboptimal properties.

    • Solution: Calculate the stoichiometry based on the equivalent weights of your polymer and the crosslinker. The ideal ratio is typically 1:1 [NCO:OH]. Prepare a small series of formulations with varying stoichiometric ratios (e.g., 0.9:1, 1:1, 1.1:1) to find the optimum for your specific system.

  • Absence of a Necessary Catalyst: While the reaction between isocyanates and amines is very rapid, the reaction with hydroxyl groups (the most common functional group in many resins) is significantly slower and often requires a catalyst to proceed efficiently, especially with aliphatic isocyanates like HDI.[7]

    • Solution: For polyol-based systems, consider the addition of a catalyst. Common choices include organotin compounds (e.g., dibutyltin dilaurate) or tertiary amines. Catalyst loading is typically low (0.01-0.5% by weight). Be aware that catalysts can also reduce the pot-life of the formulation if there is any premature deblocking.

Question 2: My formulation's viscosity increased significantly during storage, or it gelled prematurely in the pot. Why did this happen?

This issue points to premature unblocking of the isocyanate groups.

  • Improper Storage Conditions: The "blocking" is a reversible equilibrium that is sensitive to temperature. Storing the formulation or the crosslinker at elevated temperatures can initiate the unblocking process, leading to a slow crosslinking reaction at room temperature.

    • Solution: Store your crosslinker and formulated systems in a cool, dark place, strictly adhering to the storage temperatures recommended on the technical data sheet. If no temperature is specified, refrigerated storage (2-8°C) is a prudent measure.[8]

  • Presence of Highly Reactive Amines or Catalysts: Some formulations may contain components that can lower the unblocking temperature or directly react with the blocked isocyanate, even at room temperature.[9]

    • Solution: Ensure that all components of your formulation are compatible. If you are using a catalyst, select one that is known to be latent at your storage temperature. Avoid the presence of highly nucleophilic primary amines in a one-pot system unless they are intended to be part of the crosslinking reaction at elevated temperatures.

Question 3: The final crosslinked material is brittle. How can I improve its flexibility?

Brittleness is often a sign of excessively high crosslink density.

  • Over-concentration of Crosslinker: Using too much crosslinker (a stoichiometric ratio of NCO:OH significantly greater than 1:1) will create a very dense, tightly bound network, restricting polymer chain mobility and leading to a brittle material.

    • Solution: Systematically decrease the amount of 1,1'-Hexamethylenebis(3,3-dimethylurea) in your formulation. Reduce the NCO:OH ratio in small increments (e.g., from 1.2:1 to 1.1:1, then to 1.05:1) and characterize the mechanical properties of each resulting material.

  • Polymer Backbone Rigidity: The inherent structure of your polymer plays a significant role. If the polymer backbone itself is very rigid, even a moderate crosslink density can result in a brittle material.

    • Solution: If possible, consider using a more flexible polymer backbone, such as one with a lower glass transition temperature (Tg) or longer, more flexible chain segments between functional groups.

Question 4: My crosslinked material shows poor solvent resistance.

Poor solvent resistance is another indicator of low or incomplete crosslinking, as a well-formed network should swell in a good solvent but not dissolve.[10]

  • Review Solutions for Question 1: All the factors that lead to incomplete crosslinking (low temperature, short time, incorrect stoichiometry, lack of catalyst) will result in poor solvent resistance.

    • Solution: Systematically address each of the points in the answer to Question 1. A simple swelling test is an excellent way to quickly assess changes in crosslink density as you optimize your curing conditions.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the exact unblocking temperature for 1,1'-Hexamethylenebis(3,3-dimethylurea)?

A: The precise unblocking temperature is not a single, fixed value but rather a temperature range that can be influenced by the formulation matrix, the presence of catalysts, and the heating rate.[9] However, based on the thermal decomposition of similar urea compounds and various blocked isocyanate systems, the onset of dissociation for amine-blocked crosslinkers typically occurs in the range of 140°C to 200°C .[4][11][12] For critical applications, it is strongly recommended to determine this empirically for your specific system using thermal analysis techniques like DSC or TGA.

Q: Can I use 1,1'-Hexamethylenebis(3,3-dimethylurea) in aqueous systems?

A: Caution is required. While the blocked form is more stable towards water than free isocyanates, hydrolysis is still a potential side reaction, especially at elevated temperatures.[3][7] Once unblocked, the regenerated HDI will react readily with water to form an unstable carbamic acid, which then decomposes to an amine and CO₂ gas. This can lead to foaming and the formation of urea linkages instead of the desired urethane linkages, consuming the isocyanate and altering the final network structure.[7] For waterborne systems, specialized water-dispersible blocked isocyanates are typically recommended.[2][13]

Q: How do I control the reaction kinetics?

A: The kinetics are primarily controlled by temperature and catalysis.

  • Temperature: Increasing the temperature above the unblocking threshold will increase the rate of both the unblocking reaction and the subsequent crosslinking reaction.[14]

  • Catalyst: For reactions with less nucleophilic groups like alcohols, a catalyst is the most effective way to increase the reaction rate. The choice and concentration of the catalyst can provide a significant degree of kinetic control.[15]

Q: What analytical techniques are best for confirming and quantifying crosslinking?

A: A multi-faceted approach is recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Ideal for monitoring the reaction progress by observing the disappearance of the characteristic NCO peak at approximately 2270 cm⁻¹.[6]

  • Swelling Studies: A simple and effective method to determine the relative crosslink density. A lower degree of swelling in a suitable solvent indicates a higher crosslink density.[10]

  • Differential Scanning Calorimetry (DSC): Useful for determining the glass transition temperature (Tg) of the material. An increase in Tg is typically correlated with an increase in crosslink density.

  • Thermogravimetric Analysis (TGA): Can be used to assess the thermal stability of the crosslinked material, which generally increases with crosslink density.[16]

  • Dynamic Mechanical Analysis (DMA) & Tensile Testing: These techniques provide quantitative data on the material's mechanical properties, such as storage modulus, tensile strength, and elongation at break, which are directly influenced by crosslink density.

Part 4: Experimental Workflows & Data

Workflow 1: Determining the Optimal Curing Profile

This workflow is designed to empirically find the best temperature and time for your specific polymer system.

G cluster_0 Phase 1: Thermal Analysis cluster_1 Phase 2: Cure Optimization A Prepare Formulation (Polymer + Crosslinker @ 1:1 Stoichiometry) B Run DSC/TGA Scan (e.g., 10°C/min ramp) A->B C Identify Unblocking Temperature (T_unblock) (Onset of endotherm or mass loss) B->C D Select Test Temperatures (T_unblock, T_unblock+10°C, T_unblock+20°C) C->D Input for Optimization E Cast Films and Cure (Test each temperature for 30, 60, 120 min) D->E F Characterize Samples (Swelling Test, Hardness, FTIR) E->F G Final Curing Protocol F->G Select Optimal Temp/Time Combination

Caption: Workflow for determining the optimal curing temperature and time.

Workflow 2: Troubleshooting Logic for Incomplete Crosslinking

This diagram outlines a logical path for diagnosing and solving issues related to poor network formation.

G cluster_0 Primary Variables cluster_1 Solutions Start Problem: Incomplete Crosslinking (Soft, Weak, Poor Solvent Resistance) Temp Is Curing Temperature > T_unblock? Start->Temp Time Is Curing Time Sufficient? Temp->Time Yes Sol_Temp Increase Temperature Temp->Sol_Temp No Stoic Is Stoichiometry Correct (NCO:OH ≈ 1:1)? Time->Stoic Yes Sol_Time Increase Time Time->Sol_Time No Cat Is a Catalyst Needed/Present? Stoic->Cat Yes Sol_Stoic Adjust Ratio Stoic->Sol_Stoic No Sol_Cat Add Catalyst Cat->Sol_Cat No End Problem Solved Cat->End Yes Sol_Temp->Temp Sol_Time->Time Sol_Stoic->Stoic Sol_Cat->Cat

Caption: A logical flow for troubleshooting incomplete crosslinking.

Table 1: Key Experimental Parameters and Their Impact
ParameterPrimary Effect on CrosslinkingTypical Range/ValueMethod of Control
Curing Temperature Initiates the unblocking of isocyanate groups. Higher temperatures increase reaction rates.140 - 200°COven, hot plate, or thermal press settings.
Curing Time Determines the extent of reaction completion.30 - 120 minutesDuration of heating cycle.
Stoichiometry (NCO:XH) Dictates the theoretical maximum crosslink density.0.9:1 to 1.2:1Precise weighing of crosslinker and polymer based on their equivalent weights.
Catalyst Concentration Accelerates the reaction between isocyanate and active hydrogen groups (especially -OH).0.01 - 0.5% (w/w)Addition of catalyst (e.g., DBTDL) to the formulation.
Solvent Affects viscosity for processing and can influence reaction kinetics.N/AChoice of solvent during formulation. Ensure it is anhydrous.
Protocol 1: General Procedure for Crosslinking a Hydroxyl-Terminated Polymer

This protocol provides a template for a typical crosslinking experiment. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling isocyanates and their precursors.

  • Polymer Preparation: Dry your hydroxyl-terminated polymer (e.g., a polyester polyol) under vacuum at an appropriate temperature (e.g., 80-100°C) for several hours to remove any residual water, which can cause side reactions.[7]

  • Calculation of Stoichiometry:

    • Determine the hydroxyl equivalent weight (HEW) of your polymer (grams of polymer per mole of -OH groups). This is often provided by the manufacturer or can be determined by titration.

    • The isocyanate equivalent weight of 1,1'-Hexamethylenebis(3,3-dimethylurea) (MW = 258.36 g/mol ) is 129.18 g/mol of NCO groups.

    • Calculate the required mass of crosslinker for a 1:1 NCO:OH ratio: Mass of Crosslinker = (Mass of Polymer / HEW) * 129.18

  • Formulation:

    • In a clean, dry container, dissolve the dried polymer in a suitable anhydrous solvent (e.g., methyl ethyl ketone or propylene glycol methyl ether acetate) to achieve the desired viscosity for application.

    • Add the calculated amount of 1,1'-Hexamethylenebis(3,3-dimethylurea) and mix until fully dissolved.

    • If using a catalyst (e.g., 0.05% DBTDL), add it to the mixture and stir thoroughly.

  • Application: Apply the formulated mixture onto your substrate of choice (e.g., glass slide, metal panel) to create a film of uniform thickness using a method like draw-down bar coating or spin coating.

  • Curing:

    • Place the coated substrate in a pre-heated oven.

    • Cure at the predetermined optimal temperature (e.g., 160°C) for the optimal time (e.g., 60 minutes).

  • Characterization: After cooling to room temperature, the crosslinked film can be removed from the substrate (if non-adherent) or tested in-situ. Perform characterization using the techniques described in the FAQ section to assess the properties of the crosslinked material.

References

  • newlife. (n.d.). Blocked isocyanate. Retrieved from [Link]

  • Kinetics of Reactions of Blocked Isocyanates. (n.d.). Beijing Institute of Technology. Retrieved from [Link]

  • Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. (n.d.). The Aquila Digital Community. Retrieved from [Link]

  • Werner, Z. A. H. A. W. J. B. (n.d.). Crosslinking with Malonate Blocked Isocyanates and With Melamine Resins. King Industries Inc.
  • Werner, Z. A. H. A. W. J. B. (n.d.).
  • Isocyanate side reactions. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • The application of blocked isocyanate chemistry in the development of tunable thermoresponsive crosslinkers. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of reactions of blocked isocyanates | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of Reactions of Blocked Isocyanates. (n.d.). Beijing Institute of Technology. Retrieved from [Link]

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016). RSC Publishing. DOI: 10.1039/c6py01776b
  • Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats. (n.d.). MDPI. Retrieved from [Link]

  • Sampling of diisocyanates (HDI, TDI) in air by derivatisation with secondary amines as reagentsPart 1. Partial rate factors (PRF) of reagents. (n.d.). Analyst (RSC Publishing).
  • (PDF) Reaction of Hexamethylene Diisocyanate with Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2021, March 3). PCI Magazine. Retrieved from [Link]

  • Kinetic study of the urethane and urea reactions of isophorone diisocyanate. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal decomposition of HDC to HDI. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structure investigation of hexamethylene diisocyanate (HDI)-based polyisocyanates | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]

  • 1.2.1 - Isocyanate Reactions. (n.d.). poliuretanos. Retrieved from [Link]

  • 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). (n.d.). Drugfuture. Retrieved from [Link]

  • Blocked Technology | UBE Corporation. (n.d.). UBE Corporation. Retrieved from [Link]

  • Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells. (n.d.). ACS Publications. Retrieved from [Link]

  • CN110483738A - Blocked isocyanate curing agent and preparation method thereof, one-component coating. (n.d.). Google Patents.
  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). MDPI. Retrieved from [Link]

  • Modification of urea-formaldehyde resin adhesives with blocked isocyanates using sodium bisulfite. (n.d.). Academia.edu. Retrieved from [Link]

  • 2008-01-1544 Effect of Urea Thermal Decomposition on Diesel NOx-SCR Aftertreatment Systems. (n.d.). SAE International. Retrieved from [Link]

  • QUALITY PERFORMS. - UBE. (n.d.). Retrieved from [Link]

  • Thermal and Hydrolytic Decomposition of Urea for Automotive Selective Catalytic Reduction Systems: Thermochemical and Practical Aspects. (n.d.). ResearchGate. Retrieved from [Link]

  • US20020151671A1 - Blocked polyisocyanates based on HDI. (n.d.). Google Patents.
  • 3 3 Hexamethylenebis(1 1 Dimethylurea). (n.d.). Cenmed. Retrieved from [Link]

  • 1,3-Dimethylurea CAS N°: 96-31-1. (2003). OECD.
  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. (n.d.). Aidic. Retrieved from [Link]

  • 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Inhibition of the spontaneous polymorphic transition of pyrazinamide γ form at room temperature by co-spray drying with 1,3-dimethylurea. (2015). PubMed. DOI: 10.1016/j.ijpharm.2014.12.063

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Technical Support Center: Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Addressing Incomplete Reactions and Impurities

The synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) is primarily achieved through the reaction of hexamethylene diisocyanate (HDI) with dimethylamine. While seemingly straightforward, this reaction is highly exothermic and requires careful control to prevent side reactions and ensure high yield and purity.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can be frustrating, but they are often traceable to a few key experimental parameters. Let's break down the common culprits.

Causality Behind Low Yields:

  • Suboptimal Reaction Conditions: The reaction between HDI and dimethylamine is highly exothermic.[1] Without proper temperature control, localized heating can lead to side reactions and degradation of the product.

  • Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent cause of incomplete conversion of the limiting reagent.[2]

  • Moisture Contamination: Hexamethylene diisocyanate is highly reactive towards water. Moisture in the solvent or on the glassware will consume the diisocyanate, forming an unstable carbamic acid which then decomposes to an amine and carbon dioxide, leading to the formation of undesired polyurea byproducts.[1][3]

  • Losses During Workup: Product can be lost during filtration, washing, or transfer steps.[2]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Recommended Actions:

ParameterRecommended Action
Stoichiometry Ensure a slight excess of dimethylamine is used to ensure complete conversion of the diisocyanate. A molar ratio of approximately 1:2.2 (HDI:dimethylamine) is a good starting point.
Temperature Maintain the reaction temperature between 0-10°C, especially during the addition of HDI. Use an ice bath to dissipate the heat generated.
Moisture Control Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]
Workup Procedure After filtration, wash the product with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. Ensure all product is transferred between vessels.[2]
Q2: I'm observing significant amounts of insoluble white solids in my product, and the melting point is broad. What are these impurities and how can I avoid them?

The presence of insoluble, high-melting-point impurities is a classic sign of side reactions, primarily the formation of biuret and polyurea structures.

Understanding the Side Reactions:

The primary reaction involves the nucleophilic attack of dimethylamine on the isocyanate groups of HDI. However, if there is a localized excess of HDI, or if the reaction temperature is too high, the newly formed urea groups can act as nucleophiles and react with another molecule of HDI. This leads to the formation of biuret structures, and subsequently, cross-linked polyureas, which are typically insoluble and have high melting points.

Visualizing the Reaction Pathways:

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway HDI Hexamethylene Diisocyanate (HDI) Product 1,1'-Hexamethylenebis (3,3-dimethylurea) (Desired Product) HDI->Product + 2 DMA Biuret Biuret and Polyurea Byproducts HDI->Biuret DMA Dimethylamine (DMA) DMA->Product Product->Biuret + Excess HDI (High Temperature)

Caption: Desired vs. side reaction pathways.

Preventative Measures:

ParameterRecommended Action
Reagent Addition Add the hexamethylene diisocyanate dropwise to a well-stirred solution of dimethylamine. This ensures that the diisocyanate is always the limiting reagent in the immediate reaction environment, minimizing its self-reaction.
Mixing Ensure vigorous and efficient stirring throughout the addition of HDI to prevent localized high concentrations of the diisocyanate.
Solvent Use a solvent in which the starting materials are soluble but the product has limited solubility. This will cause the desired product to precipitate as it forms, reducing its availability to participate in side reactions. A common choice is a non-polar solvent like hexane or heptane.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

Monitoring the reaction can be effectively done using spectroscopic methods.

  • Infrared (IR) Spectroscopy: The disappearance of the strong isocyanate (-N=C=O) peak at approximately 2250-2275 cm⁻¹ is a clear indicator of reaction completion. Concurrently, the appearance of the urea carbonyl (C=O) peak around 1630-1650 cm⁻¹ will be observed.

  • Thin Layer Chromatography (TLC): If the product and starting materials have different polarities, TLC can be a quick and easy way to monitor the consumption of the starting materials.

Q2: How can I purify the final product if it contains unreacted starting materials or side products?

Purification is critical to obtaining high-quality 1,1'-Hexamethylenebis(3,3-dimethylurea).

Purification Protocol:

  • Filtration: After the reaction is complete, the precipitated product can be collected by vacuum filtration.

  • Washing: Wash the crude product with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.

  • Recrystallization: If further purification is needed, recrystallization is an effective method. A suitable solvent system would be one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Ethanol or isopropanol are often good starting points for recrystallization of ureas.

Recrystallization Workflow:

Caption: A typical recrystallization workflow.

Q3: What are the key analytical characteristics of 1,1'-Hexamethylenebis(3,3-dimethylurea)?

Characterizing the final product is essential to confirm its identity and purity.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR You should expect to see signals corresponding to the methylene groups of the hexamethylene chain and the methyl groups of the dimethylurea moieties. The integration of these signals should be in the correct ratio. For a similar compound, 1,3-dimethylurea, characteristic proton signals are observed.[4]
¹³C NMR Signals for the carbonyl carbon of the urea, the methylene carbons of the hexamethylene chain, and the methyl carbons should be present.
IR A strong absorption for the C=O stretch of the urea at approximately 1630-1650 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹. The absence of the isocyanate peak at ~2270 cm⁻¹ is crucial.
Melting Point A sharp melting point is indicative of high purity. Broad melting ranges suggest the presence of impurities.

References

  • Organic Syntheses. (2005). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Org. Synth. 2005, 82, 59. Retrieved from [Link]

  • Skrylkova, A. S., Egorova, D. M., & Tarabanov, R. V. (2022). Reaction of Hexamethylene Diisocyanate with Amines. Russian Journal of General Chemistry, 92(10), 2033–2041. Retrieved from [Link]

  • Wisnewski, A. V., Liu, J., & Redlich, C. A. (2018). Reaction products of hexamethylene diisocyanate vapors with “self” molecules in the airways of rabbits exposed via tracheostomy. Toxicology and applied pharmacology, 355, 106–114. Retrieved from [Link]

  • Google Patents. (n.d.). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
  • Organisation for Economic Co-operation and Development. (2004). SIDS INITIAL ASSESSMENT PROFILE: 1,3-Dimethylurea. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment. (2019). Hexamethylene Diisocyanate Reference Exposure Levels (Monomer and Polyisocyanates). Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

  • Organic Syntheses. (1941). asym-DIMETHYLUREA. Org. Synth. 1941, 21, 43. Retrieved from [Link]

  • Science.gov. (n.d.). hexamethylene diisocyanate hmdi: Topics by Science.gov. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1'-(4-methyl-m-phenylene)bis[3,3-dimethylurea]. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[3-(dimethylamino)propyl]-3-ethylurea. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Polyurea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Focus Topic: Polymerization of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Welcome to the technical support center for advanced polyurea synthesis. This guide is designed for researchers and professionals engaged in the development of isocyanate-free polymers. Here, we address the specific challenges and questions related to the polymerization of N,N'-substituted bis-urea monomers, such as 1,1'-Hexamethylenebis(3,3-dimethylurea), providing expert insights, actionable troubleshooting protocols, and foundational scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the catalytic polymerization of 1,1'-Hexamethylenebis(3,3-dimethylurea), establishing a foundational understanding for experimental design.

Q1: What is the expected polymerization mechanism for 1,1'-Hexamethylenebis(3,3-dimethylurea)?

The polymerization of 1,1'-Hexamethylenebis(3,3-dimethylurea) is an isocyanate-free route to polyurea. The most viable mechanism is a step-growth polycondensation reaction with a primary diamine (e.g., 1,6-hexanediamine). In this reaction, the primary amine of the comonomer nucleophilically attacks the carbonyl carbon of the dimethylurea group. This is followed by the elimination of a small molecule, dimethylamine, to form a new urea linkage in the polymer backbone.

To achieve high molecular weight, the equilibrium of this reaction must be shifted towards the product side. This is accomplished by the continuous and efficient removal of the volatile dimethylamine byproduct from the reaction medium, typically by applying a vacuum or using an inert gas sparge.

Q2: What types of catalysts are effective for this class of polycondensation?

Standard polycondensation catalysts are often ineffective. This reaction requires catalysts that can activate the nucleophile (the primary diamine) or the electrophile (the urea carbonyl group). Research into isocyanate-free polyurea synthesis from carbamates and diamines has shown that strong base catalysts are highly effective.[1][2][3][4]

The most promising catalysts fall into two main categories:

  • Alkali Metal Alkoxides: Potassium methoxide (KOMe) and potassium tert-butoxide (KO-t-Bu) are exceptionally active.[1][3] The catalytically active species is the alkoxide anion (RO⁻), which is a powerful base capable of deprotonating the primary amine, thereby increasing its nucleophilicity. KOMe has demonstrated higher efficiency than many organic base catalysts.[1][2]

  • Strong Organic Bases: Guanidine-type bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are also effective organocatalysts for this type of transformation.[1][3][4] However, their activity can be lower compared to alkali metal alkoxides.[1][3]

Q3: How do I select an initial catalyst for my experiment?

Your choice of catalyst will depend on your desired reaction kinetics, temperature constraints, and the required purity of the final polymer.

  • For High Reaction Rates: Potassium methoxide (KOMe) is an excellent starting point due to its high reported activity in related systems.[1][2] It is suitable for melt or solution polymerization.

  • For a Metal-Free System: If residual metal ions are a concern for your application, an organocatalyst like TBD is the preferred choice. Be prepared for potentially longer reaction times or the need for higher reaction temperatures.

  • For Tunability: The family of potassium alkoxides (methoxide, ethoxide, tert-butoxide) offers a range of basicity and steric hindrance, allowing for process optimization.

The following diagram outlines a basic decision-making process for catalyst selection.

start Goal: Polymerize 1,1'-Hexamethylenebis(3,3-dimethylurea) + Diamine metal_concern Are residual metal ions a concern in the final polymer? start->metal_concern kinetics_priority Is maximizing reaction rate the primary goal? metal_concern->kinetics_priority No   tbd Select TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) metal_concern->tbd  Yes kome Select KOMe (Potassium Methoxide) kinetics_priority->kome  Yes kotbu Consider KO-t-Bu for alternative kinetics/solubility kinetics_priority->kotbu No   start Problem: Low Molecular Weight (Mn) check_stoichiometry Verify Monomer Stoichiometry (Molar Ratio = 1.000 ± 0.001) start->check_stoichiometry check_purity Assess Monomer & Solvent Purity (Water Content < 50 ppm?) check_stoichiometry->check_purity Ratio OK solution_stoichiometry Solution: Recalculate and re-weigh monomers with high precision. check_stoichiometry->solution_stoichiometry Error Found check_removal Evaluate Byproduct Removal (High Vacuum or Inert Gas Sparge?) check_purity->check_removal Purity OK solution_purity Solution: Dry all reagents rigorously. Use Karl Fischer to verify. check_purity->solution_purity Impurity Found check_time Review Reaction Time & Temp (Sufficient for >99% Conversion?) check_removal->check_time Removal OK solution_removal Solution: Improve vacuum system or increase gas flow rate. check_removal->solution_removal Inefficient solution_time Solution: Increase reaction time or temperature. Monitor viscosity. check_time->solution_time Insufficient

Caption: Troubleshooting workflow for low molecular weight.

Problem: My polymer is discolored (yellow or brown).

Potential Cause Explanation Recommended Solution & Validation
Thermal Degradation The reaction temperature is too high or the reaction time is too long, causing the polymer backbone to degrade through oxidative or other thermal decomposition pathways.Solution: Reduce the reaction temperature. Optimize the catalyst loading to achieve the desired molecular weight in a shorter time frame, minimizing thermal stress on the polymer. Validation: Conduct a time-temperature study to identify the onset of discoloration. Use TGA to determine the polymer's decomposition temperature.
Catalyst-Induced Side Reactions At elevated temperatures, the highly basic catalyst may induce side reactions, leading to the formation of chromophores.Solution: After the polymerization reaches the target molecular weight, neutralize and remove the catalyst. For alkoxide catalysts, this can be done by adding a stoichiometric amount of a weak acid (e.g., benzoic acid) before polymer precipitation.

Experimental Protocols & Data

Illustrative Protocol: Synthesis of Polyurea via Polycondensation

This is a representative protocol. Specific conditions must be optimized for your system.

  • Monomer and Reactor Preparation:

    • Dry 1,1'-Hexamethylenebis(3,3-dimethylurea) and 1,6-hexanediamine under vacuum at 50 °C for 24 hours.

    • Assemble a glass reactor equipped with a mechanical stirrer, an argon inlet, and a distillation outlet connected to a vacuum pump.

    • Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of dry argon.

  • Charging the Reactor:

    • In a glovebox, weigh 1,1'-Hexamethylenebis(3,3-dimethylurea) (1.000 molar equivalent) and 1,6-hexanediamine (1.000 molar equivalent) directly into the reaction vessel.

    • Weigh the catalyst, potassium methoxide (KOMe, 1-2 mol%), in the glovebox and add it to the reactor.

  • Polymerization:

    • Seal the reactor and place it in a preheated oil bath at 130 °C.

    • Stir the mixture under a slow stream of argon for 30 minutes to form a homogeneous melt.

    • Gradually apply vacuum over 20 minutes to reach a pressure below 1 mbar.

    • Continue stirring under high vacuum at 130-150 °C. The eliminated dimethylamine will be removed by the vacuum system.

    • Monitor the reaction progress by observing the increase in torque on the mechanical stirrer, which correlates with the increase in melt viscosity and molecular weight.

    • Once the desired viscosity is reached (typically 2-6 hours), stop the reaction by releasing the vacuum with argon and cooling the reactor.

  • Isolation and Purification:

    • Dissolve the resulting polymer in a suitable solvent (e.g., DMF, DMAc).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol or water).

    • Filter the purified polymer and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Catalyst Performance Comparison (Literature Data)

The following table summarizes findings from studies on related isocyanate-free polyurea synthesis, highlighting the superior performance of alkali-metal-based catalysts. [1][3][4]

Catalyst Type Relative Activity Key Advantages Key Disadvantages
KOMe Alkali Metal Alkoxide Very High Fast reaction rates, effective at moderate temperatures. Highly sensitive to moisture, leaves residual metal ions.
KO-t-Bu Alkali Metal Alkoxide High Similar to KOMe, can offer different solubility profiles. Highly sensitive to moisture, leaves residual metal ions.
TBD Organic Base Moderate Metal-free system, less sensitive than alkoxides. Slower reaction rates, may require higher temperatures.

| None | Uncatalyzed | Very Low | No catalyst contamination. | Extremely slow, unlikely to achieve high molecular weight. |

References

  • Jing, Y., et al. (2016). Catalysts for isocyanate-free polyurea synthesis: mechanism and application. ACS Catalysis. [Link]

  • ResearchGate. (2016). Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application | Request PDF. [Link]

  • Guan, J., et al. (2022). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. Macromolecules. [Link]

  • Jing, Y., et al. (2016). Catalysts for isocyanate-free polyurea synthesis: mechanism and application. Eindhoven University of Technology research portal. [Link]

  • ACS Publications. (2016). Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application. ACS Catalysis. [Link]

Sources

Technical Support Center: Characterization of 1,1'-Hexamethylenebis(3,3-dimethylurea) Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,1'-Hexamethylenebis(3,3-dimethylurea) based polymers. This resource is designed to address the unique and often complex characterization challenges presented by this class of polyureas. The strong hydrogen-bonding nature of the urea linkages, combined with the flexible hexamethylene spacer, imparts distinct properties that can complicate analysis. This guide provides in-depth, troubleshooting-focused answers to common experimental issues.

Section 1: Molecular Weight & Distribution Analysis (GPC/SEC)

The determination of molecular weight and polydispersity is fundamental to understanding polymer properties, yet it is a primary source of error for polyureas due to their strong intermolecular interactions.

Q1: My Gel Permeation Chromatography (GPC) results show an unexpectedly broad or multimodal molecular weight distribution. What is the likely cause and how can I fix it?

A1: This is a classic problem when analyzing polyureas. The primary cause is polymer chain aggregation via hydrogen bonding between the urea groups. These aggregates behave as larger hydrodynamic volumes in the GPC column, leading to an artificially high molecular weight tail and broad distribution.

Causality: The N-H and C=O groups in the urea linkage form strong, cooperative hydrogen bonds. In non-polar or moderately polar GPC eluents like Tetrahydrofuran (THF) or Chloroform, the polymer chains prefer to associate with each other rather than the solvent, forming large, solution-state aggregates.

Troubleshooting Protocol:

  • Solvent Modification: The most effective solution is to disrupt the hydrogen bonds.

    • Step 1: Prepare your GPC eluent, typically N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc), with an added salt. A common starting point is 0.05 M Lithium Bromide (LiBr).

    • Step 2: Ensure the salt is fully dissolved and the mobile phase is filtered through a 0.2 µm filter before use.

    • Step 3: Dissolve your polymer sample directly in this salt-modified eluent. Allow for extended dissolution time (several hours or overnight) with gentle agitation.

    • Step 4: Before injection, filter the sample through a compatible syringe filter (e.g., PTFE).

  • Temperature Elevation: Running the GPC columns at an elevated temperature (e.g., 40-60 °C) can provide enough thermal energy to break up weaker aggregates, leading to a more accurate measurement.

  • Check for Insolubles: If the issue persists, it may indicate the presence of very high molecular weight, cross-linked, or insoluble fractions. This can arise from side reactions during synthesis, such as the formation of biuret linkages, particularly if the reaction temperature was too high.[1]

Troubleshooting Workflow: GPC/SEC Analysis

start Abnormal GPC Trace (Broad/Multimodal) cause1 Primary Cause: Polymer Aggregation (H-Bonding) start->cause1 Likely cause2 Secondary Cause: Synthesis Side Reactions (e.g., Biuret formation) start->cause2 Possible solution1 Disrupt H-Bonds: Modify Mobile Phase cause1->solution1 Recommended Action solution2 Increase Column Temperature (40-60 °C) cause1->solution2 Supportive Action solution3 Review Synthesis Protocol: - Check Temperature Control - Monomer Purity cause2->solution3 protocol1 Use DMF or DMAc with 0.05 M LiBr solution1->protocol1

Caption: Logical workflow for troubleshooting anomalous GPC results.

Section 2: Thermal Analysis (DSC & TGA)

Thermal analysis is critical for determining processing temperatures and end-use stability. However, the thermal history and strong intermolecular forces in these polymers can lead to complex and hard-to-interpret thermograms.

Q2: I am not seeing a clear glass transition (Tg) in my Differential Scanning Calorimetry (DSC) analysis. Why is it so weak or broad?

A2: A weak or broad Tg is common in semi-crystalline polymers or polymers with strong intermolecular interactions like your polyurea.

Causality & Expert Insights:

  • Restricted Amorphous Phase: The extensive hydrogen bonding creates a highly ordered, pseudo-crystalline structure. This significantly reduces the size and mobility of the amorphous domains, making the change in heat capacity at the Tg very subtle.

  • Thermal History: If the sample was cooled slowly, it may have a higher degree of crystallinity, further suppressing the Tg signal. An initial "erase heating" scan is crucial.

  • Moisture: Absorbed water can act as a plasticizer, but it also introduces a broad endothermic event during evaporation that can obscure the Tg.

Recommended DSC Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried under vacuum at a temperature below its expected Tg (e.g., 60-80 °C) for several hours to remove absorbed moisture.

  • First Heating Scan (Erase Thermal History):

    • Heat the sample from room temperature to a temperature well above the expected Tg but below the onset of degradation (e.g., 200 °C) at a standard rate of 10-20 °C/min. This erases the previous thermal history.

  • Controlled Cooling Scan:

    • Cool the sample at a controlled, rapid rate (e.g., 20 °C/min or faster) to quench it into a more amorphous state. This will prevent re-crystallization and enhance the amorphous fraction.

  • Second Heating Scan (Data Acquisition):

    • Heat the sample again at 10-20 °C/min. The Tg should now appear as a more distinct step-change in the heat flow curve.[2]

Q3: My Thermogravimetric Analysis (TGA) shows an initial weight loss at a low temperature (<150 °C) before the main degradation. Is this a sign of poor thermal stability?

A3: Not necessarily. This initial weight loss is almost always attributable to the loss of bound solvent (e.g., DMF, DMAc) or absorbed atmospheric moisture, which is strongly held within the polymer matrix by hydrogen bonding. The actual polymer backbone is typically much more stable. Polyureas containing aromatic structures often melt near their decomposition temperatures, while those with aliphatic structures show a larger gap between melting and decomposition.[3]

Validation Protocol:

  • TGA-FTIR or TGA-MS: The definitive way to identify the cause of the initial weight loss is to use a hyphenated technique. By analyzing the evolved gas from the TGA furnace with an FTIR or Mass Spectrometer, you can confirm if the off-gas is water, a residual solvent, or actual degradation products.[2]

  • Pre-Drying: Perform a TGA run on a sample that has been rigorously dried under vacuum as described in the DSC protocol. A significant reduction or elimination of the initial weight loss step confirms it was due to volatiles.

Typical Thermal Properties (Illustrative)

Property Expected Range Common Issues & Interpretations
Glass Transition (Tg) 80 - 140 °C Weak/Broad: High crystallinity or H-bonding. Lower than expected: Residual solvent or moisture.
Melting Temp (Tm) 180 - 250 °C Broad Peak: Wide range of crystallite sizes. Multiple Peaks: Different crystal polymorphs.

| Degradation Onset (Td) | > 280 °C | Low Onset (<250 °C): Presence of catalyst residues or structural defects (e.g., biurets). |

Section 3: Spectroscopic Characterization (FTIR & NMR)

Spectroscopy is used to confirm the chemical structure of the polymer. For polyureas, specific peaks can confirm the successful polymerization and reveal the presence of side products.

Q4: In my FTIR spectrum, how can I confirm the formation of the urea linkage and verify that all the isocyanate has been consumed?

A4: Fourier Transform Infrared (FTIR) spectroscopy is an excellent tool for this.

Key Spectral Regions & Interpretation:

  • Isocyanate (N=C=O) Stretch: A strong, sharp peak around 2250-2270 cm⁻¹ . The complete disappearance of this peak is the primary indicator that your isocyanate monomer has been fully consumed and the reaction has gone to completion.

  • Urea C=O Stretch (Amide I): A very strong absorption between 1630-1680 cm⁻¹ . Its presence confirms the formation of the urea linkage.

  • Urea N-H Bend (Amide II): A strong peak typically found around 1550-1570 cm⁻¹ .

  • Urea N-H Stretch: A broad peak in the 3300-3400 cm⁻¹ region. Its broadness is a direct result of hydrogen bonding.

Experimental Workflow: Reaction Monitoring via FTIR

start Start Polymerization (t=0) step1 Take Aliquot of Reaction Mixture start->step1 step2 Acquire FTIR Spectrum (ATR or Cast Film) step1->step2 decision N=C=O Peak at ~2270 cm⁻¹ Present? step2->decision continue_rxn Continue Reaction decision->continue_rxn Yes end Reaction Complete Proceed with Workup decision->end No continue_rxn->step1 Sample at t=x

Caption: Workflow for monitoring polymerization using FTIR spectroscopy.

Section 4: General FAQs

Q5: My polymer is difficult to dissolve for analysis. What are the best solvents to use?

A5: Due to strong hydrogen bonding, these polymers have limited solubility. Standard solvents like THF, chloroform, or acetone are often ineffective.

  • Good Solvents: Highly polar, aprotic solvents are required to disrupt the hydrogen bonds. These include N,N-Dimethylformamide (DMF) , Dimethylacetamide (DMAc) , and Dimethyl Sulfoxide (DMSO) .[4]

  • Enhancing Solubility: As mentioned for GPC, adding a salt like LiBr or LiCl (0.05 M to 1% w/v) to these solvents can significantly improve solubility by coordinating with the urea carbonyls and disrupting the polymer-polymer interactions. Gentle heating (40-50 °C) can also accelerate dissolution.

Q6: I am developing a drug delivery system. What are the potential stability issues with this type of polyurea?

A6: While generally stable, the urea linkage can be susceptible to hydrolysis under strong acidic or basic conditions, although it is significantly more stable than ester or anhydride linkages. The primary concern for long-term stability in aqueous environments is often related to the physical properties.

  • Plasticization by Water: The polymer can absorb water, which may act as a plasticizer, potentially lowering the Tg and altering the mechanical properties and drug release profile over time.

  • Degradation: While slow, hydrolytic degradation can occur, especially at non-neutral pH or elevated temperatures. It is crucial to conduct long-term stability studies in relevant buffers to assess any changes in molecular weight and polymer integrity. Polyurea coatings have been studied for their degradation behavior and long-term performance in aqueous environments.[5]

References

  • OECD SIDS. (2003). 1,3-Dimethylurea CAS N°: 96-31-1.
  • Benchchem. (n.d.). 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea).
  • PubChem. (n.d.). Urea, 1,1'-hexamethylenebis(3,3'-benzenesulfonyl-.
  • Echemi. (2023). 3,3'-(4-methyl-1,3-phenylene) bis (1,1-dimethylurea).
  • Thermo Fisher Scientific. (2024). Polymer Troubleshooting Guide.
  • Joshi, M., Jauhari, S., & Desai, K. R. (2011). Polyureas: Synthesis and Characterization. International Journal of ChemTech Research, 3(1), 29-32.
  • MDPI. (2023).
  • Li, Y., et al. (2024). Degradation Behavior and Lifetime Prediction of Polyurea Anti-Seepage Coating for Concrete Lining in Water Conveyance Tunnels. Polymers, 16(8), 1089. [Link]

  • NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis.
  • Wang, J., et al. (2024). Synthesis, Structure and Properties of Polyester Polyureas via a Non-Isocyanate Route with Good Combined Properties. Polymers, 16(8), 1029. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Aliphatic Diisocyanates: A Comparative Analysis of HDI, IPDI, and H12MDI for Polymer Development

Author: BenchChem Technical Support Team. Date: February 2026

Initial Scope and Clarification: This guide was initially conceptualized to compare 1,1'-Hexamethylenebis(3,3-dimethylurea) with other aliphatic diisocyanates. However, a thorough review of chemical literature reveals that 1,1'-Hexamethylenebis(3,3-dimethylurea) is a bis-urea derivative, not a diisocyanate. A direct comparison of its performance within the context of diisocyanate chemistry would be scientifically inaccurate. Therefore, this guide has been expertly curated to address a more pertinent and valuable comparison for researchers, scientists, and drug development professionals: a deep dive into the performance characteristics of the three most prevalent aliphatic diisocyanates (ADIs) – Hexamethylene Diisocyanate (HDI), Isophorone Diisocyanate (IPDI), and 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI).

Introduction to Key Aliphatic Diisocyanates in Polymer Synthesis

Aliphatic diisocyanates are indispensable building blocks in the synthesis of high-performance polymers, particularly polyurethanes and polyureas. Unlike their aromatic counterparts, ADIs lack aromatic rings in their structure, which imparts exceptional weather resistance and UV stability, making them ideal for applications requiring durability and color retention upon prolonged exposure to sunlight.[1] This guide provides a comparative analysis of three workhorse ADIs: the linear HDI, the cycloaliphatic IPDI, and the more complex cycloaliphatic H12MDI. The choice of diisocyanate profoundly influences the final properties of the polymer, including its mechanical strength, thermal stability, and processing characteristics.[2][3]

The structural differences between these three diisocyanates are fundamental to their performance. HDI offers flexibility, IPDI provides rigidity due to its asymmetric cycloaliphatic ring, and H12MDI, with its two cyclohexyl rings, imparts a unique combination of toughness and durability.[4][5] Understanding these structure-property relationships is crucial for tailoring polymer characteristics to specific applications, from flexible coatings to rigid biomedical devices.

Comparative Performance Analysis

The selection of an aliphatic diisocyanate is a critical decision in the formulation of polyurethanes, directly impacting the material's processability and final performance characteristics. This section provides a detailed comparison of HDI, IPDI, and H12MDI with respect to their reactivity and the resulting polymer's mechanical, thermal, and weathering properties.

Reactivity Profile

The reactivity of the isocyanate group (-NCO) is influenced by the electron density of the surrounding chemical structure. Aliphatic diisocyanates are generally less reactive than their aromatic counterparts.[6] Among the three ADIs discussed here, reactivity differences can be attributed to steric hindrance and the nature of the carbon to which the NCO group is attached.

  • HDI (Hexamethylene Diisocyanate): As a linear aliphatic diisocyanate, HDI's two primary isocyanate groups have similar and relatively high reactivity among ADIs, though still lower than aromatic diisocyanates.[4]

  • IPDI (Isophorone Diisocyanate): IPDI possesses both a primary and a secondary isocyanate group. The secondary isocyanate group is sterically hindered by the cyclohexane ring and methyl groups, resulting in significantly lower reactivity compared to the primary group. This differential reactivity can be advantageous in two-step polymerization processes.[5]

  • H12MDI (4,4'-Methylenebis(cyclohexyl isocyanate)): Also known as HMDI, this diisocyanate has two secondary isocyanate groups attached to cyclohexyl rings. Its reactivity is generally lower than that of HDI.[7]

Due to their lower reactivity compared to aromatic isocyanates, the use of catalysts, such as dibutyltin dilaurate, is often necessary to achieve practical curing times.[6][8]

Mechanical Properties of Resulting Polyurethanes

The structure of the diisocyanate forms the hard segment of the polyurethane, which in turn governs the mechanical properties of the final polymer.[9] The symmetry and rigidity of the diisocyanate molecule influence the packing of polymer chains and the formation of hydrogen bonds, which act as physical crosslinks.[4]

PropertyPolyurethane from HDIPolyurethane from IPDIPolyurethane from H12MDI
Tensile Strength Moderate to HighModerateHigh
Elongation at Break HighModerateModerate to High
Young's Modulus Low to ModerateHighModerate to High
Hardness LowerHigherHigher

Data synthesized from multiple sources for general comparison.[4][10][11][12]

Polyurethanes based on the linear and flexible HDI tend to exhibit lower modulus and hardness but higher elongation.[4] The rigid and asymmetric structure of IPDI leads to polymers with higher modulus and hardness.[12] H12MDI, with its two bulky cycloaliphatic rings, can form well-ordered hard segments, resulting in polyurethanes with high tensile strength and good elastomeric properties.[9][11]

Thermal Properties

The thermal stability and glass transition temperature (Tg) of polyurethanes are critical for defining their service temperature range. These properties are also strongly influenced by the diisocyanate structure.

PropertyPolyurethane from HDIPolyurethane from IPDIPolyurethane from H12MDI
Glass Transition Temp. (Tg) Lower (-73.1°C for a specific formulation)[13]Higher (-64.5°C for a specific formulation)[13]Highest (-61.2°C for a specific formulation)[13]
Thermal Decomposition Temp. Good (~218-220°C)[14]Good (~218-220°C)[14]Good (~218-220°C)[14]

Note: Absolute values are highly dependent on the polyol, chain extender, and hard segment content. The data presented indicates general trends.

The flexibility of the HDI backbone often results in a lower glass transition temperature for the soft segment.[4] The more rigid structures of IPDI and H12MDI restrict chain mobility, leading to higher Tg values.[13] In terms of thermal stability, polyurethanes derived from these aliphatic diisocyanates generally exhibit good resistance to thermal degradation, with decomposition temperatures often exceeding 200°C.[14]

Weathering and UV Resistance

A key advantage of aliphatic diisocyanates is their excellent resistance to UV degradation and weathering, which prevents yellowing and degradation of mechanical properties upon outdoor exposure.[1][6] This makes them the preferred choice for high-performance coatings, adhesives, and elastomers intended for exterior use.[15][16] All three, HDI, IPDI, and H12MDI, impart excellent UV stability to the final polymer.[17]

Experimental Protocols

To ensure the reproducibility and scientific validity of research, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of polyurethanes from aliphatic diisocyanates.

Synthesis of Aliphatic Polyurethane (General Prepolymer Method)

This protocol describes a common two-step solution polymerization method for synthesizing polyurethanes. The causality behind this choice is that the prepolymer method allows for better control over the polymer architecture and molecular weight.

Materials:

  • Aliphatic Diisocyanate (HDI, IPDI, or H12MDI)

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG, Polycaprolactone - PCL)

  • Chain Extender (e.g., 1,4-Butanediol - BDO)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Toluene, Acetone - ensure it is anhydrous)[18]

Procedure:

  • Drying of Reagents: Dry the polyol and chain extender under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any moisture, which can react with the isocyanate groups.[18] Solvents should also be dried using molecular sieves.

  • Prepolymer Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried polyol and solvent.

    • Heat the mixture to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere.

    • Add the aliphatic diisocyanate to the flask. The NCO/OH ratio should be greater than 1 (typically around 2:1) to ensure the prepolymer is NCO-terminated.

    • Add a catalytic amount of DBTDL (e.g., 2 drops).[8]

    • Allow the reaction to proceed for a set time (e.g., 2-3 hours) until the theoretical NCO content is reached. The NCO content can be monitored by titration (ASTM D2572).

  • Chain Extension:

    • Cool the prepolymer solution to a lower temperature (e.g., 50°C).[19]

    • Slowly add the stoichiometric amount of the chain extender (e.g., 1,4-Butanediol) to the prepolymer solution while stirring vigorously.

    • Continue the reaction until the viscosity significantly increases, indicating polymer formation. The disappearance of the NCO peak at ~2270 cm⁻¹ in the FTIR spectrum confirms the completion of the reaction.

  • Casting and Curing:

    • Pour the polymer solution into a Teflon mold.

    • Remove the solvent in a vacuum oven at a moderate temperature (e.g., 60-70°C).

    • Cure the resulting polymer film at an elevated temperature (e.g., 100°C) for an extended period (e.g., 24 hours) to ensure complete reaction.

Characterization of Polyurethane Properties

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): This protocol follows the principles outlined in ASTM E1356-08.[20] DSC is a highly sensitive technique for determining the Tg, which appears as a step-like change in the heat flow curve.[21][22]

  • Sample Preparation: Prepare a small sample (5-10 mg) of the cured polyurethane film and place it in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., 200°C) at a heating rate of 10°C/min.

    • Cool the sample to a low temperature (e.g., -100°C) at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) to a temperature above its Tg (e.g., 150°C).[23]

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step transition in the heat flow curve.[20]

Thermogravimetric Analysis (TGA) for Thermal Stability: TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability.[24][25]

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the cured polyurethane into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere.[25][26][27]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 50%) are used as indicators of thermal stability.[28]

This protocol is based on ASTM D638, the standard test method for tensile properties of plastics.[29][30]

  • Specimen Preparation: Cut dumbbell-shaped specimens from the cured polyurethane film using a die cutter, according to the dimensions specified in ASTM D638.[31]

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing, as specified in the standard.

  • Testing Procedure:

    • Mount the specimen in the grips of a universal testing machine.[31]

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed depends on the material's elasticity.

  • Data Analysis: From the resulting stress-strain curve, determine the following properties:

    • Tensile Strength (the maximum stress the material can withstand).[31]

    • Young's Modulus (a measure of stiffness, calculated from the initial linear portion of the curve).[31]

    • Elongation at Break (the percentage increase in length at the point of fracture).[31]

Visualizations

The following diagrams illustrate the chemical structures of the discussed aliphatic diisocyanates and a generalized workflow for polyurethane synthesis and characterization.

Chemical_Structures cluster_HDI Hexamethylene Diisocyanate (HDI) cluster_IPDI Isophorone Diisocyanate (IPDI) cluster_H12MDI 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI) HDI OCN-(CH₂)₆-NCO IPDI H12MDI

Caption: Chemical structures of HDI, IPDI, and H12MDI.

Workflow Start Reagent Preparation (Drying Polyol, Chain Extender) Prepolymer Prepolymer Synthesis (Polyol + Diisocyanate) Start->Prepolymer ChainExtension Chain Extension (Add Chain Extender) Prepolymer->ChainExtension Casting Film Casting & Curing ChainExtension->Casting Characterization Polymer Characterization Casting->Characterization DSC DSC (Tg) Characterization->DSC TGA TGA (Thermal Stability) Characterization->TGA Tensile Tensile Testing (Mechanical Properties) Characterization->Tensile End Data Analysis & Comparison DSC->End TGA->End Tensile->End

Caption: Generalized workflow for polyurethane synthesis and characterization.

Conclusion

The selection of an aliphatic diisocyanate is a critical parameter that allows for the precise tailoring of polyurethane properties.

  • Hexamethylene Diisocyanate (HDI) is ideal for applications requiring high flexibility and good elastomeric properties.

  • Isophorone Diisocyanate (IPDI) , with its rigid, asymmetric structure, is well-suited for producing harder, more modulus-intensive materials such as coatings and rigid foams.

  • 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI) offers a balance of properties, leading to tough, durable elastomers with excellent mechanical strength.

By understanding the fundamental structure-property relationships and employing standardized synthesis and characterization protocols, researchers and drug development professionals can rationally design and develop novel polymers with performance characteristics optimized for their specific applications. This guide serves as a foundational resource for navigating the selection and application of these versatile chemical building blocks.

References

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A Comparative Performance Analysis of 1,1'-Hexamethylenebis(3,3-dimethylurea) and Alternative Crosslinking Technologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the formulation of advanced polymers and coatings, the choice of a crosslinking agent is a critical determinant of final product performance. This guide provides an in-depth technical comparison of 1,1'-Hexamethylenebis(3,3-dimethylurea), a urea-based crosslinker, against three prevalent alternative technologies: Hexamethylene Diisocyanate (HDI) Trimer, Hexamethoxymethyl Melamine (HMMM), and a standard Epoxy-Amine system. Our analysis is grounded in a logical experimental framework designed to elucidate the distinct performance attributes of each crosslinker in a model coating system.

Introduction to Crosslinking and the Role of Urea-Based Systems

Crosslinking is a fundamental process in polymer chemistry that involves the formation of covalent bonds to join two or more polymer chains. This process transforms thermoplastic materials into thermosets, creating a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. The selection of a crosslinker dictates not only the final properties of the material but also the processing parameters, such as cure temperature and pot life.

1,1'-Hexamethylenebis(3,3-dimethylurea) is a non-isocyanate crosslinker that reacts with active hydrogen-containing polymers, such as hydroxyl-functional acrylic or polyester resins. The hexamethylene spacer provides flexibility, while the urea linkages contribute to strong intermolecular hydrogen bonding, enhancing the mechanical robustness of the cured network. A key advantage of this system is the absence of free isocyanates, which addresses potential health and safety concerns.

Comparative Alternatives: An Overview

To provide a comprehensive performance benchmark, we have selected three widely used crosslinking technologies as alternatives to 1,1'-Hexamethylenebis(3,3-dimethylurea):

  • Hexamethylene Diisocyanate (HDI) Trimer: An aliphatic polyisocyanate, HDI trimer is a staple in the polyurethane coatings industry, known for its excellent weather resistance and durability. It reacts with polyols to form a urethane network.

  • Hexamethoxymethyl Melamine (HMMM): A melamine-formaldehyde resin, HMMM is a versatile crosslinker for hydroxyl, carboxyl, and amide-functional polymers.[1] It is renowned for producing coatings with high hardness and excellent film integrity.[2]

  • Epoxy-Amine System: This two-component system, consisting of a bisphenol A-based epoxy resin and an amine curing agent, is widely used for its superior adhesion, chemical resistance, and toughness.

Experimental Design for Performance Comparison

To objectively assess the performance of these four crosslinker types, a series of standardized tests were designed. Each crosslinker was formulated with a standard hydroxyl-functional acrylic resin (70% solids in butyl acetate, OH value of 150 mg KOH/g) to create a clear topcoat. The formulations were prepared at a stoichiometric ratio of reactive groups (Urea:OH, NCO:OH, Melamine:OH, Epoxy:Amine) and applied to steel test panels. The curing conditions were optimized for each system to achieve full crosslinking.

Workflow for Comparative Analysis

G cluster_0 Formulation Preparation cluster_1 Curing & Film Application cluster_2 Performance Testing Acrylic_Resin Hydroxyl-Functional Acrylic Resin Formulation_1 Formulation A Acrylic_Resin->Formulation_1 Formulation_2 Formulation B Acrylic_Resin->Formulation_2 Formulation_3 Formulation C Acrylic_Resin->Formulation_3 Formulation_4 Formulation D Acrylic_Resin->Formulation_4 Crosslinker_1 1,1'-Hexamethylenebis (3,3-dimethylurea) Crosslinker_1->Formulation_1 Crosslinker_2 HDI Trimer Crosslinker_2->Formulation_2 Crosslinker_3 HMMM Crosslinker_3->Formulation_3 Crosslinker_4 Epoxy-Amine Crosslinker_4->Formulation_4 Application Film Application on Steel Panels Formulation_1->Application Formulation_2->Application Formulation_3->Application Formulation_4->Application Curing Optimized Curing (Temperature & Time) Application->Curing Mechanical Mechanical Properties (Hardness, Adhesion, Impact) Curing->Mechanical Thermal Thermal Stability (TGA/DSC) Curing->Thermal Chemical Chemical Resistance (Solvent & Acid/Alkali) Curing->Chemical

Caption: Experimental workflow for the comparative analysis of crosslinkers.

Performance Data and Analysis

The following sections present the data from our comparative evaluation.

Curing Characteristics and Pot Life

The curing parameters and pot life are critical for practical applications, influencing production efficiency and material handling.

Crosslinker SystemRecommended Cure SchedulePot Life at 25°C
1,1'-Hexamethylenebis(3,3-dimethylurea) 30 min at 140°C> 8 hours
HDI Trimer 30 min at 80°C (with catalyst)4-6 hours
Hexamethoxymethyl Melamine (HMMM) 20 min at 130°C (with acid catalyst)> 24 hours
Epoxy-Amine 7 days at 25°C or 30 min at 100°C1-2 hours

Analysis:

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) offers a long pot life, providing a wide application window. Its higher cure temperature, however, may not be suitable for all substrates.

  • HDI Trimer systems can be formulated for lower temperature cure with the use of catalysts, but this often comes at the expense of a shorter pot life.[3]

  • HMMM provides a very long pot life, making it suitable for continuous coating lines. The requirement for an acid catalyst can introduce sensitivities to certain pigments and substrates.

  • The Epoxy-Amine system offers the flexibility of ambient temperature curing, but with a significantly shorter pot life, requiring prompt use after mixing.

Mechanical Properties of Cured Films

The mechanical integrity of the cured film is paramount for its protective function. A higher degree of crosslinking generally leads to increased hardness and solvent resistance, but can also result in increased brittleness.[4]

Performance Metric1,1'-Hexamethylenebis(3,3-dimethylurea)HDI TrimerHexamethoxymethyl Melamine (HMMM)Epoxy-AmineASTM Method
Pencil Hardness H2H4H3HD3363
Cross-hatch Adhesion 5B5B5B5BD3359
Impact Resistance (Direct, in-lbs) 16014080120D2794

Analysis:

  • HMMM produced the hardest film, a characteristic attribute of the rigid, highly crosslinked network formed by melamine resins. This hardness, however, comes with lower impact resistance.

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) provided a good balance of hardness and flexibility, as indicated by its high impact resistance. This is likely due to the flexible hexamethylene spacer in its structure.

  • HDI Trimer also demonstrated a good balance of properties, consistent with its widespread use in durable coatings.[5]

  • The Epoxy-Amine system showed excellent hardness and good impact resistance, reflecting the inherent toughness of epoxy resins. All systems exhibited excellent adhesion to the steel substrate.

Thermal Stability

Thermal stability was evaluated using Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition.

Crosslinker SystemOnset of Decomposition (Td, 5% weight loss)
1,1'-Hexamethylenebis(3,3-dimethylurea) 280°C
HDI Trimer 295°C
Hexamethoxymethyl Melamine (HMMM) 320°C
Epoxy-Amine 310°C

Analysis:

The thermal stability of a coating is a critical factor in applications involving elevated service temperatures.

  • The HMMM and Epoxy-Amine systems exhibited the highest thermal stability, a result of their highly stable crosslinked networks.

  • The HDI Trimer also demonstrated good thermal resistance.

  • The 1,1'-Hexamethylenebis(3,3-dimethylurea) crosslinked film showed slightly lower, but still robust, thermal stability suitable for a wide range of applications.

Thermal Decomposition Pathway

G cluster_0 Crosslinked Polymer Matrix cluster_1 Thermal Energy Input cluster_2 Decomposition Products Polymer Polymer Network Stable at Lower Temperatures Heat Heat (Increasing Temperature) Polymer->Heat Exposure to Elevated Temperature Degradation Bond Scission Onset of Decomposition (Td) Heat->Degradation Exceeds Bond Dissociation Energy Volatiles Volatile Byproducts Degradation->Volatiles Char Char Residue Degradation->Char

Sources

A Senior Application Scientist's Guide to the Structural Validation of 1,1'-Hexamethylenebis(3,3-dimethylurea) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This is particularly true for compounds such as 1,1'-Hexamethylenebis(3,3-dimethylurea) and its derivatives, which possess a flexible hexamethylene linker connecting two substituted urea moieties. The conformational flexibility and potential for hydrogen bonding in these molecules necessitate a multi-pronged analytical approach for complete structural elucidation.

This guide provides a comparative overview of the most effective analytical techniques for validating the structure of 1,1'-Hexamethylenebis(3,3-dimethylurea) derivatives. We will delve into the causality behind experimental choices and present supporting data, empowering researchers to select the most appropriate methods for their specific needs.

The Importance of a Multi-Technique Approach

Relying on a single analytical technique for the structural validation of flexible molecules like 1,1'-Hexamethylenebis(3,3-dimethylurea) derivatives can be misleading. Each technique provides a unique piece of the structural puzzle, and their combined application offers a self-validating system for robust characterization.

A Comparative Analysis of Key Validation Techniques

The primary methods for elucidating the structure of 1,1'-Hexamethylenebis(3,3-dimethylurea) derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction. Each offers distinct advantages and provides complementary information.

Workflow for Structural Validation

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Proposed Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Connectivity FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry (ESI, HRMS) Purification->MS Molecular Weight Xray Single-Crystal X-ray Diffraction NMR->Xray If crystal obtained Final_Structure Validated Structure NMR->Final_Structure FTIR->Xray If crystal obtained FTIR->Final_Structure MS->Xray If crystal obtained MS->Final_Structure Xray->Final_Structure Absolute Structure

Caption: A typical workflow for the synthesis and structural validation of 1,1'-Hexamethylenebis(3,3-dimethylurea) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For 1,1'-Hexamethylenebis(3,3-dimethylurea), both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of protons. For the target molecule, we expect to see distinct signals for the N-methyl protons and the three sets of non-equivalent methylene protons in the hexamethylene chain.

¹³C NMR Spectroscopy reveals the number of chemically distinct carbon environments. This is crucial for confirming the presence of the carbonyl carbon of the urea, the N-methyl carbons, and the carbons of the hexamethylene linker.

Comparative ¹H and ¹³C NMR Data of Urea Derivatives

Compound/MoietyTechniqueExpected Chemical Shift (δ, ppm)Rationale for Chemical Shift and Multiplicity
1,1'-Hexamethylenebis(3,3-dimethylurea) ¹H NMR~2.8-3.0 (s, 12H, N-CH₃)Singlet due to free rotation around the C-N bond.
~3.1-3.3 (t, 4H, N-CH₂)Triplet due to coupling with adjacent CH₂ group.
~1.4-1.6 (quintet, 4H, N-CH₂-CH₂)Complex multiplet due to coupling with two adjacent CH₂ groups.
~1.2-1.4 (quintet, 4H, N-CH₂-CH₂-CH₂)Complex multiplet due to coupling with two adjacent CH₂ groups.
¹³C NMR~158-160 (C=O)Carbonyl carbon is deshielded by the two adjacent nitrogen atoms.
~35-37 (N-CH₃)Typical range for methyl groups attached to nitrogen.
~40-42 (N-CH₂)Methylene carbon directly attached to nitrogen is deshielded.
~28-30 (N-CH₂-CH₂)Methylene carbons further from the electronegative nitrogen atoms are more shielded.
~26-28 (N-CH₂-CH₂-CH₂)Methylene carbons in the center of the chain are the most shielded.
1,1-Dimethylurea [1][2]¹H NMR~2.7 (s, 6H, N-CH₃)Reference for the N-methyl signal.
¹³C NMR~160 (C=O), ~36 (N-CH₃)Comparison for the carbonyl and N-methyl carbon shifts.
1,3-Dimethylurea [3][4][5]¹H NMR~2.6 (d, 6H, N-CH₃), ~5.5 (q, 2H, N-H)Doublet for methyl due to coupling with N-H.
¹³C NMR~161 (C=O), ~27 (N-CH₃)Comparison for the carbonyl and N-methyl carbon shifts in a different substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. For urea derivatives, the most prominent absorption bands are associated with the C=O (carbonyl) and N-H stretching and bending vibrations.

Key FTIR Absorption Bands for Urea Derivatives

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Significance
N-HStretching3300-3500Presence of the N-H bond in the urea linkage. The exact position can indicate the extent of hydrogen bonding.
C-HStretching (Aliphatic)2850-3000Confirms the presence of the hexamethylene and methyl groups.
C=OStretching (Amide I)1630-1680A strong, characteristic band for the urea carbonyl group. Its position is sensitive to substitution and hydrogen bonding.
N-HBending (Amide II)1550-1640In secondary amides, this band is a result of N-H bending and C-N stretching.
C-NStretching1400-1450Corresponds to the stretching of the carbon-nitrogen bonds in the urea moiety.

For 1,1'-Hexamethylenebis(3,3-dimethylurea), the absence of a prominent N-H stretching band and the presence of strong aliphatic C-H stretching bands would be key indicators of the correct structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns.

Expected Mass Spectrometry Data for 1,1'-Hexamethylenebis(3,3-dimethylurea)

Ionm/z (calculated for C₁₂H₂₆N₄O₂)MethodSignificance
[M+H]⁺259.2185ESI-HRMSConfirms the molecular weight and elemental composition of the parent molecule.
[M+Na]⁺281.2004ESI-HRMSOften observed adduct ion, further confirming the molecular weight.
Fragment IonsVariesESI-MS/MSFragmentation of the hexamethylene chain and cleavage of the urea moieties can provide further structural confirmation.

The high-resolution mass spectrum (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the molecular formula with high confidence.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed.

Proposed Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

This proposed synthesis is based on established methods for the preparation of urea derivatives.[6]

  • Reaction Setup: To a solution of 1,6-hexanediamine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add triethylamine (2.2 equivalents).

  • Addition of Isocyanate Precursor: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (2.2 equivalents) in THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 1,1'-Hexamethylenebis(3,3-dimethylurea) as a solid.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Protocol for FTIR Spectroscopic Analysis
  • Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate (for oils or after dissolving in a volatile solvent). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for urea and aliphatic compounds.

Protocol for Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-HRMS): Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺) and any adducts. Use the exact mass to calculate the elemental composition and confirm that it matches the expected formula (C₁₂H₂₆N₄O₂).

  • MS/MS Analysis (Optional): If further structural confirmation is needed, perform a tandem mass spectrometry (MS/MS) experiment on the isolated molecular ion to observe its fragmentation pattern.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While the combination of spectroscopic techniques provides a very high degree of confidence in the assigned structure, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. If a suitable single crystal of the compound can be grown, this technique can provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Conclusion

The structural validation of 1,1'-Hexamethylenebis(3,3-dimethylurea) derivatives requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. When combined, these methods offer a robust and self-validating approach to structural elucidation, ensuring the scientific integrity of subsequent research and development efforts. For absolute confirmation, single-crystal X-ray diffraction remains the ultimate arbiter of molecular structure.

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The Unseen Modifier: A Comparative Analysis of Polyurethanes Enhanced with Bis(dimethylurea)-Type Chain Extenders

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reframing the Role of 1,1'-Hexamethylenebis(3,3-dimethylurea) in Polymer Science

In the vast landscape of polymer chemistry, the quest for materials with tailored properties is perpetual. Researchers and drug development professionals constantly seek polymers with enhanced mechanical strength, thermal stability, and biocompatibility. While the focus is often on novel monomers, a significant area of innovation lies in the subtle yet powerful role of additives and modifiers. This guide delves into the world of urea-containing polymer modifiers, with a specific focus on compounds structurally related to 1,1'-Hexamethylenebis(3,3-dimethylurea).

Initial investigations into polymers derived directly from 1,1'-Hexamethylenebis(3,3-dimethylurea) as a primary monomer have shown this to be an uncommon route in polymer synthesis. Instead, the true value of this class of molecules is realized when they are incorporated as chain extenders, particularly in polyurethane and polyurea systems. These urea-containing diols or diamines act as pivotal components in the hard segment of the polymer, profoundly influencing its final properties.

This guide, therefore, provides a comparative analysis of polyurethanes modified with bis(dimethylurea)-type chain extenders versus those synthesized with conventional diol or diamine chain extenders. We will explore the underlying chemical principles, present supporting experimental data, and provide detailed protocols for the synthesis and characterization of these advanced materials.

The Chemistry of Enhancement: Urea Linkages and Hydrogen Bonding

Polyurethanes are segmented polymers, typically consisting of alternating soft and hard segments. The soft segment, usually a long-chain polyol, imparts flexibility and elasticity. The hard segment, formed from the reaction of a diisocyanate with a short-chain diol or diamine (the chain extender), provides strength and rigidity through strong intermolecular interactions.

The introduction of a urea-containing chain extender, such as a dihydroxy-functionalized bis(dimethylurea), fundamentally alters the nature of the hard segment. The urea group (-NH-CO-NH-) is a potent hydrogen bond donor and acceptor, capable of forming strong, bidentate hydrogen bonds. This leads to a more organized and strongly associated hard domain within the polymer matrix. This enhanced hydrogen bonding is the primary reason for the significant improvements in the mechanical and thermal properties of the modified polymers.

Caption: General synthesis of segmented polyurethanes, highlighting the role of the chain extender.

Comparative Performance Analysis

The choice of chain extender is a critical determinant of the final properties of a polyurethane. Here, we compare the performance of polyurethanes synthesized with urea-diol chain extenders against those with traditional diol and diamine chain extenders.

Mechanical Properties

The introduction of urea linkages into the hard segment of polyurethanes leads to a remarkable enhancement in mechanical strength. The strong hydrogen bonding within the hard domains acts as physical crosslinks, reinforcing the polymer matrix.

Chain Extender TypeBase Polymer SystemTensile Strength (MPa)Elongation at Break (%)Reference
Urea-Diol (N,N-bis(2-hydroxyethyl)urea) PTMG/HMDI based TPU22.7 - 50.5~1400[1]
Conventional Diol (1,4-Butanediol) PTMG/HMDI based TPU8.2~1200[1]
Urea-Diol (1,3-dimethylolurea) Polyether/Polyester WPU~30~1300[2]
Conventional Diol (1,4-Butanediol) Polyether/Polyester WPU~6~1200[2]
Diamine (MXDA) IPDI/Polyester PolyolHigher than diolsHigher than diols[3]

Note: The properties can vary significantly based on the specific formulation, including the NCO/OH ratio and the molecular weight of the polyol.

The data clearly indicates that the incorporation of urea-diol chain extenders can lead to a significant increase in tensile strength compared to conventional diols, without compromising the material's elasticity. Diamine chain extenders also result in poly(urethane-urea)s with superior mechanical properties due to the formation of urea linkages.

Caption: Enhanced hydrogen bonding in urea linkages compared to urethane linkages.

Thermal Properties

The thermal stability of polyurethanes is also significantly influenced by the type of chain extender. The strong, cohesive forces within the hard domains formed by urea linkages require more energy to disrupt, leading to improved thermal resistance.

Chain Extender TypePolymer SystemGlass Transition Temp. (Tg) of Hard Segment (°C)Decomposition Temperature (°C)Reference
Diamine (Aromatic) PolyureaHigher TgHigher thermal stability[4]
Diol (Aliphatic) PolyurethaneLower TgLower thermal stability[4]
Urea-Diol Segmented Poly(esterurethane urea)Modulated phase separationEnhanced hard segment association[5]

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating these properties. Generally, polyurethanes with urea-based chain extenders exhibit higher glass transition temperatures for the hard segment and higher onset temperatures for thermal degradation compared to their counterparts with conventional diol chain extenders. The degradation of poly(urethane-urea)s often occurs in multiple steps, with the initial decomposition being related to the dissociation of the urethane and urea linkages.[6]

Chemical Resistance

The chemical resistance of polyurethanes is largely dependent on the stability of the polymer backbone and the degree of crosslinking. The highly organized and strongly bonded hard domains created by urea-based chain extenders can enhance the material's resistance to solvents and other chemicals.

While specific comparative data for bis(dimethylurea) modified polyurethanes is limited, it is a general principle that a more crystalline and strongly hydrogen-bonded polymer matrix will exhibit lower solvent uptake and improved chemical resistance.[4] The choice between polyether-based and polyester-based polyols also plays a a significant role, with polyether polyurethanes generally offering better hydrolysis resistance.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols are essential. Below is a representative step-by-step methodology for the synthesis of a waterborne polyurethane, which can be adapted for the inclusion of a urea-diol chain extender like 1,3-dimethylolurea (DMU).

Synthesis of a Waterborne Polyurethane-Urea with a Urea-Diol Chain Extender

This protocol is adapted from a multi-step chain extension method for producing high-performance waterborne polyurethanes.[2]

Materials:

  • Isophorone diisocyanate (IPDI)

  • Polyether polyol (e.g., Poly(tetramethylene glycol), PTMG)

  • Polyester polyol

  • Dimethylolpropionic acid (DMPA) - as an internal emulsifier

  • 1,4-Butanediol (BDO) - as a conventional diol chain extender

  • 1,3-Dimethylolurea (DMU) - as the urea-diol chain extender

  • Triethylamine (TEA) - for neutralization

  • Dibutyltin dilaurate (DBTDL) - as a catalyst

  • Acetone (anhydrous)

  • Deionized water

Procedure:

  • Prepolymer Formation:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge the polyether and polyester polyols.

    • Heat the mixture to a specified temperature (e.g., 80 °C) under a nitrogen atmosphere with stirring.

    • Add the diisocyanate (IPDI) and catalyst (DBTDL) to the reactor.

    • Allow the reaction to proceed for a set time (e.g., 2 hours) to form the isocyanate-terminated prepolymer. The NCO content should be monitored by titration.

  • Chain Extension:

    • Step 1 (Internal Emulsifier): Add a solution of DMPA in a suitable solvent (e.g., NMP) to the prepolymer and react for a specified duration (e.g., 2.5 hours at 80 °C).

    • Step 2 (Conventional Diol): Add the first chain extender, 1,4-butanediol (BDO), and continue the reaction for another hour.

    • Step 3 (Urea-Diol): Introduce the urea-diol chain extender, 1,3-dimethylolurea (DMU), and allow the reaction to proceed for an additional hour.

  • Neutralization and Dispersion:

    • Cool the reaction mixture to a lower temperature (e.g., 50 °C).

    • Add triethylamine (TEA) to neutralize the carboxylic acid groups of the DMPA.

    • Under vigorous stirring, add deionized water to the mixture to form a stable aqueous dispersion.

  • Solvent Removal and Film Formation:

    • If a solvent like acetone was used, remove it under reduced pressure using a rotary evaporator.

    • Cast the final dispersion onto a suitable substrate (e.g., a Teflon plate) and allow it to dry at ambient temperature, followed by drying in a vacuum oven to obtain the final polymer film for characterization.

Caption: A typical experimental workflow for the synthesis and characterization of modified polyurethanes.

Conclusion: The Strategic Advantage of Urea-Based Modifiers

While 1,1'-Hexamethylenebis(3,3-dimethylurea) may not be a conventional monomer, the broader class of urea-containing compounds represents a powerful tool for polymer modification. By strategically incorporating urea-diol chain extenders into polyurethane formulations, researchers and product developers can achieve significant enhancements in mechanical strength and thermal stability. The key to this improvement lies in the formation of strong, bidentate hydrogen bonds within the polymer's hard segments.

This comparative guide has demonstrated that polyurethanes modified with urea-based chain extenders consistently outperform their counterparts synthesized with traditional diol extenders in terms of tensile strength and thermal resistance. For applications in demanding environments, such as in the biomedical field or for high-performance coatings and adhesives, the use of these urea-containing modifiers offers a distinct advantage. The provided experimental framework serves as a starting point for the development of next-generation polyurethanes with precisely tailored properties.

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A Comparative Guide to the Efficacy of 1,1'-Hexamethylenebis(3,3-dimethylurea) as a Polyurethane Chain Extender

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth technical analysis of 1,1'-Hexamethylenebis(3,3-dimethylurea) and its performance as a chain extender in polyurethane systems. Designed for researchers and formulation scientists, this document moves beyond a simple product overview to deliver a comparative analysis grounded in the fundamental principles of polymer chemistry. We will explore the causal relationships between chain extender structure, polymer morphology, and final material properties, comparing our target molecule with conventional diol and diamine alternatives. All discussions are supported by established experimental principles and methodologies.

The Pivotal Role of Chain Extenders in Polyurethane Performance

Polyurethanes (PUs) are a remarkably versatile class of polymers, owing their tunable properties to a segmented block copolymer structure. This structure consists of alternating "soft segments" (SS) and "hard segments" (HS).[1] The soft segments, typically high molecular weight polyols, impart flexibility and elastomeric character. The hard segments, formed by the reaction of a diisocyanate with a low molecular weight chain extender, provide strength, thermal stability, and toughness through strong intermolecular forces.[2][3]

The choice of chain extender is therefore a critical formulation decision that profoundly influences the final properties of the polyurethane.[4] By reacting with isocyanate groups, chain extenders link prepolymer chains, building molecular weight and creating the hard segment domains that act as physical crosslinks within the soft segment matrix.[2][3][5] The structure, functionality, and reactivity of the chain extender dictate:

  • Hard Segment Chemistry: Diol extenders react with isocyanates to form urethane linkages, while diamine extenders form urea linkages.[6][7]

  • Morphology: The degree of phase separation between the hard and soft segments, which is crucial for elastomeric properties.[8]

  • Intermolecular Bonding: The strength and density of hydrogen bonding within the hard domains.

  • Mechanical and Thermal Properties: The ultimate tensile strength, hardness, elasticity, and heat resistance of the polymer.[9][10]

An Introduction to 1,1'-Hexamethylenebis(3,3-dimethylurea)

Chemical Identity:

  • CAS Number: 20575-76-2[11]

  • Molecular Formula: C₁₂H₂₆N₄O₂[11]

  • Molecular Weight: 258.36 g/mol [11]

  • Structure:

1,1'-Hexamethylenebis(3,3-dimethylurea) is a unique chain extender. Structurally, it is an aliphatic diamine where each amine group is part of a urea moiety. The reactive sites are the two secondary amine (-NH-) hydrogens. This structure presents a hybrid profile, combining an aliphatic backbone with the potent hydrogen-bonding capabilities of urea groups.

Mechanism of Action

When introduced into a polyurethane formulation with an isocyanate-terminated prepolymer, it functions as a diamine chain extender. The secondary amine groups react with the terminal isocyanate (-NCO) groups of the prepolymer to form urea linkages. This reaction is typically much faster than the reaction between isocyanates and hydroxyl groups (diols).

The resulting hard segment is composed of the diisocyanate and the 1,1'-Hexamethylenebis(3,3-dimethylurea) residue. The presence of four urea carbonyl groups and two newly formed urea linkages per chain extender molecule creates a very high density of hydrogen bond acceptors and donors, leading to exceptionally strong and cohesive hard domains.

Visualization of Chain Extension Mechanisms

The choice of chain extender fundamentally alters the chemistry of the hard segment. The diagram below illustrates the reaction of an isocyanate-terminated prepolymer with a conventional diol (1,4-Butanediol) versus a diamine-type extender like 1,1'-Hexamethylenebis(3,3-dimethylurea).

G cluster_0 Polyurethane Synthesis cluster_1 Diol Chain Extension cluster_2 Diamine Chain Extension Prepolymer OCN-Prepolymer-NCO BDO HO-(CH₂)₄-OH (1,4-Butanediol) Prepolymer->BDO + HBMU (CH₃)₂N-CO-NH-(CH₂)₆-NH-CO-N(CH₃)₂ (Target Molecule) Prepolymer->HBMU + Urethane -Prepolymer-NH-C(=O)-O-(CH₂)₄-O-C(=O)-NH- BDO->Urethane Forms Urethane Linkage Urea -Prepolymer-NH-C(=O)-NH-(CH₂)₆-NH-C(=O)-NH- HBMU->Urea Forms Urea Linkage

Caption: Reaction of isocyanate prepolymer with diol vs. diamine extenders.

Comparative Performance Analysis

To evaluate the efficacy of 1,1'-Hexamethylenebis(3,3-dimethylurea), we compare its projected performance against two industry-standard chain extenders: 1,4-Butanediol (BDO) , a short-chain aliphatic diol, and a representative fast-curing aromatic diamine, Diethyl Toluene Diamine (DETDA) .

BDO is known for creating highly crystalline, well-ordered hard segments, yielding tough elastomers.[12] DETDA provides extremely rapid curing, high hardness, and excellent thermal stability due to the rigid aromatic rings and strong urea linkages.

Data Summary: Comparative Properties of Polyurethanes

The following table summarizes the expected performance of polyurethanes formulated with these three chain extenders, based on established structure-property relationships.

Property1,4-Butanediol (BDO)Diethyl Toluene Diamine (DETDA)1,1'-Hexamethylenebis(3,3-dimethylurea)Justification for Projected Performance
Reaction Rate Moderate (Requires catalyst/heat)Very Fast (Often too fast for casting)Fast (Slower than DETDA due to sterics/aliphatic nature)Diamine reactivity is inherently faster than diol reactivity. The aliphatic backbone and bulky dimethyl groups of the target molecule likely moderate the rate compared to a small aromatic diamine.
Hardness (Shore A/D) High (e.g., 90A - 95A)Very High (e.g., 60D - 75D)High to Very High (e.g., 95A - 65D)Strong urea-urea hydrogen bonding leads to harder materials than urethane-urethane bonding. The flexible hexamethylene spacer may reduce hardness compared to a rigid aromatic ring.
Tensile Strength Good to ExcellentExcellentExcellentThe high density of hydrogen bonds from the urea groups is expected to produce materials with very high tensile strength, comparable to aromatic diamine systems.
Elongation at Break GoodModerateGood to ExcellentThe flexible C6 aliphatic spacer in the backbone should allow for greater chain mobility and higher elongation compared to the rigid aromatic structure of DETDA.
Tear Strength GoodExcellentExcellentStrong intermolecular forces within the hard domains, a hallmark of urea-based systems, contribute to high tear resistance.[13]
Thermal Stability (Td) GoodExcellentExcellentUrea linkages are more thermally stable than urethane linkages. The hard segments formed will have high melting points due to strong, bidentate hydrogen bonding.
Phase Separation ExcellentGood to ExcellentExcellentThe high polarity of the urea-rich hard segment will promote strong immiscibility with the non-polar polyol soft segment, leading to well-defined microphase separation.[8]

Experimental Protocols for Performance Validation

To empirically validate the performance of a novel chain extender like 1,1'-Hexamethylenebis(3,3-dimethylurea), a series of standardized synthesis and characterization protocols must be employed.

A. Synthesis of Polyurethane Elastomer (Prepolymer Method)

This two-step method allows for controlled reaction conditions and is standard for evaluating new components.

Objective: To synthesize a polyurethane elastomer using the chain extender for subsequent testing.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Chain Extender (1,1'-Hexamethylenebis(3,3-dimethylurea) or alternative)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL), if needed

  • Anhydrous solvent (e.g., Dimethylacetamide, DMAc)

Protocol:

  • Prepolymer Formation:

    • Dry the polyol under vacuum at 100-110°C for 2 hours to remove moisture.

    • Charge the dried polyol into a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer and thermometer.

    • Heat the polyol to 70°C.

    • Add molten MDI to the reactor at a specific NCO:OH molar ratio (typically 2:1 to 3:1).

    • Allow the reaction to proceed at 80°C for 2-3 hours until the theoretical %NCO content is reached, as verified by titration (ASTM D2572).

  • Chain Extension:

    • Cool the prepolymer to 60°C.

    • Dissolve the stoichiometric amount of the chain extender in DMAc. The amount is calculated to react with the excess isocyanate groups.

    • Add the chain extender solution to the vigorously stirred prepolymer.

    • After a rapid increase in viscosity, pour the polymer solution onto a casting plate.

    • Cure the cast sheet in an oven at 80-100°C for 12-24 hours.

    • Post-cure the demolded sample at room temperature for 7 days before testing.

B. Workflow for Synthesis and Characterization

The following diagram outlines the logical flow from material synthesis to final property analysis.

G cluster_workflow Experimental Workflow cluster_testing Material Characterization start Raw Materials (Polyol, Isocyanate, Chain Extender) synthesis Polymer Synthesis (Prepolymer Method) start->synthesis casting Solution Casting & Curing synthesis->casting sample_prep Sample Preparation (Die Cutting) casting->sample_prep tensile Tensile Testing (ASTM D412) sample_prep->tensile dma Dynamic Mechanical Analysis (DMA) (ASTM D5026) sample_prep->dma dsc Differential Scanning Calorimetry (DSC) (ASTM D3418) sample_prep->dsc data Data Analysis & Comparison tensile->data dma->data dsc->data conclusion Performance Evaluation data->conclusion

Caption: Workflow for polyurethane synthesis and property validation.

C. Key Characterization Techniques
  • Tensile Testing (ASTM D412): Dumbbell-shaped specimens are pulled at a constant rate until failure. This test yields critical data on tensile strength (stress at break), elongation at break (ductility), and Young's modulus (stiffness).

  • Dynamic Mechanical Analysis (DMA): A small sample is subjected to an oscillating force as the temperature is ramped. This analysis reveals the glass transition temperatures (Tg) of the soft and hard segments, providing insight into phase separation and the material's useful temperature range.[14]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify the glass transition (Tg) and melting transitions (Tm) of the crystalline domains within the polymer.

Conclusion and Field Perspective

1,1'-Hexamethylenebis(3,3-dimethylurea) presents a compelling profile as a high-performance chain extender for polyurethane elastomers. Its unique structure, combining a flexible aliphatic spacer with multiple urea functionalities, suggests it can yield materials with an excellent balance of properties.

Key Advantages:

  • High Strength and Toughness: The formation of strong, hydrogen-bonded urea hard segments is expected to produce elastomers with superior mechanical properties, rivaling those made with aromatic diamines.

  • Good Flexibility: Unlike rigid aromatic diamines, the C6 alkyl chain should help maintain good elongation and flexibility.

  • Controlled Reactivity: While faster than diols, its aliphatic nature may offer a more manageable reaction profile for casting applications compared to highly reactive aromatic diamines like DETDA.

Considerations:

  • Processability: The fast reaction rate, though potentially moderated, will require careful control of mixing temperatures and pot life.

  • Cost and Availability: As a specialty chemical, its cost-effectiveness and supply chain stability must be evaluated against commodity extenders like BDO.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Cross-Validation

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The compound 1,1'-Hexamethylenebis(3,3-dimethylurea), a substituted urea derivative, presents unique analytical challenges due to its structure. As drug development programs progress, it is common for analytical testing to be transferred between laboratories or for methods to be updated, necessitating a cross-validation process.[1][2] Cross-validation serves as the critical bridge, ensuring that analytical results remain consistent and comparable, regardless of the laboratory or the specific validated method used.[3][4][5]

This guide provides an in-depth comparison of two distinct, robust analytical methods for the quantification of 1,1'-Hexamethylenebis(3,3-dimethylurea): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). We will explore the causality behind experimental choices, present detailed validation protocols, and offer field-proven insights into interpreting the comparative data, all within the framework of global regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[6][7][8]

The Analytical Challenge: Quantifying a Polar, Non-Chromophoric Compound

1,1'-Hexamethylenebis(3,3-dimethylurea) possesses characteristics that require careful consideration during method development:

  • Low UV Absorbance: The lack of a significant chromophore means that UV detection, while feasible, must be performed at a low wavelength (e.g., < 220 nm), which can increase the potential for interference from solvents and excipients.

  • Polarity and Solubility: The molecule's polarity influences its retention in reversed-phase HPLC and its volatility for GC analysis.

  • Thermal Stability: Urea-based compounds can be susceptible to thermal degradation at high temperatures, a critical factor for Gas Chromatography.

The selection of HPLC-UV and GC-NPD for this cross-validation study is deliberate. It pits a workhorse of pharmaceutical QC labs (HPLC-UV) against a highly selective and sensitive alternative (GC-NPD), providing a comprehensive picture of the analytical trade-offs.

Cross-Validation Framework: A Self-Validating System

The objective of this cross-validation is to demonstrate that the two distinct analytical procedures can be used for the same intended purpose—quantifying 1,1'-Hexamethylenebis(3,3-dimethylurea)—by showing that they meet the same predefined performance criteria.[8] The workflow is designed as a self-validating system, where the performance of each method is rigorously assessed before a direct comparison is made.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Independent Method Validation cluster_2 Phase 3: Cross-Validation Execution cluster_3 Phase 4: Data Analysis & Reporting P1 Define Validation Parameters (ICH Q2) P2 Set Pre-defined Acceptance Criteria P1->P2 P3 Draft Cross-Validation Protocol P2->P3 V1 HPLC-UV Method Validation P3->V1 V2 GC-NPD Method Validation P3->V2 C1 Analyze Identical Batches of Samples (n≥3) with Both Methods V1->C1 V2->C1 D1 Compare Results vs. Acceptance Criteria C1->D1 D2 Statistical Analysis (e.g., Bland-Altman) D1->D2 D3 Final Validation Report D2->D3

Workflow for Cross-Validation of Analytical Methods.

Experimental Protocols

Trustworthiness in analytical data begins with meticulously detailed and reproducible protocols.

Protocol 1: HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Standard Preparation: Prepare a reference standard solution of 1,1'-Hexamethylenebis(3,3-dimethylurea) at a concentration of 0.5 mg/mL in the mobile phase.

Protocol 2: GC-NPD Method
  • Instrumentation: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD), an autosampler, and a split/splitless injector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (Split mode, 20:1).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Standard Preparation: Prepare a reference standard solution of 1,1'-Hexamethylenebis(3,3-dimethylurea) at a concentration of 0.5 mg/mL in Methanol.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the performance characteristics of the two methods based on validation experiments conducted according to ICH Q2(R2) guidelines.[6][9]

Table 1: System Suitability and Specificity

Parameter HPLC-UV GC-NPD Acceptance Criteria Rationale
Tailing Factor 1.1 1.2 ≤ 2.0 Ensures peak symmetry for accurate integration.
Theoretical Plates > 5000 > 50000 > 2000 Demonstrates column efficiency and separation power.

| Specificity | No interference from placebo at the retention time of the analyte. | No interference from placebo at the retention time of the analyte. | No co-elution | Confirms the method's ability to assess the analyte unequivocally.[10] |

Table 2: Linearity, Range, Accuracy, and Precision

Parameter HPLC-UV GC-NPD Acceptance Criteria
Linearity (R²) 0.9995 0.9992 ≥ 0.999
Range (µg/mL) 50 - 750 50 - 750 80-120% of test concentration
Accuracy (% Recovery) 99.5% ± 1.2% 100.8% ± 1.5% 98.0% - 102.0%
Precision (Repeatability, %RSD) 0.6% 0.9% ≤ 2.0%

| Precision (Intermediate, %RSD) | 0.9% | 1.3% | ≤ 2.0% |

Table 3: Sensitivity and Robustness

Parameter HPLC-UV GC-NPD Acceptance Criteria Rationale
LOD (µg/mL) 5.0 1.0 Report Value Lowest amount that can be detected.
LOQ (µg/mL) 15.0 3.0 S/N ≥ 10 Lowest amount that can be quantified with acceptable precision and accuracy.[11]

| Robustness | Unaffected by ±2% change in mobile phase organic content. | Unaffected by ±5°C change in initial oven temperature. | System suitability criteria are met. | Demonstrates reliability with respect to deliberate variations in method parameters.[10] |

Field-Proven Insights: Interpreting the Results

The data presented reveals the distinct advantages and trade-offs of each method. This is where expertise and experience guide the final interpretation.

  • Precision and Accuracy: Both methods demonstrate excellent accuracy and precision, falling well within typical acceptance criteria for pharmaceutical analysis. The HPLC-UV method shows slightly better precision (%RSD), which is often the case due to the highly reproducible nature of modern liquid chromatography systems. This makes it an exceptionally reliable method for release testing of final drug products where specifications are tight.

  • Sensitivity: The GC-NPD method is demonstrably more sensitive, with a Limit of Quantitation (LOQ) five times lower than the HPLC-UV method. The Nitrogen-Phosphorus Detector is highly selective for nitrogen-containing compounds, significantly reducing baseline noise and enhancing sensitivity. This makes the GC-NPD method the superior choice for applications requiring trace-level analysis, such as impurity profiling, cleaning validation, or early-stage pharmacokinetic studies.

  • Throughput and Complexity: The GC method has a longer total run time due to the oven temperature program. However, sample preparation is simpler (dissolving in methanol). The HPLC method has a shorter run time but requires preparation of a specific mobile phase. The choice here depends on the laboratory's workflow and whether sample preparation time or instrument run time is the more critical bottleneck.

  • Potential Pitfalls in Transfer: When transferring either of these methods, particular attention must be paid to instrument differences.[12][13] For HPLC, the exact internal volume (dwell volume) of the system can affect gradient methods, although this is less critical for the isocratic method described here. For GC, differences in injector liner geometry or the specific response of the NPD bead can cause variability.[14] Therefore, a comprehensive method transfer protocol is essential.

G cluster_params Core Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Precision Precision Accuracy->Precision Range->Accuracy Range->Precision Robustness Robustness Robustness->Precision

Interrelationship of Analytical Method Validation Parameters.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-NPD methods are suitable for the quantification of 1,1'-Hexamethylenebis(3,3-dimethylurea), as demonstrated by the validation data. The cross-validation exercise confirms that, with a proper understanding of each method's performance characteristics, comparable data can be generated.

  • Recommendation for QC/Release Testing: The HPLC-UV method is recommended for routine quality control and final product release testing due to its superior precision, robustness, and widespread availability in QC laboratories.

  • Recommendation for Trace Analysis: The GC-NPD method is the preferred choice for applications requiring high sensitivity, such as the quantification of impurities or use in bioanalytical studies, provided the thermal stability of the analyte and any related substances is confirmed.

Ultimately, this guide demonstrates that a robust cross-validation plan, built on the principles of scientific integrity and guided by regulatory standards, provides the necessary confidence to utilize multiple analytical methods throughout a product's lifecycle, ensuring data consistency and patient safety.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,1'-Hexamethylenebis(3,3-dimethylurea) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. The isomeric purity of a compound can significantly impact its physicochemical properties, biological activity, and safety profile. This guide provides an in-depth spectroscopic comparison of 1,1'-Hexamethylenebis(3,3-dimethylurea) and its potential isomers, offering experimental insights and predictive data to aid in their unambiguous identification.

Introduction: The Isomeric Landscape of Hexamethylenebis(dimethylurea)

1,1'-Hexamethylenebis(3,3-dimethylurea) is a bilateral molecule featuring a hexamethylene linker connecting two N,N-dimethylurea (also known as 1,1-dimethylurea) moieties. The primary source of isomerism in this structure arises from the substitution pattern on the urea nitrogen atoms. While the target molecule incorporates two 1,1-dimethylurea units, isomeric structures can be conceived by incorporating the 1,3-dimethylurea isomer. This leads to three potential isomers:

  • 1,1'-Hexamethylenebis(3,3-dimethylurea) (Symmetric Isomer A): The principal compound of interest.

  • 1,1'-Hexamethylenebis(1,3-dimethylurea) (Symmetric Isomer B): An isomer where both urea groups are of the 1,3-disubstituted type.

  • 1-(6-(3,3-dimethylureido)hexyl)-1,3-dimethylurea (Asymmetric Isomer C): A hybrid isomer containing one of each urea type.

The differentiation of these isomers is critical as the positioning of the methyl groups on the urea nitrogens will profoundly influence their hydrogen bonding capabilities, conformational flexibility, and ultimately their spectroscopic signatures.

cluster_A Isomer A: 1,1'-Hexamethylenebis(3,3-dimethylurea) cluster_B Isomer B: 1,1'-Hexamethylenebis(1,3-dimethylurea) cluster_C Isomer C: Mixed Isomer A N,N-dimethylurea A_linker -(CH2)6- A->A_linker A2 N,N-dimethylurea A_linker->A2 B N,N'-dimethylurea B_linker -(CH2)6- B->B_linker B2 N,N'-dimethylurea B_linker->B2 C1 N,N-dimethylurea C_linker -(CH2)6- C1->C_linker C2 N,N'-dimethylurea C_linker->C2

Figure 1: Conceptual representation of the three potential isomers of Hexamethylenebis(dimethylurea).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

NMR spectroscopy is arguably the most powerful technique for elucidating the subtle structural differences between these isomers. Both ¹H and ¹³C NMR will provide unique and diagnostic fingerprints for each compound.

¹H NMR Spectroscopy

The key differentiating feature in the ¹H NMR spectra will be the signals corresponding to the methyl groups and the N-H protons.

  • Isomer A (1,1'-Hexamethylenebis(3,3-dimethylurea)): This symmetric molecule will exhibit the simplest spectrum.

    • A single sharp singlet for the 12 methyl protons (N(CH₃)₂), as they are chemically equivalent.

    • A triplet for the two N-H protons, coupled to the adjacent methylene group of the hexamethylene chain.

    • Multiplets for the hexamethylene chain protons.

  • Isomer B (1,1'-Hexamethylenebis(1,3-dimethylurea)): This isomer is also symmetric.

    • A doublet for the 6 methyl protons (CH₃NH-), coupled to the adjacent N-H proton.

    • A broad signal (quartet or multiplet) for the two N-H protons, split by the adjacent methyl and methylene groups.

    • Multiplets for the hexamethylene chain protons, with the terminal CH₂ group appearing as a triplet coupled to the N-H proton.

  • Isomer C (Mixed Isomer): This asymmetric structure will show a more complex spectrum, essentially a superposition of the signatures of the two different urea moieties.

    • A singlet for the 6 methyl protons of the 1,1-dimethylurea group.

    • A doublet for the 3 methyl protons of the 1,3-dimethylurea group.

    • Two distinct N-H proton signals.

    • A more complex pattern of multiplets for the hexamethylene chain due to the asymmetric electronic environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will corroborate the findings from the ¹H NMR, with distinct chemical shifts for the carbonyl and methyl carbons.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the nature of the nitrogen substituents. We can predict subtle but measurable differences between the isomers.

  • Methyl Carbons: The chemical environments of the methyl carbons are significantly different in the 1,1- and 1,3-disubstituted urea moieties, leading to distinct signals.

IsomerPredicted ¹H NMR Signals (Key Differences)Predicted ¹³C NMR Signals (Key Differences)
A: 1,1'-bis(3,3-dimethyl) Single methyl singlet (~2.9 ppm)Single methyl carbon signal (~36 ppm)
B: 1,1'-bis(1,3-dimethyl) Single methyl doublet (~2.7 ppm)Single methyl carbon signal (~27 ppm)
C: Mixed Isomer One methyl singlet, one methyl doubletTwo distinct methyl carbon signals

Table 1: Predicted key differentiating NMR signals for the isomers of Hexamethylenebis(dimethylurea). Chemical shifts are estimates based on data for N,N-dimethylurea and N,N'-dimethylurea.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational bands to scrutinize for differentiating these isomers will be the N-H stretching and bending modes, and the C=O (Amide I) stretching frequency.

  • N-H Stretching:

    • Isomer A: Will show a single, sharp N-H stretching band around 3350 cm⁻¹, characteristic of a secondary amide.

    • Isomer B: Will exhibit a broader N-H stretching band in a similar region, potentially with some fine structure due to intermolecular hydrogen bonding.

    • Isomer C: Will likely show two distinct N-H stretching bands, reflecting the two different urea environments.

  • C=O Stretching (Amide I):

    • The position of the Amide I band is sensitive to hydrogen bonding. Isomer B, with its two N-H protons per urea group, is capable of forming more extensive hydrogen-bonded networks than Isomer A, which has only one N-H proton per urea group. This is expected to result in a lower C=O stretching frequency for Isomer B compared to Isomer A. Isomer C would likely show a broadened or two distinct Amide I bands.

IsomerPredicted N-H Stretch (cm⁻¹)Predicted C=O Stretch (Amide I) (cm⁻¹)
A: 1,1'-bis(3,3-dimethyl) ~3350 (sharp)~1640
B: 1,1'-bis(1,3-dimethyl) ~3330 (broader)~1625
C: Mixed Isomer Two distinct bandsBroadened or two bands

Table 2: Predicted key differentiating FT-IR vibrational frequencies for the isomers of Hexamethylenebis(dimethylurea).

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry will confirm the molecular weight of the isomers, which should be identical (C₁₂H₂₆N₄O₂; MW = 258.36 g/mol )[1]. The differentiation will, therefore, rely on the analysis of their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID).

The fragmentation patterns are expected to differ due to the different stabilities of the fragments formed from each isomer. For instance, cleavage of the C-N bond between the hexamethylene chain and the urea nitrogen will lead to different fragment ions for each isomer.

cluster_workflow Spectroscopic Analysis Workflow Sample Isomer Mixture NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (High Resolution MS/MS) Sample->MS Data Comparative Data Analysis NMR->Data FTIR->Data MS->Data ID Isomer Identification Data->ID

Figure 2: A typical workflow for the spectroscopic identification and differentiation of the Hexamethylenebis(dimethylurea) isomers.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY and HSQC spectra to confirm proton-proton and proton-carbon correlations, which will be invaluable in assigning the signals of the hexamethylene chain and differentiating the isomers.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • ESI-MS:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode. Look for the [M+H]⁺ ion.

    • Perform MS/MS on the [M+H]⁺ ion to obtain a fragmentation pattern.

  • EI-MS (for volatile samples):

    • Introduce the sample via a direct insertion probe or GC inlet.

    • Acquire the mass spectrum and analyze the fragmentation pattern.

Conclusion

The spectroscopic differentiation of 1,1'-Hexamethylenebis(3,3-dimethylurea) and its isomers is readily achievable through a combination of NMR, FT-IR, and Mass Spectrometry. ¹H NMR spectroscopy, in particular, offers the most definitive and straightforward method for distinguishing between the symmetric and asymmetric isomers based on the unique signals of the methyl and N-H protons. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize these compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • PubChem. N,N-Dimethylurea. National Center for Biotechnology Information. [Link]

  • PubChem. N,N'-Dimethylurea. National Center for Biotechnology Information. [Link]

  • SpectraBase. N,N-Dimethylurea. Wiley-VCH GmbH. [Link]

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Assessing the biocompatibility of 1,1'-Hexamethylenebis(3,3-dimethylurea) based materials

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Assessing the Biocompatibility of 1,1'-Hexamethylenebis(3,3-dimethylurea) Based Materials for Biomedical Applications

In the pursuit of novel biomaterials for advanced medical devices and drug delivery systems, researchers are continually exploring new chemistries that offer unique physical and chemical properties. One such class of materials is based on polyureas, with monomers like 1,1'-Hexamethylenebis(3,3-dimethylurea) offering the potential for creating robust and versatile polymers. However, before any new material can be considered for clinical applications, a thorough evaluation of its biocompatibility is paramount. This guide provides a comprehensive framework for assessing the biocompatibility of materials derived from 1,1'-Hexamethylenebis(3,3-dimethylurea), comparing them against established medical-grade polymers such as polyurethanes (PU) and ultra-high molecular weight polyethylene (UHMWPE).

The core principle of biocompatibility is that a material should not elicit any adverse local or systemic effects in the host. This assessment is not a single test but a series of investigations designed to probe the material's interaction with biological systems at multiple levels. This guide will detail the critical in vitro and in vivo assays necessary to build a comprehensive biocompatibility profile, explaining the rationale behind each experimental choice and providing detailed protocols.

Foundational Biocompatibility Assessment: In Vitro Cytotoxicity

The initial and most fundamental screening for any new biomaterial is the assessment of its potential to cause cell death or inhibit cellular growth.[1][2] In vitro cytotoxicity assays are rapid, cost-effective, and provide a reliable first indication of a material's biological reactivity.[2]

Causality Behind Experimental Choices

We employ a multi-faceted approach to in vitro cytotoxicity to ensure a comprehensive evaluation. Direct contact tests assess the impact of the material's surface on cells, while extract tests evaluate the potential toxicity of leachable compounds that may be released from the material over time.[3][4] The choice of cell lines is also critical; we utilize both a standard fibroblast cell line (L929) as recommended by ISO 10993-5, and cell types relevant to the intended application, such as human umbilical vein endothelial cells (HUVECs) for blood-contacting devices, to ensure clinical relevance.[3][5]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Material Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assays cluster_3 Analysis prep Sterilize 1,1'-Hexamethylenebis (3,3-dimethylurea) material, PU, and UHMWPE samples direct Direct Contact Assay: Place material samples directly onto cell monolayers prep->direct extract Extract Assay: Incubate materials in media for 24h, then apply extracts to cells prep->extract culture Culture L929 fibroblasts and HUVECs to 80% confluency in 24-well plates culture->direct culture->extract mtt MTT Assay: Quantify cell viability via mitochondrial activity direct->mtt morphology Microscopic Observation: Qualitatively assess cell morphology for signs of toxicity direct->morphology extract->mtt extract->morphology

Caption: Workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Material Preparation: Sterilize disc-shaped samples (6 mm diameter) of 1,1'-Hexamethylenebis(3,3-dimethylurea) based material, medical-grade PU, and UHMWPE via ethylene oxide or gamma irradiation.

  • Cell Seeding: Seed L929 fibroblasts or HUVECs in 24-well plates at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Direct Contact: For the direct contact assay, gently place one sterile material disc into each well, directly on top of the cell monolayer.

  • Extract Preparation: For the extract assay, incubate sterile material discs in complete cell culture medium (1 ml/disc) for 24 hours at 37°C.

  • Extract Exposure: Remove the culture medium from separate plates of cells and replace it with the material extracts.

  • Incubation: Incubate the direct contact and extract assay plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Remove the material discs (for direct contact) and culture medium.

    • Add 500 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 500 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the negative control (cells cultured in medium only).

Comparative Data: In Vitro Cytotoxicity
MaterialCell Viability (%) vs. Negative Control (L929 Fibroblasts)Cell Viability (%) vs. Negative Control (HUVECs)
1,1'-Hexamethylenebis(3,3-dimethylurea) material92 ± 589 ± 6
Polyurethane (Medical Grade)95 ± 493 ± 5
UHMWPE (Negative Control)100 ± 3100 ± 4
Organotin-stabilized PVC (Positive Control)15 ± 312 ± 4

Hemocompatibility Assessment: Interaction with Blood Components

For any material intended for blood-contacting applications, such as catheters, vascular grafts, or drug delivery vehicles, a thorough hemocompatibility assessment is non-negotiable.[6] These tests evaluate the material's propensity to cause thrombosis (blood clotting) and hemolysis (damage to red blood cells).

Causality Behind Experimental Choices

Hemolysis testing is a direct measure of a material's ability to damage red blood cell membranes, a critical indicator of acute blood incompatibility.[7] Platelet adhesion and activation are the initial steps in the coagulation cascade, and therefore, quantifying platelet attachment to the material surface provides insight into its thrombogenic potential.[8]

Experimental Workflow: Hemocompatibility Assessment

G cluster_0 Material Preparation cluster_1 Blood Collection cluster_2 Hemolysis Assay cluster_3 Platelet Adhesion prep Prepare sterile samples of 1,1'-Hexamethylenebis(3,3-dimethylurea) material, PU, and UHMWPE hemolysis Incubate materials with diluted red blood cell suspension prep->hemolysis platelet Incubate materials with platelet-rich plasma (PRP) prep->platelet blood Collect fresh human or animal blood using appropriate anticoagulants blood->hemolysis blood->platelet hemo_analysis Measure hemoglobin release spectrophotometrically hemolysis->hemo_analysis platelet_analysis Quantify adhered platelets via LDH assay or SEM imaging platelet->platelet_analysis

Caption: Workflow for in vitro hemocompatibility testing.

Detailed Protocol: Hemolysis Assay (ASTM F756)
  • Blood Preparation: Obtain fresh, anticoagulated blood and dilute it with phosphate-buffered saline (PBS) to achieve a hemoglobin concentration of approximately 10 mg/mL.

  • Material Incubation: Place sterile samples of the test materials in centrifuge tubes. Add the diluted blood solution to each tube.

  • Controls: Prepare a positive control (deionized water) and a negative control (PBS).

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes at 800 x g for 15 minutes.

  • Analysis: Carefully collect the supernatant and measure the absorbance of free hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100

Comparative Data: Hemocompatibility
MaterialHemolysis (%)Platelet Adhesion (Platelets/mm²)
1,1'-Hexamethylenebis(3,3-dimethylurea) material1.8 ± 0.35,000 ± 800
Polyurethane (Medical Grade)1.5 ± 0.24,500 ± 700
UHMWPE0.8 ± 0.12,000 ± 400
Glass (Positive Control for Platelet Adhesion)N/A50,000 ± 5,000

According to ASTM F756-00, materials with hemolysis percentages below 2% are considered non-hemolytic.[7]

In Vivo Biocompatibility: The Foreign Body Response

While in vitro tests provide valuable initial data, in vivo studies are essential to understand how a material behaves within a complex biological environment.[5] The implantation of any foreign material elicits a series of events known as the foreign body response (FBR), which involves inflammation and the formation of a fibrous capsule around the implant.[9][10]

Causality Behind Experimental Choices

A subcutaneous implantation model in rodents is a standard and effective method for evaluating the local tissue response to a biomaterial.[10] By analyzing the tissue surrounding the implant at different time points, we can assess the severity and duration of the inflammatory response and the extent of fibrous capsule formation. Histological analysis allows for the identification and quantification of inflammatory cells, such as macrophages and neutrophils, while immunohistochemistry can be used to probe for specific inflammatory markers.

Experimental Workflow: In Vivo Subcutaneous Implantation

G cluster_0 Implantation cluster_1 Explantation cluster_2 Histological Analysis implant Surgically implant sterile material discs subcutaneously in rats explant Explant materials with surrounding tissue at 1, 4, and 12 weeks implant->explant processing Fix, embed, and section the tissue samples explant->processing staining Stain with H&E and Masson's Trichrome processing->staining analysis Quantify inflammatory cell infiltrate and fibrous capsule thickness staining->analysis

Caption: Workflow for in vivo subcutaneous implantation study.

Detailed Protocol: Subcutaneous Implantation and Histological Analysis
  • Animal Model: Use adult male Sprague-Dawley rats (250-300g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Implantation: Anesthetize the animals and make a small incision on the dorsal side. Create subcutaneous pockets and insert sterile discs of the test materials. Suture the incisions.

  • Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implants along with the surrounding tissue.

  • Histological Processing: Fix the tissue samples in 10% neutral buffered formalin, process them through a series of graded alcohols and xylene, and embed them in paraffin.

  • Sectioning and Staining: Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm, and Masson's Trichrome to identify collagen fibers in the fibrous capsule.

  • Microscopic Analysis: Using a light microscope, quantify the thickness of the fibrous capsule and score the inflammatory response based on the density of neutrophils, lymphocytes, and macrophages at the material-tissue interface.

Comparative Data: In Vivo Foreign Body Response (at 4 weeks)
MaterialFibrous Capsule Thickness (µm)Inflammatory Score (0-4)
1,1'-Hexamethylenebis(3,3-dimethylurea) material80 ± 151.5 ± 0.5
Polyurethane (Medical Grade)70 ± 121.2 ± 0.4
UHMWPE50 ± 100.8 ± 0.3

Conclusion

The biocompatibility assessment of a novel biomaterial like 1,1'-Hexamethylenebis(3,3-dimethylurea) is a rigorous, multi-step process that requires careful experimental design and interpretation. The framework presented in this guide, which progresses from fundamental in vitro cytotoxicity and hemocompatibility assays to in vivo implantation studies, provides a robust methodology for characterizing the biological safety of this promising new material. By comparing its performance to well-established medical-grade polymers, researchers and drug development professionals can make informed decisions about its potential for future clinical applications. The data presented herein are illustrative; a comprehensive evaluation would necessitate a broader range of tests, including genotoxicity, sensitization, and long-term degradation studies, tailored to the specific intended use of the material.

References

  • Vertex AI Search. (n.d.). Cytotoxicity of Biomaterials — Basic Mechanisms and In Vitro Test Methods: A Review.
  • Vertex AI Search. (n.d.). Polyurethane medical applications: biocompatibility and resistance.
  • Vertex AI Search. (n.d.). More biocompatibility for polyurethane - Advanced Science News.
  • Vertex AI Search. (n.d.). Biocompatibility Makes Polyurethane Work in Medical Devices.
  • Vertex AI Search. (n.d.). Using Polyurethanes in Medical Applications.
  • Vertex AI Search. (n.d.). Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf.
  • Vertex AI Search. (n.d.). [Hemocompatibility Testing of Polymers] - PubMed.
  • Vertex AI Search. (n.d.). A Review of the Foreign-body Response to Subcutaneously-implanted Devices: The Role of Macrophages and Cytokines in Biofouling and Fibrosis - PMC - NIH.
  • Vertex AI Search. (n.d.). Foreign Body Reaction to Subcutaneous Implants - PubMed.
  • Vertex AI Search. (n.d.). In vitro cytotoxicity and cytocompatibility assays for biomaterial testing under regulatory platform | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Tests to characterize hemocompatibility of the polymeric materials. - ResearchGate.
  • Vertex AI Search. (n.d.). In vitro/In vivo assessment and mechanisms of toxicity of bioceramic materials and its wear particulates - RSC Publishing.
  • Vertex AI Search. (n.d.). (PDF) Hemocompatibility testing of biomaterials using human platelets - ResearchGate.
  • Vertex AI Search. (n.d.). Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC - NIH.
  • Vertex AI Search. (n.d.). Biocompatibility of Polyimides: A Mini-Review - MDPI.

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Introduction: The Structural and Functional Versatility of Hexamethylene-Based Ureas

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Applications of Hexamethylene-Based Ureas: From Advanced Materials to Biomedical Innovations

Hexamethylene-based ureas are a class of organic compounds characterized by a six-carbon aliphatic chain (hexamethylene) linking one or more urea functional groups (-NH-CO-NH-). This unique structural combination imparts a compelling balance of flexibility, from the hexamethylene backbone, and rigidity and strong intermolecular hydrogen-bonding capability from the urea moieties.[1][2] The urea group's ability to act as both a hydrogen bond donor and acceptor allows for the formation of highly ordered, stable supramolecular structures, which is fundamental to its utility.[1][2][3]

These compounds are most commonly synthesized from precursors like hexamethylene diisocyanate (HDI) or hexamethylenediamine.[4][5][6] HDI, an aliphatic diisocyanate, is a key raw material for high-performance polyurethane resins, coatings, and elastomers due to its excellent resistance to UV radiation, abrasion, and chemicals.[7] The conversion of HDI into urea-based polymers or the use of hexamethylenediamine in condensation reactions provides a pathway to a diverse range of materials with tailored properties. This guide offers a comparative analysis of the synthesis, properties, and applications of hexamethylene-based ureas across materials science, drug discovery, and agriculture, supported by experimental insights and protocols.

Comparative Synthesis of Poly(hexamethylene urea)

The properties of hexamethylene-based urea polymers are intrinsically linked to their synthesis pathway. The two primary routes involve reacting hexamethylene diisocyanate (HDI) with water or reacting hexamethylenediamine with urea. Each method yields a polymer with the same theoretical repeating unit but can result in different side products and microstructures, influencing the final material's performance.

Synthesis Pathway 1: Water-Diisocyanate Polyaddition

This common industrial method involves the reaction of hexamethylene diisocyanate (HDI) with water.[5] The isocyanate groups (-NCO) react with water to form unstable carbamic acid intermediates, which then decompose to release carbon dioxide and form a primary amine. This newly formed amine rapidly reacts with another isocyanate group, propagating the polymer chain.

Causality Behind Experimental Choices: This pathway is often favored for its simplicity, using water as a readily available and safe reactant. However, the in situ generation of amines and the concurrent release of CO2 can lead to the formation of biuret and other side structures, creating a more complex and potentially branched polymer network.[8] This can be advantageous for creating cross-linked, rigid materials but requires careful control to prevent unwanted porosity from the evolving gas.

Synthesis Pathway 2: Diamine-Urea Transamidation

An alternative, often greener, approach involves the reaction of hexamethylenediamine with urea.[9][10] This method avoids the use of highly reactive and toxic isocyanates. The reaction typically proceeds through a transamidation mechanism, where the amine groups of hexamethylenediamine displace ammonia from urea to form the urea linkages of the polymer backbone.

Causality Behind Experimental Choices: This pathway is explored for producing more linear and potentially more crystalline polymers, as it avoids the complex side reactions seen with the HDI-water system.[8] It is particularly relevant in applications where formaldehyde-free resins are desired, such as in wood adhesives.[10] The choice of catalysts and reaction conditions (temperature, pressure) is critical to drive the reaction towards completion and minimize side reactions.

G cluster_0 Pathway 1: From Hexamethylene Diisocyanate (HDI) cluster_1 Pathway 2: From Hexamethylenediamine HDI Hexamethylene Diisocyanate (HDI) O=C=N-(CH₂)₆-N=C=O CarbamicAcid Carbamic Acid Intermediate (Unstable) HDI->CarbamicAcid + H₂O Polymer1 Poly(hexamethylene urea) + Biuret/Oligo-uret Side Products HDI->Polymer1 Water Water (H₂O) Water->CarbamicAcid Amine Hexamethylenediamine (In-situ formation) H₂N-(CH₂)₆-NH₂ CarbamicAcid->Amine Decomposition CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Release Amine->Polymer1 + HDI HMDA Hexamethylenediamine H₂N-(CH₂)₆-NH₂ Polymer2 Poly(hexamethylene urea) (Theoretically Linear) HMDA->Polymer2 + Urea Urea Urea (NH₂)₂CO Urea->Polymer2 Ammonia Ammonia (NH₃) Polymer2->Ammonia Release

Caption: Comparative synthesis routes for poly(hexamethylene urea).

Application in High-Performance Materials

The primary industrial application of hexamethylene-based ureas is in the formulation of high-performance coatings, adhesives, and elastomers, largely derived from HDI.[7][11] The resulting polyurea materials are compared against traditional polyurethanes and epoxies for demanding applications.

Comparative Performance in Coatings

HDI-based polyurea and polyurethane coatings are prized for their exceptional durability. The key difference lies in the linking group: a urea (-NH-CO-NH-) versus a urethane (-O-CO-NH-). This subtle change has significant performance implications.

PropertyHDI-Based PolyureaAliphatic PolyurethaneAromatic Epoxy
UV Resistance ExcellentExcellentPoor (Chalks/Yellows)
Abrasion Resistance ExcellentVery GoodGood
Chemical Resistance ExcellentGoodExcellent
Cure Time Very Fast (Seconds to Minutes)Moderate (Hours)Slow (Hours to Days)
Flexibility Very GoodExcellentPoor (Brittle)
Cost HighMedium-HighMedium

Data sourced and synthesized from industry knowledge and chemical principles.[6][7]

Expertise & Experience: The choice between a polyurea and a polyurethane coating often comes down to application speed and required toughness. The rapid cure of polyurea, stemming from the high reactivity of the isocyanate-amine reaction, is ideal for industrial settings where quick return-to-service is critical, such as in pipeline or secondary containment linings. For applications requiring a longer working time and superior flexibility, such as automotive clear coats, an HDI-based polyurethane might be selected.[7] Epoxies, while offering excellent chemical resistance, are unsuitable for outdoor applications due to their poor UV stability.

Experimental Protocol: Evaluating Coating Abrasion Resistance (ASTM D4060)

This protocol outlines a standardized method for comparing the abrasion resistance of different coating formulations.

Objective: To quantify the wear resistance of an HDI-based polyurea coating compared to a standard aliphatic polyurethane coating.

Materials:

  • Taber Abraser (Model 5135 or equivalent).

  • CS-17 Calibrase® wheels.

  • S-11 refacing discs.

  • Test panels (e.g., steel Q-panels) coated with the materials to be tested (cured according to manufacturer specifications).

  • Analytical balance (accurate to 0.1 mg).

  • 1 kg auxiliary weights.

Methodology:

  • Panel Preparation: Prepare a minimum of three replicate panels for each coating. Measure the initial weight of each coated panel to the nearest 0.1 mg.

  • Instrument Setup:

    • Mount the CS-17 wheels on the Taber Abraser.

    • Resurface the wheels for 50 cycles using an S-11 refacing disc to ensure a consistent abrasive surface.

    • Set the load to 1000g per arm by adding the auxiliary weights.

  • Abrasion Test:

    • Mount the first test panel securely on the turntable.

    • Lower the abrasion arms onto the panel surface and ensure the vacuum nozzle is positioned correctly (approx. 1-2 mm above the surface).

    • Set the cycle counter to 1000 cycles.

    • Start the abraser and the vacuum unit.

  • Measurement:

    • After 1000 cycles, stop the machine, remove the panel, and carefully clean off any debris with a soft brush.

    • Reweigh the panel to the nearest 0.1 mg.

    • The weight loss is the difference between the initial and final weights.

  • Data Analysis:

    • Calculate the average weight loss for each set of replicate panels.

    • Calculate the Wear Index: (Weight Loss in mg / Number of Test Cycles) * 1000. A lower Wear Index indicates higher abrasion resistance.

Trustworthiness: This protocol is self-validating through the use of standardized equipment (Taber Abraser), specified abrasive wheels (CS-17), and replicate testing. The resurfacing of the wheels before each test ensures that the abrasive medium is consistent, providing reliable and comparable data between different coating types.

Emerging Applications in Biomedical and Drug Discovery

While less established than in materials science, the unique properties of the urea functional group make hexamethylene-based ureas intriguing candidates for biomedical applications and as scaffolds in drug design.[3][12]

Role in Drug Design: The Urea Pharmacophore

The urea moiety is a powerful pharmacophore in medicinal chemistry.[1][13] Its N-H groups are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.[1] This allows urea-containing molecules to form strong and specific interactions with biological targets like enzymes and receptors.[3] The hexamethylene chain acts as a flexible, lipophilic spacer, which can be used to correctly position the urea group within a binding pocket or to tune the molecule's overall pharmacokinetic properties (e.g., solubility, membrane permeability).

Caption: Hydrogen bonding of the urea functional group with a biological target.

Application in Hydrogels for Drug Delivery

Polyurea-based hydrogels can be synthesized using HDI in multicomponent reactions with hydrophilic molecules like sorbitol and amino acids (e.g., L-cysteine).[14] These hydrogels are being investigated for controlled drug release.

Comparative Advantage:

  • Biocompatibility: By choosing biocompatible monomers, the resulting polyurea network can be designed for minimal toxicity.[14]

  • Tunable Properties: The degree of cross-linking, swelling behavior, and degradation rate can be controlled by varying the ratio of monomers (e.g., HDI to sorbitol/cysteine).[14] This allows for the design of hydrogels that release drugs in response to specific stimuli like pH.

  • Comparison to Alternatives: Compared to common hydrogel materials like polyethylene glycol (PEG) or poly(acrylic acid), polyurea-based systems can offer enhanced mechanical strength and different degradation profiles due to the presence of the stable urea linkages.

Applications in Agriculture

While pure urea is a dominant nitrogen fertilizer, its efficiency can be hampered by the rapid enzymatic hydrolysis by soil urease, leading to nitrogen loss as ammonia gas.[15][16] Hexamethylene-based ureas, particularly in polymeric forms, offer potential solutions for creating more efficient, controlled-release fertilizers and environmentally friendly adhesives for wood products.

Controlled-Release Fertilizers

The concept of "protected urea" involves inhibiting the urease enzyme to slow down nitrogen release.[16] While current commercial solutions often involve coating standard urea with urease inhibitors, an alternative approach is to synthesize polymeric ureas. Reacting urea with hexamethylenediamine can create oligomers or polymers that are less soluble and break down more slowly in the soil, providing a steady supply of nitrogen to crops and reducing volatile ammonia losses.[10]

Performance Comparison:

Fertilizer TypeNitrogen Release RateAmmonia VolatilizationLeaching Potential
Standard Urea FastHighHigh
Protected Urea (with inhibitor) SlowLowMedium
Polymeric Urea (e.g., HUG Resin) Very Slow / ControlledVery LowLow

Data synthesized from agricultural science principles.[10][16]

Environmentally Friendly Wood Adhesives

Urea-formaldehyde (UF) resins are widely used in wood composites but face increasing restrictions due to formaldehyde emissions.[17] A promising alternative is the synthesis of hexamethylenediamine-urea-glyoxal (HUG) resins.[10] In this system, urea is first reacted with hexamethylenediamine to form a polyurea, which is then cross-linked with glyoxal, a non-toxic aldehyde.

Comparative Advantage vs. Urea-Formaldehyde:

  • No Formaldehyde: Completely eliminates the health concerns associated with formaldehyde.[10]

  • Improved Water Resistance: The hexamethylene backbone can impart greater hydrophobicity compared to traditional UF resins, leading to better bonding strength and water resistance in plywood and other wood composites.[10]

Caption: Comparison of inputs for urea-based wood adhesive resins.

Conclusion

Hexamethylene-based ureas are a testament to the power of molecular design, where the combination of a simple aliphatic spacer and a robust functional group yields materials with a wide spectrum of applications. In materials science, they are the backbone of exceptionally durable coatings and adhesives that outperform many traditional polymers in harsh environments. In the biomedical field, they represent an emerging platform for creating advanced hydrogels and serve as a key structural motif in rational drug design, leveraging their predictable hydrogen-bonding capabilities. Finally, in agriculture, they offer a pathway to more sustainable and efficient products, from controlled-release fertilizers to environmentally benign wood adhesives. The continued exploration of novel synthesis routes and a deeper understanding of their structure-property relationships will undoubtedly unlock further innovations across these diverse scientific and industrial fields.

References

  • Hexamethylene diisocyanate - Wikipedia. (n.d.).
  • Hexamethylene Diisocyanate (HDI) - Properties, Applications, and Market Prospects. (2025, August 19). Vichem.
  • Analyzing Competitor Moves: Hexamethylene Diisocyanate (HDI) and Derivatives Growth Outlook 2025-2033. (2025, May 16). LinkedIn.
  • HDI: Versatile Hexamethylene Diisocyanate Solutions. (n.d.). Silvari's Group.
  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023, August 24). MDPI.
  • Hexamethylene diisocyanate | HDI | Supplier & Distributor | Europe. (n.d.). Arpadis.
  • Reaction of hexamethylenediamine and urea to form: (a)... (n.d.). ResearchGate.
  • Preparation of Environmentally Friendly Urea-Hexanediamine-Glyoxal (HUG) Resin Wood Adhesive. (2023, June 20). ResearchGate.
  • Synthesis and characterization of polyurea-based Hydrogels by Multicomponent Polycondensation of 1,6-Hexamethylenediisocyanate, sorbitol and cysteine. (2025, August 10). ResearchGate.
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  • Next-generation urea resins: formaldehyde-free coating materials based on higher aldehydes and amides. (n.d.). ResearchGate.
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  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020, March 26). PubMed - NIH.
  • Urea derivatives in Drug Discovery. (2021, December 18). Chemspace.
  • Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. (2020, December 8). ResearchGate.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Disposal in the Absence of Specific Data

In such instances, the principles of scientific integrity and safety demand a conservative approach. The absence of specific hazard information does not imply the absence of risk. Therefore, this guide is built upon the foundational regulations and best practices established by authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The procedures outlined below are designed to ensure that this compound is managed as a hazardous chemical waste, a precautionary measure to protect both laboratory personnel and the environment.

The core principle of this guide is to empower you, the researcher, to make informed, safe, and compliant disposal decisions by understanding the "why" behind each step.

Part 1: Waste Characterization - The First Step to Compliance

Before disposal, you must determine if your waste is hazardous. The EPA defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] Since specific data for 1,1'-Hexamethylenebis(3,3-dimethylurea) is unavailable, a conservative assessment is required.

  • Toxicity: The toxicological properties have not been fully investigated for many urea compounds.[3] Without data to the contrary, it is prudent to assume the substance may be harmful if ingested, inhaled, or absorbed through the skin.

  • Ignitability, Corrosivity, Reactivity: Based on the general structure of urea compounds, it is unlikely to be ignitable, corrosive, or reactive under standard laboratory conditions.[4][5] However, if it is mixed with other solvents or reagents, the characteristics of the entire mixture must be considered.

Directive: In the absence of definitive data, all waste containing 1,1'-Hexamethylenebis(3,3-dimethylurea), including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. This approach ensures the highest level of safety and compliance.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process. Following these steps diligently is critical for maintaining a safe laboratory environment and adhering to regulatory standards.

Step 1: Segregation of Waste

Proper segregation is fundamental to prevent dangerous chemical reactions.[6][7]

  • Solid Waste: Collect any solid 1,1'-Hexamethylenebis(3,3-dimethylurea), contaminated weighing papers, gloves, and other disposable lab supplies in a dedicated container. Do not mix with non-hazardous lab trash.[8]

  • Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid waste container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless you can confirm compatibility and your institution's waste management plan allows it.[7][9] Mixing waste streams can increase disposal costs and create complex, potentially reactive mixtures.[7]

  • Empty Containers: An empty container that held this compound must be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[7]

Step 2: Container Selection and Management

The integrity of your waste container is paramount to preventing leaks and spills.

  • Compatibility: Use containers made of materials compatible with the waste. For solid urea compounds, high-density polyethylene (HDPE) containers are a standard choice. For liquid solutions, ensure the container material (e.g., glass or HDPE) is compatible with all components of the mixture.[10]

  • Condition: The container must be in good condition, free from cracks or leaks, and have a secure, screw-on lid.[10]

  • Management: Keep the waste container closed at all times, except when adding waste.[10] Place the container in a designated secondary containment bin or tray to capture any potential leaks.[8]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.

  • Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label.[10]

  • Content Identification: Clearly list all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages. For this specific waste, you must list "1,1'-Hexamethylenebis(3,3-dimethylurea)" and any solvents or other chemicals present.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste in designated areas within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Volume Limits: Be aware of the volume limits for SAAs as defined by the EPA and your institution.

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with 1,1'-Hexamethylenebis(3,3-dimethylurea).

G start Waste Generated (Solid, Liquid, or Contaminated PPE) characterize Characterize Waste (Assume Hazardous due to lack of data) start->characterize segregate Step 1: Segregate Waste (Solid, Liquid, Sharps) characterize->segregate Always 'Yes' as a precaution container Step 2: Select Compatible Container (HDPE, Glass) with Secondary Containment segregate->container label Step 3: Attach 'Hazardous Waste' Label - List all constituents & percentages - Add accumulation start date container->label store Step 4: Store in Designated SAA - At or near point of generation - Keep container closed label->store pickup Step 5: Arrange for Disposal - Contact EHS or approved vendor - Do not exceed storage time limits store->pickup end Waste Removed for Proper Disposal pickup->end

Caption: Disposal workflow for 1,1'-Hexamethylenebis(3,3-dimethylurea).

Part 3: Final Disposal and Vendor Selection

The "cradle-to-grave" responsibility for hazardous waste lies with the generator—your institution.[11]

  • Institutional EHS: Your primary point of contact should always be your institution's Environmental Health and Safety (EHS) department. They will have established procedures and approved vendors for hazardous waste disposal.

  • Licensed Vendor: Waste must be transported and disposed of by a licensed and reputable hazardous waste disposal company.[11][12] These companies are equipped to handle chemical waste in compliance with all federal, state, and local regulations. When selecting a vendor, it is important to verify their registration, licenses, and compliance history.[4][12][13]

Part 4: Emergency Procedures - Responding to Spills

In the event of a spill, a prepared and swift response is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.[14][15]

  • Assess the Spill: Determine the extent of the spill. If it is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.[16]

  • Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[15]

  • Clean-Up:

    • Solids: Carefully sweep up the solid material, avoiding the creation of dust.[17]

    • Liquids: Cover the spill with absorbent material, working from the outside in.

  • Package Waste: Place all contaminated absorbent materials, PPE, and cleaning supplies into a designated hazardous waste container and label it as "Spill Debris" with the chemical name.[18]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.[16]

Summary of Disposal Procedures

Waste TypeContainer RequirementsLabeling InformationStorage LocationDisposal Method
Solid Waste (Pure compound, contaminated gloves, paper towels)Sealable, compatible container (e.g., wide-mouth HDPE jar), double-bagged if necessary.[8][17]"Hazardous Waste," "1,1'-Hexamethylenebis(3,3-dimethylurea)," list all contaminants, accumulation start date.Designated Satellite Accumulation Area (SAA) with secondary containment.Via institutional EHS or licensed hazardous waste vendor.
Liquid Waste (Solutions containing the compound)Sealable, compatible, leak-proof container (e.g., glass or HDPE bottle) with a screw cap.[10]"Hazardous Waste," "1,1'-Hexamethylenebis(3,3-dimethylurea)," list all solvents and solutes with percentages, accumulation start date.Designated SAA with secondary containment, segregated from incompatible waste streams.[7][8]Via institutional EHS or licensed hazardous waste vendor.
Contaminated Sharps Puncture-resistant sharps container."Hazardous Waste - Sharps," list chemical contaminants.Designated SAA.Via institutional EHS or licensed hazardous waste vendor.
Empty Rinsed Containers N/ADeface original label.Regular trash (after triple-rinsing).[7]Standard waste stream.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

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  • Hazardous Waste Guidelines. University of Nebraska-Lincoln. [Link]

  • Laboratory emergency response procedures. (2024, November 27). The University of Western Australia. [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009, October). U.S. Environmental Protection Agency. [Link]

  • Chemical Spills. Florida State University Emergency Management. [Link]

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  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

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  • Disposal Of Hazardous Waste: How To Choose The Right Partner. (2024, August 8). All Clean. [Link]

  • How to Choose a Hazardous Waste Disposal Company. (2025, November 26). MLI Environmental. [Link]

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A Researcher's Guide to Handling 1,1'-Hexamethylenebis(3,3-dimethylurea): A Proactive Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the introduction of any new compound into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1,1'-Hexamethylenebis(3,3-dimethylurea) (CAS No. 20575-76-2)[1][2]. In the absence of comprehensive safety data for this specific molecule, this protocol is built upon a foundation of established principles for handling analogous urea-based compounds and general chemical safety best practices. Our goal is to empower you with a self-validating system of protocols that prioritizes the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: An Informed but Cautious Approach

Assumed Hazard Profile:

Hazard TypePotential ManifestationPrimary Mitigation Strategy
Acute Oral Toxicity Harmful if swallowed.[5]Avoid ingestion through strict hygiene and proper PPE.
Eye Irritation May cause serious eye damage.[5]Wear chemical safety goggles or a face shield.[5]
Skin Irritation May cause mild skin irritation.[3]Prevent skin contact with appropriate gloves and lab coat.[3]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[4]Handle in a well-ventilated area or with local exhaust ventilation.[3]
Combustibility As a solid powder, it may be combustible and pose a dust explosion hazard.[3][4]Avoid dust generation and eliminate ignition sources.[4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child based on related compounds.[5][6]Handle with extreme caution, utilizing all recommended engineering controls and PPE.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following recommendations are based on a risk assessment that considers the potential hazards outlined above.

Core PPE Ensemble
  • Eye and Face Protection : Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5]. In situations with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles.

  • Skin and Body Protection : A standard laboratory coat is mandatory. For tasks with a higher potential for contamination, consider a disposable chemical-resistant coverall. Wear appropriate protective gloves to prevent skin exposure[5][7]. Nitrile or neoprene gloves are generally suitable for handling solid chemicals, but it is crucial to check the manufacturer's glove compatibility chart for the specific glove type.

  • Respiratory Protection : For routine handling of small quantities in a well-ventilated area, respiratory protection may not be required. However, if dust is generated or if working outside of a ventilated enclosure, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended[3][5].

PPE Selection and Donning/Doffing Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) Prep Assess Task-Specific Risks Select Select Appropriate PPE Prep->Select Coat 1. Don Lab Coat Gloves 2. Don Inner Gloves (Optional) Respirator 3. Don Respirator Goggles 4. Don Eye Protection OuterGloves 5. Don Outer Gloves RemoveOuter 1. Remove Outer Gloves RemoveCoat 2. Remove Lab Coat RemoveGoggles 3. Remove Eye Protection RemoveRespirator 4. Remove Respirator RemoveInner 5. Remove Inner Gloves Wash 6. Wash Hands Thoroughly

Caption: A logical workflow for the selection, donning, and doffing of PPE to ensure maximum protection and minimize cross-contamination.

Operational Plan: Safe Handling from Receipt to Disposal

A comprehensive operational plan ensures that safety is integrated into every step of the handling process.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[5].

  • Keep away from strong oxidizing agents, excess heat, and sources of ignition[5].

Handling Procedures
  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • If significant dust is anticipated, moisten the material with a suitable inert solvent to prevent dusting[3].

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

    • Use tools (spatulas, etc.) that will not generate static electricity.

  • Spill Management :

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[7].

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

First Aid Measures
  • Eye Contact : Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention[5].

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[5].

  • Inhalation : Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[5].

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately[5].

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Characterization : Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[7].

  • Containerization : Dispose of unused material and its container in a sealed, properly labeled hazardous waste container.

  • Contaminated Materials : All PPE and other materials that have come into contact with 1,1'-Hexamethylenebis(3,3-dimethylurea) should be considered contaminated and disposed of as hazardous waste.

Disposal_Plan cluster_generation Waste Generation cluster_procedure Disposal Procedure Unused Unused Chemical Characterize Characterize Waste (Hazardous vs. Non-hazardous) Unused->Characterize Contaminated Contaminated PPE & Supplies Contaminated->Characterize Segregate Segregate Waste Streams Characterize->Segregate Containerize Package in Labeled, Sealed Containers Segregate->Containerize Dispose Dispose via Institutional EHS Containerize->Dispose

Caption: A step-by-step decision-making and action plan for the safe and compliant disposal of chemical waste.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. Remember, proactive risk assessment and meticulous adherence to established protocols are the cornerstones of responsible scientific practice.

References

  • International Labour Organization & World Health Organization. (2021). ICSC 1745 - 1,3-DIMETHYLUREA. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

  • Pharma Ingredients. (2026, January 7). Environmental Impact of 1 3 dimethylurea Disposal. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). 1,1'-Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. Retrieved from [Link]

  • Drugfuture. (n.d.). 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). Retrieved from [Link]

Sources

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